molecular formula C29H41N7O5S B15576830 (S,R,S)-Ahpc-nhco-C-O-C5-N3

(S,R,S)-Ahpc-nhco-C-O-C5-N3

货号: B15576830
分子量: 599.7 g/mol
InChI 键: DTIIEGUOPVXNAA-MVERNJQCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S,R,S)-Ahpc-nhco-C-O-C5-N3 is a useful research compound. Its molecular formula is C29H41N7O5S and its molecular weight is 599.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H41N7O5S

分子量

599.7 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[[2-(5-azidopentoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H41N7O5S/c1-19-25(42-18-32-19)21-10-8-20(9-11-21)15-31-27(39)23-14-22(37)16-36(23)28(40)26(29(2,3)4)34-24(38)17-41-13-7-5-6-12-33-35-30/h8-11,18,22-23,26,37H,5-7,12-17H2,1-4H3,(H,31,39)(H,34,38)/t22-,23+,26-/m1/s1

InChI 键

DTIIEGUOPVXNAA-MVERNJQCSA-N

产品来源

United States

Foundational & Exploratory

what is (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S,R,S)-Ahpc-nhco-C-O-C5-N3: A Core Building Block for Targeted Protein Degradation

Introduction

This compound is a heterobifunctional chemical entity designed for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). It is not an active pharmaceutical ingredient itself but rather a crucial intermediate or building block. This molecule is a conjugate of a ligand for an E3 ubiquitin ligase and a chemical linker, poised for conjugation to a ligand targeting a protein of interest.[1] Its structure can be deconstructed into two key functional components:

  • The E3 Ligase Ligand ((S,R,S)-AHPC): This portion, also known as VH032-NH2, is a potent ligand for the von Hippel-Lindau (VHL) tumor suppressor, which is the substrate recognition component of the VBC-CUL2 E3 ubiquitin ligase complex.[2][][4][5][6] The specific (S,R,S) stereochemistry is critical for its binding and recruitment of the VHL protein.[7]

  • The Linker (nhco-C-O-C5-N3): This component is a flexible chain that spatially separates the VHL ligand from its reactive terminus. The linker terminates in an azide (B81097) group (-N3), a functional group widely used in bioorthogonal "click chemistry" reactions.[8][] This allows for the efficient and modular covalent attachment of a target protein ligand that has been functionalized with a corresponding alkyne group.

The primary application of this compound is in the construction of PROTACs, a revolutionary class of therapeutic agents that hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][10][11] For instance, this specific building block can be utilized in the synthesis of degraders for targets such as the SARS-CoV-2 main protease (Mpro).[1]

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTAC technology leverages the cell's endogenous ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[][11] Unlike traditional inhibitors that merely block a protein's function, PROTACs physically remove the protein from the cell.[12] The process is catalytic, with a single PROTAC molecule capable of mediating the degradation of multiple target protein molecules.[2][10]

The key steps are as follows:

  • Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase (in this case, VHL), bringing them into close proximity to form a ternary complex.[2][11]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[][7]

  • Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the POI.[7][11]

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's primary machinery for non-lysosomal protein degradation.[1][7] The proteasome unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage another target protein, restarting the cycle.[2]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-VHL Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC Molecule (S,R,S)-AHPC-Linker-Ligand VHL VHL E3 Ligase VHL->Ternary Binds (S,R,S)-AHPC (VHL Ligand) PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action.

Data Presentation: Efficacy of PROTACs Utilizing AHPC-based VHL Ligands

As this compound is an intermediate, its efficacy is measured through the activity of the final PROTACs synthesized from it or similar building blocks. The table below summarizes quantitative data for representative PROTACs that employ an (S,R,S)-AHPC-based moiety to recruit the VHL E3 ligase. Key metrics include DC50 (the concentration required to degrade 50% of the target protein) and EC50 (the concentration required for 50% of the maximum antiviral effect).

PROTAC NameTarget ProteinE3 Ligase RecruitedCell Line / SystemDC50EC50Reference
PROTAC SARS-CoV-2 Mpro degrader-3SARS-CoV-2 MproVHLSARS-CoV-2 infected cells27 µM0.71 µM[13]
ARV-771BET proteinsVHLCastration-Resistant Prostate Cancer (CRPC) cells<1 nM-[14]
GMB-475BCR-ABL1VHLBa/F3 cells-1.11 µM (IC50)[5][6]
GP262PI3K/mTORVHLTumor Tissues->70% tumor growth inhibition[15]
NR-11cp38αVHLBreast Cancer Cell Lines (MDA-MB-231, T47D)Nanomolar range-[16]

Experimental Protocols

Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating this compound to an alkyne-functionalized target protein ligand.[8][][17]

Materials:

  • This compound (1.0 eq)

  • Alkyne-functionalized target protein ligand (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Solvent: Dimethylformamide (DMF) and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

  • LC-MS for reaction monitoring

  • HPLC for purification

Procedure:

  • Reactant Preparation: In a round-bottom flask purged with nitrogen, dissolve this compound (1.0 eq) and the alkyne-functionalized target protein ligand (1.1 eq) in the DMF/water solvent mixture.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another vial, prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).[17]

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the addition of the CuSO4·5H2O solution. The solution may change color, indicating the formation of the Cu(I) catalyst.[17]

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to yield the final, pure PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS, High-Resolution Mass Spectrometry (HRMS), and NMR spectroscopy.

Quantifying PROTAC-Induced Protein Degradation using Western Blot

This protocol outlines the steps to treat cells with a synthesized PROTAC and quantify the degradation of the target protein.[12][18][19]

Materials:

  • Human cell line expressing the target protein (e.g., A549, HeLa, 293T)[18]

  • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Cell culture reagents (media, FBS, etc.)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[18]

  • Cell Lysis: After treatment, aspirate the media and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[12][18]

  • Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration of each sample using a BCA assay.[12][18]

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95°C for 5-10 minutes to denature the proteins.[12]

  • SDS-PAGE and Protein Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.[19]

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the same membrane with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

  • Data Quantification: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Mandatory Visualizations: Workflows and Relationships

Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Obtain Reagents: 1. This compound 2. Alkyne-Ligand(POI) Dissolve Dissolve Reagents in DMF/Water Start->Dissolve AddCat Add Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Dissolve->AddCat React Stir at Room Temp (2-12h) AddCat->React Monitor Monitor via LC-MS React->Monitor Periodically Monitor->React Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purify via HPLC Workup->Purify Characterize Characterize (LC-MS, NMR, HRMS) Purify->Characterize End Pure PROTAC Characterize->End

PROTAC Synthesis Experimental Workflow.

Degradation_Analysis_Workflow cluster_analysis Protein Degradation Analysis Workflow Start Seed Cells in 6-well Plates Treat Treat with PROTAC (Dose-Response) Start->Treat Lyse Cell Lysis & Protein Extraction Treat->Lyse Quantify Protein Quantification (BCA Assay) Lyse->Quantify Prepare Sample Prep (Laemmli Buffer, Boil) Quantify->Prepare Run SDS-PAGE & Membrane Transfer Prepare->Run Blot Immunoblotting (Primary & Secondary Abs) Run->Blot Detect ECL Detection & Imaging Blot->Detect Analyze Densitometry Analysis (Normalize to Loading Control) Detect->Analyze End Determine DC50 & Dmax Analyze->End

Western Blot Analysis Workflow.

Conclusion

This compound represents a sophisticated chemical tool that is integral to the modern drug discovery paradigm of targeted protein degradation. Its modular design, combining a high-affinity, stereospecific VHL E3 ligase ligand with a versatile click chemistry handle, empowers researchers to rapidly synthesize and evaluate novel PROTAC molecules. By providing a reliable anchor to the ubiquitin-proteasome system, this building block facilitates the development of potent and selective degraders for a wide array of previously "undruggable" protein targets, opening new therapeutic avenues for cancer, viral infections, and other challenging diseases.

References

The Role of VHL E3 Ligase in Targeted Protein Degradation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach lies the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein disposal. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the UPS to selectively eliminate proteins of interest (POIs). A critical component of this process is the recruitment of an E3 ubiquitin ligase. Among the more than 600 E3 ligases in humans, the von Hippel-Lindau (VHL) E3 ligase has become a workhorse in the field of TPD, owing to its widespread expression and the availability of well-characterized, high-affinity small molecule ligands.[1][2] This technical guide provides an in-depth exploration of the VHL E3 ligase's role in targeted protein degradation, its mechanism of action, and the experimental methodologies used to characterize VHL-based degraders.

The VHL E3 Ubiquitin Ligase Complex

The VHL protein does not function in isolation but is the substrate recognition subunit of a larger, multi-protein E3 ubiquitin ligase complex.[3][4] This complex, often referred to as the VCB-Cul2 complex, is composed of:

  • VHL: The von Hippel-Lindau tumor suppressor protein, which directly binds to the target protein.

  • Elongin B and Elongin C: These proteins form a stable heterodimer that acts as an adaptor, linking VHL to the rest of the complex.[5][6]

  • Cullin-2 (Cul2): A scaffold protein that brings the substrate recognition unit (VHL-ElonginB/C) into proximity with the E2 ubiquitin-conjugating enzyme.[7]

  • RBX1 (RING-box protein 1): A RING-finger domain-containing protein that recruits the E2 enzyme loaded with ubiquitin.

Under normal physiological conditions, the VHL complex plays a crucial role in the cellular response to hypoxia by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for degradation in the presence of oxygen.[8][9]

Mechanism of VHL-Mediated Targeted Protein Degradation

VHL-based PROTACs exploit this natural degradation pathway to eliminate a specific POI. The mechanism can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC, with its two distinct warheads, simultaneously binds to the POI and the VHL E3 ligase, forming a ternary complex. The stability and conformation of this complex are critical for efficient degradation.

  • Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme recruited by the VHL complex. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine (B10760008) residues on the surface of the POI, forming a polyubiquitin (B1169507) chain.

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the POI into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, not being a substrate for degradation, is then free to engage another POI and VHL complex, acting catalytically.

Signaling Pathway of VHL-Based PROTAC Action

VHL_PROTAC_Pathway cluster_VHL_Complex VHL E3 Ligase Complex cluster_Ubiquitination_Cascade Ubiquitination Cascade VHL VHL EloC Elongin C VHL->EloC TernaryComplex Ternary Complex (POI-PROTAC-VHL) VHL->TernaryComplex EloB Elongin B EloC->EloB Cul2 Cullin-2 EloC->Cul2 RBX1 RBX1 Cul2->RBX1 E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Recruited by Ub Ubiquitin Ub->E1 Activated by ATP POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex PolyUb_POI Polyubiquitinated POI TernaryComplex->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: VHL-based PROTAC-mediated protein degradation pathway.

Quantitative Data for VHL Ligands and PROTACs

The efficacy of a VHL-based PROTAC is dependent on several factors, including the binding affinity of its ligands for both the POI and VHL, as well as the stability of the ternary complex. The following tables summarize key quantitative data for commonly used VHL ligands and representative VHL-based PROTACs.

Table 1: Binding Affinities of Common VHL Ligands
LigandBinding Affinity (Kd) to VHLMethodReference
VH032185 nMITC[10][11]
VH10144 nMITC[10]
VH29880-90 nMNot Specified
VL285 Analog29 - 171 nMNot Specified[12]
Table 2: Degradation Performance of Representative VHL-based PROTACs
PROTACTarget ProteinCell Line(s)DC50DmaxReference
ARV-771 BRD2/3/4Castration-Resistant Prostate Cancer (CRPC), 22Rv1< 1 nM, < 5 nM>95%[13][14][15][16]
VCaP< 5 nMNot Reported[15]
MZ1 BRD4 (preferential)H661, H8388 nM, 23 nMComplete at 100 nM[14][17][18]
HeLa< 100 nMNot Reported[19]
AT1 BRD4 (selective)HeLa30-100 nM> 95%[9]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The characterization of VHL-based PROTACs involves a suite of biochemical and cellular assays to determine their binding affinities, degradation efficacy, and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a VHL-based PROTAC to induce the ubiquitination of a target protein in a cell-free system.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • PROTAC of interest

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and ubiquitin

Protocol:

  • Set up the ubiquitination reaction by combining the following in a microcentrifuge tube on ice:

    • Ubiquitination reaction buffer

    • E1 enzyme (e.g., 100 nM)

    • E2 enzyme (e.g., 500 nM)

    • VBC complex (e.g., 200 nM)

    • Target protein (e.g., 500 nM)

    • Ubiquitin (e.g., 10 µM)

    • PROTAC (at desired concentrations) or DMSO vehicle control

  • Initiate the reaction by adding ATP to a final concentration of 2 mM.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Perform a Western blot analysis using a primary antibody against the POI to detect the appearance of higher molecular weight, polyubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used to confirm polyubiquitination.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

Co-IP is used to verify the formation of the POI-PROTAC-VHL ternary complex in a cellular context.

Materials:

  • Cells expressing the POI and VHL

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the POI or VHL

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl pH 2.5 or SDS-PAGE loading buffer)

  • SDS-PAGE gels and Western blot reagents

  • Antibodies against the POI and VHL

Protocol:

  • Culture cells to ~80-90% confluency.

  • Treat the cells with the PROTAC or DMSO vehicle control for a specified time (e.g., 2-4 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysates with the primary antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.

  • Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluted proteins by Western blotting, probing for the presence of the POI. The detection of the POI in the VHL immunoprecipitate indicates the formation of the ternary complex.

Western Blot for Quantifying Protein Degradation

Western blotting is the most common method for quantifying the reduction in target protein levels following PROTAC treatment.[3][12]

Materials:

  • Cells of interest

  • PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot reagents

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC or DMSO vehicle control for a desired time period (e.g., 24 hours).

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Normalize the protein concentrations of all samples.

  • Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • Load equal amounts of protein per lane and run the SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against the POI and a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the DMSO control for each PROTAC concentration.

  • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Biophysical Assays for Binding Affinity and Ternary Complex Characterization

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for quantitatively characterizing the binding events that underpin PROTAC efficacy.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

General Protocol Outline:

  • Binary Binding:

    • Titrate the PROTAC into a solution containing either the POI or the VBC complex to determine the individual binding affinities.

  • Ternary Complex Formation:

    • Titrate the PROTAC into a solution containing a pre-formed complex of the POI and VBC to measure the affinity of the PROTAC for the binary complex.

    • Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.

  • Data Analysis: The data is fitted to appropriate binding models to extract the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic data (kₐ and kd) and affinity data (Kd).

General Protocol Outline:

  • Immobilize one of the binding partners (e.g., VBC complex) onto the sensor chip.

  • Binary Interaction: Flow a solution of the PROTAC over the chip at various concentrations to measure its binding kinetics and affinity to the immobilized protein.

  • Ternary Interaction: Flow a solution containing a pre-incubated mixture of the PROTAC and the POI over the chip to measure the formation and dissociation of the ternary complex.

  • Data Analysis: The sensorgrams are fitted to kinetic models to determine the association and dissociation rate constants, from which the equilibrium dissociation constant (Kd) is calculated.

Cellular Assays for Ternary Complex Formation

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay

The NanoBRET™ assay is a live-cell method to quantify protein-protein interactions. It relies on energy transfer between a NanoLuc® luciferase-tagged protein (donor) and a HaloTag®-labeled protein (acceptor).

General Protocol Outline:

  • Co-express the POI fused to NanoLuc® luciferase and VHL fused to HaloTag® in cells.

  • Add the HaloTag® ligand, which is fluorescent.

  • Treat the cells with the PROTAC.

  • Add the NanoLuc® substrate.

  • If the PROTAC induces the formation of the ternary complex, the donor and acceptor will be brought into close proximity, resulting in BRET.

  • The BRET signal is measured using a plate reader and is proportional to the extent of ternary complex formation.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow Start PROTAC Design & Synthesis Biophysical Biophysical Assays (ITC, SPR) Start->Biophysical Characterize Binary & Ternary Binding InVitro In Vitro Ubiquitination Assay Biophysical->InVitro Confirm Functional Ubiquitination Cellular_Degradation Cellular Degradation Assay (Western Blot, HiBiT) InVitro->Cellular_Degradation Quantify Cellular Degradation (DC50, Dmax) Ternary_Complex Ternary Complex Formation (Co-IP, NanoBRET) Cellular_Degradation->Ternary_Complex Confirm Ternary Complex Formation in Cells MoA Mechanism of Action Studies Ternary_Complex->MoA Validate On-Target Mechanism Lead_Optimization Lead Optimization MoA->Lead_Optimization Iterative Design Lead_Optimization->Start New PROTACs

Caption: A typical experimental workflow for the characterization of VHL-based PROTACs.

Conclusion

The VHL E3 ligase has proven to be a robust and versatile tool for targeted protein degradation. Its well-defined interaction with small molecule ligands has enabled the development of a multitude of potent and selective PROTACs against a wide range of therapeutic targets. A thorough understanding of the VHL E3 ligase complex, its mechanism of action in the context of TPD, and the application of a comprehensive suite of quantitative experimental methodologies are essential for the successful design and optimization of novel VHL-based degraders. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate this exciting and rapidly evolving field.

References

The Advent of PROTACs with Ahpc Linkers: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern therapeutics is being reshaped by the emergence of Proteolysis Targeting Chimeras (PROTACs), a novel modality that harnesses the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs trigger their complete removal, offering a powerful new strategy for tackling previously "undruggable" targets. At the heart of this technology lies the linker, a critical component that bridges the target protein and an E3 ubiquitin ligase. This guide provides an in-depth exploration of PROTACs that utilize (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc)-based linkers, which are instrumental in recruiting the von Hippel-Lindau (VHL) E3 ligase, a key player in the ubiquitin-proteasome system.

Core Concepts: The Mechanism of Action

PROTACs are heterobifunctional molecules composed of three key elements: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a linker that connects the two.[1] PROTACs featuring an Ahpc moiety are designed to engage the VHL E3 ligase.[2] The fundamental mechanism of action involves the PROTAC molecule acting as a molecular scaffold, bringing the target protein into close proximity with the VHL E3 ligase, thereby forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.[3] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC Ahpc-Linker PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ub Ubiquitin VHL_bound VHL Ub->VHL_bound Proteasome 26S Proteasome Fragments Fragments Proteasome->Fragments Degraded Protein Fragments POI_bound POI PROTAC_bound PROTAC POI_bound->PROTAC_bound POI_ub Poly-ubiquitinated POI PROTAC_bound->PROTAC Recycled PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination POI_ub->Proteasome Recognition & Degradation Synthesis_Workflow Ahpc (S,R,S)-Ahpc Hydrochloride Coupling Coupling Reaction (HATU, HOBt, DIPEA) Ahpc->Coupling PEG_linker Boc-Protected PEG-Amine Linker PEG_linker->Coupling Purification1 Purification (Flash Chromatography) Coupling->Purification1 Deprotection Deprotection (TFA in DCM) Purification1->Deprotection Final_product Ahpc-PEG-Acid Linker Deprotection->Final_product Characterization Characterization (NMR, LC-MS) Final_product->Characterization Western_Blot_Troubleshooting Problem Problem: No or Weak Signal Cause1 Possible Cause: Inefficient Protein Transfer Problem->Cause1 Cause2 Possible Cause: Low Antibody Concentration Problem->Cause2 Cause3 Possible Cause: Low Target Protein Abundance Problem->Cause3 Cause4 Possible Cause: Inactive Antibody or Reagents Problem->Cause4 Solution1 Solution: - Check transfer with Ponceau S stain - Optimize transfer time/voltage Cause1->Solution1 Solution2 Solution: - Increase primary/secondary  antibody concentration - Incubate longer Cause2->Solution2 Solution3 Solution: - Increase protein load - Enrich target protein (e.g., IP) Cause3->Solution3 Solution4 Solution: - Use fresh antibodies and ECL substrate - Check antibody storage conditions Cause4->Solution4 KRAS_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C RAF RAF KRAS_G12C->RAF Degradation Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation PROTAC Ahpc-Linker KRAS G12C PROTAC PROTAC->KRAS_G12C Targets for Degradation

References

(S,R,S)-Ahpc-nhco-C-O-C5-N3 for Novel PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the utilization of the (S,R,S)-Ahpc-nhco-C-O-C5-N3 E3 ligase ligand-linker conjugate in the development of novel Proteolysis Targeting Chimeras (PROTACs). This document details the application of this specific chemical entity in the creation of a PROTAC targeting the main protease (Mpro) of SARS-CoV-2, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to this compound in PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins. They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The this compound is a key building block in PROTAC synthesis, comprising the (S,R,S)-AHPC moiety, a potent ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a C5 linker terminating in an azide (B81097) (N3) group. This azide functionality allows for efficient and specific conjugation to a target protein ligand via "click chemistry."

A notable application of this linker-ligand conjugate is in the development of "PROTAC SARS-CoV-2 Mpro degrader-3" (also referred to as compound P2). This PROTAC effectively targets the main protease of human coronaviruses, leading to its degradation and subsequent inhibition of viral replication.

Quantitative Data Summary

The efficacy of PROTAC SARS-CoV-2 Mpro degrader-3, synthesized using this compound, has been quantitatively evaluated. The key performance indicators are summarized in the tables below.

Table 1: In Vitro Degradation and Antiviral Activity of PROTAC SARS-CoV-2 Mpro degrader-3

ParameterValueCell Line/VirusDescription
DC50 27 µM-Half-maximal degradation concentration of Mpro.
EC50 4.6 µMHCoV-229EHalf-maximal effective concentration against human coronavirus 229E.
EC50 4.6 µMHCoV-OC43Half-maximal effective concentration against human coronavirus OC43.
EC50 0.71 µMSARS-CoV-2Half-maximal effective concentration against SARS-CoV-2.

Signaling and Experimental Workflow Diagrams

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-Ahpc-linker-Mpro Ligand) Ternary_Complex Ternary Complex (Mpro-PROTAC-VHL) PROTAC->Ternary_Complex Mpro SARS-CoV-2 Mpro (Target Protein) Mpro->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Mpro Polyubiquitinated Mpro Ternary_Complex->Ub_Mpro Ubiquitination Ub Ubiquitin Ub->Ub_Mpro Proteasome 26S Proteasome Ub_Mpro->Proteasome Degradation Degraded Mpro (Peptides) Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-induced degradation of SARS-CoV-2 Mpro.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_invitro In Vitro Evaluation Synthesis Click Chemistry: (S,R,S)-Ahpc-linker-N3 + Alkyne-Mpro Ligand Purification Purification and Characterization Synthesis->Purification Cell_Culture Cell Culture (e.g., 293T, A549-ACE2) PROTAC_Treatment PROTAC Treatment (Varying Concentrations) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Mpro Degradation PROTAC_Treatment->Western_Blot Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) PROTAC_Treatment->Antiviral_Assay DC50_Calc DC50 Calculation Western_Blot->DC50_Calc EC50_Calc EC50 Calculation Antiviral_Assay->EC50_Calc

Linker Design for (S,R,S)-Ahpc Based PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (Ahpc) moiety is a potent and widely used ligand for the von Hippel-Lindau (VHL) E3 ligase, making it a cornerstone in the design of a significant class of PROTACs.[2]

The linker, far from being a passive spacer, plays a critical role in the efficacy of a PROTAC. Its length, chemical composition, rigidity, and attachment points are all critical parameters that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately dictating the efficiency and selectivity of protein degradation.[3][4] This technical guide provides a comprehensive overview of the principles and practices of linker design for (S,R,S)-Ahpc based PROTACs, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Core Principles of Linker Design for (S,R,S)-Ahpc Based PROTACs

The rational design of a PROTAC linker is a multifaceted process that requires careful consideration of several interconnected factors. The primary goal is to orient the POI and the VHL E3 ligase in a productive manner to facilitate the transfer of ubiquitin.

1. Linker Length: The distance between the POI and the E3 ligase is a crucial determinant of ternary complex formation and subsequent degradation. A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of both proteins. Conversely, a linker that is too long may not effectively bring the two proteins into proximity for ubiquitination.[5] The optimal linker length is highly dependent on the specific POI and the attachment points on both the target-binding ligand and the (S,R,S)-Ahpc moiety. Empirical testing of a range of linker lengths is often necessary to identify the optimal distance.

2. Linker Composition: The chemical makeup of the linker influences several key properties of the PROTAC, including solubility, cell permeability, and metabolic stability. The most commonly employed linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.

  • PEG Linkers: The inclusion of PEG units can enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these large molecules. PEG linkers are also generally flexible, which can be advantageous in allowing the PROTAC to adopt a conformation conducive to ternary complex formation.[6]

  • Alkyl Chains: Simple alkyl chains offer a straightforward way to modulate linker length and are synthetically accessible. They are more hydrophobic than PEG linkers, which can impact cell permeability and solubility.

3. Linker Rigidity: The flexibility or rigidity of the linker can significantly impact the thermodynamics of ternary complex formation. A more rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing the stability of the ternary complex. However, a highly rigid linker may also restrict the necessary conformational adjustments for optimal protein-protein interactions. Introducing rigid elements like aromatic rings or alkynes into the linker is a common strategy to modulate its flexibility.[4]

4. Attachment Points: The vector on both the target-binding ligand and the (S,R,S)-Ahpc moiety where the linker is attached is a critical design parameter. Different attachment points can lead to distinct spatial arrangements of the POI and VHL, profoundly affecting the geometry of the ternary complex and, consequently, the degradation efficiency. Structure-based design, utilizing co-crystal structures of the PROTAC in a ternary complex, can provide invaluable insights into optimal attachment points.[5]

Quantitative Data on Linker Design for (S,R,S)-Ahpc Based PROTACs

The following tables summarize quantitative data from studies on (S,R,S)-Ahpc based PROTACs, illustrating the impact of linker modifications on degradation potency (DC50) and efficacy (Dmax).

Table 1: Linker Length Optimization for BRD4-Targeting (S,R,S)-Ahpc PROTACs

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Cell Line
Compound A PEG8>1000<20HeLa
Compound B PEG125085HeLa
Compound C PEG1615>95HeLa
Compound D PEG208070HeLa

This table compiles representative data from multiple sources to illustrate the trend of linker length optimization.

Table 2: Linker Composition and its Effect on KRAS G12C Degradation

PROTACLinker CompositionLinker Length (atoms)DC50 (µM)Dmax (%)Cell Line
LC-2 Alkyl/Ether~60.25 - 0.76~75-90Various KRAS G12C mutant cell lines
Analog 1 PEG8>5<30NCI-H2030
Analog 2 Alkyl101.560NCI-H2030

Data for LC-2 is from a specific study on KRAS G12C degraders, while data for analogs are representative examples illustrating the impact of linker composition.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of (S,R,S)-Ahpc based PROTACs.

Synthesis of an (S,R,S)-Ahpc-Linker Conjugate

This protocol describes a general method for synthesizing an (S,R,S)-Ahpc-linker conjugate with a terminal functional group (e.g., carboxylic acid) for subsequent coupling to a target-binding ligand.

Materials:

  • (S,R,S)-Ahpc hydrochloride

  • Linker with orthogonal protecting groups (e.g., Boc-protected amine and a protected carboxylic acid)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of (S,R,S)-Ahpc to the Linker:

    • Dissolve (S,R,S)-Ahpc hydrochloride and the protected linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the Terminal Functional Group:

    • Dissolve the purified product in a suitable solvent (e.g., DCM for a Boc group).

    • Add the deprotection agent (e.g., TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final (S,R,S)-Ahpc-linker conjugate.

    • Confirm the product identity and purity by NMR and LC-MS.

Protein Degradation Assay (Western Blot)

This protocol is to assess the extent of target protein degradation following PROTAC treatment.[8]

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC in complete growth medium.

    • Treat the cells with the PROTAC at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Ternary Complex Formation Assay (NanoBRET™)

This assay allows for the real-time detection of ternary complex formation in live cells.

Procedure:

  • Cell Line Preparation:

    • Generate a stable cell line expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase component (VHL) fused to a HaloTag®.

  • Assay Setup:

    • Seed the engineered cells in a white, opaque 96-well plate.

    • Add the HaloTag® ligand to label the VHL protein.

    • Add the NanoBRET™ substrate.

    • Add the PROTAC at various concentrations.

  • Data Acquisition:

    • Measure the luminescence and fluorescence signals over time using a plate reader equipped for BRET measurements.

    • The BRET ratio (acceptor emission / donor emission) is proportional to the extent of ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice:

      • Recombinant E1 activating enzyme

      • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

      • Recombinant VHL/Elongin B/Elongin C complex

      • Recombinant target protein

      • Ubiquitin

      • ATP

      • PROTAC at various concentrations

  • Incubation:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Analyze the reaction products by Western blotting using an antibody against the target protein to detect the appearance of higher molecular weight ubiquitinated species.

Visualizing the Mechanism of Action

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-Ahpc based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation workflow.

BRD4 Signaling Pathway and PROTAC Intervention

BRD4_Signaling cluster_0 Upstream Regulation cluster_1 BRD4 Function cluster_2 Downstream Effects Histone_Acetylation Histone Acetylation BRD4 BRD4 Histone_Acetylation->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb activates Degradation BRD4 Degradation BRD4->Degradation RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMYC c-MYC Transcription RNA_Pol_II->cMYC Cell_Cycle_Genes Cell Cycle Progression Genes (e.g., Cyclin D1) RNA_Pol_II->Cell_Cycle_Genes Proliferation Cell Proliferation and Survival cMYC->Proliferation Cell_Cycle_Genes->Proliferation PROTAC BRD4 PROTAC ((S,R,S)-Ahpc based) PROTAC->Degradation Degradation->BRD4 inhibits function

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_biochem Biochemical Evaluation cluster_cellular Cellular Evaluation Start PROTAC Synthesis and Characterization Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays Ternary_Complex Ternary Complex Formation (ITC, SPR, NanoBRET™) Biochemical_Assays->Ternary_Complex Ubiquitination In Vitro Ubiquitination Biochemical_Assays->Ubiquitination Degradation Protein Degradation (Western Blot, HiBiT) Cellular_Assays->Degradation Phenotypic Phenotypic Assays (e.g., Cell Viability) Cellular_Assays->Phenotypic Data_Analysis Data Analysis and SAR Determination Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Ternary_Complex->Data_Analysis Ubiquitination->Data_Analysis Degradation->Data_Analysis Phenotypic->Data_Analysis

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

The design of the linker is a critical and complex aspect of developing effective (S,R,S)-Ahpc based PROTACs. A systematic and multi-parameter optimization approach, considering linker length, composition, rigidity, and attachment points, is essential for achieving potent and selective protein degradation. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers in this exciting and rapidly evolving field. As our understanding of the structural and dynamic nature of ternary complexes deepens, so too will our ability to rationally design the next generation of highly effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Stereochemistry of (S,R,S)-Ahpc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of (S,R,S)-Ahpc, a crucial ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its specific stereochemistry is paramount for its function in recruiting VHL, a cornerstone of Proteolysis-Targeting Chimera (PROTAC) technology. This document outlines the structural basis for its stereospecific binding, quantitative data on its affinity and efficacy in protein degradation, detailed experimental protocols for its characterization, and its mechanism of action within the ubiquitin-proteasome system.

Introduction to (S,R,S)-Ahpc

(S,R,S)-Ahpc, chemically known as (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a high-affinity ligand for the von Hippel-Lindau (VHL) protein.[1][2][3] It is a derivative of the well-characterized VHL inhibitor, VH032.[4] As a VHL ligand, (S,R,S)-Ahpc serves as a critical component in the design of PROTACs. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a specific protein of interest, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2] The precise three-dimensional arrangement of atoms in (S,R,S)-Ahpc is essential for its effective binding to the VHL protein complex.

The Critical Role of Stereochemistry

The binding of a ligand to its protein target is a highly specific interaction governed by the principles of molecular recognition. The defined (S,R,S) configuration of Ahpc is essential for its high-affinity binding to a pocket on the VHL protein. This stereospecificity is so crucial that other stereoisomers, such as (S,S,S)-Ahpc, are used as negative controls in experiments due to their inability to bind effectively.[5][6]

The structural basis for this specificity lies in the hydroxyproline (B1673980) (Hyp) core of the molecule, which mimics the binding of the natural VHL substrate, Hypoxia-Inducible Factor 1α (HIF-1α). The key interactions for the parent ligand, VH032, which informs our understanding of (S,R,S)-Ahpc, include:

  • Hydrogen Bonding: The amide group, positioned by the specific stereocenters, forms a beneficial hydrogen bond with a structural water molecule within the VHL binding pocket.[7]

  • Mimicking Natural Substrate: The overall conformation allows the molecule to fit snugly into the binding site typically occupied by the HIF-1α peptide.[7]

The (S,R,S) configuration correctly orients the functional groups to engage with key amino acid residues and water molecules in the VHL active site, maximizing binding affinity. Any deviation from this specific stereochemical arrangement disrupts these critical interactions, leading to a significant loss of binding.

Quantitative Data

The binding affinity of VHL ligands and the degradation efficiency of the resulting PROTACs are key parameters in their development. The data below is compiled from various studies on (S,R,S)-Ahpc (also known as VH032-NH2), its parent compound VH032, and PROTACs derived from it.

Compound/PROTACParameterValueAssay TypeTarget Protein (for PROTACs)Reference(s)
VH032 (parent compound)Kd185 nMIsothermal Titration Calorimetry (ITC)N/A[7][8][9]
BODIPY FL VH032 (fluorescent probe)Kd3.01 nMTR-FRET Binding AssayN/A[10][11]
VHL Ligand 14 (derivative)IC50196 nMBinding AssayN/A[6]
(S,R,S)-AHPC(Me)-C6-NH2 (PROTAC)DC5077 nMCellular Degradation AssayFBXO22[12]
(S,R,S)-AHPC(Me)-C6-NH2 (PROTAC)Dmax99%Cellular Degradation AssayFBXO22[12]
ARV-771 (PROTAC derived from (S,R,S)-AHPC-Me)DC50<1 nMCellular Degradation AssayBET Proteins[6]

Experimental Protocols

Accurate characterization of (S,R,S)-Ahpc and PROTACs derived from it requires robust experimental methodologies. Below are detailed protocols for key experiments.

VHL Binding Affinity Assays

4.1.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This competitive binding assay measures the ability of a test compound (e.g., (S,R,S)-Ahpc) to displace a fluorescently labeled VHL ligand.

  • Materials:

    • GST-tagged VCB (VHL, Elongin B, Elongin C) protein complex.

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Fluorescent VHL probe, e.g., BODIPY FL VH032 (acceptor fluorophore).[10]

    • Test compounds (serial dilutions of (S,R,S)-Ahpc).

    • Assay buffer.

    • 384-well low-volume plates.

    • HTRF-compatible plate reader.

  • Procedure:

    • Prepare serial dilutions of the (S,R,S)-Ahpc test compound in the assay buffer.

    • In a 384-well plate, add the test compound dilutions.

    • Add the GST-VCB protein complex to each well.

    • Add a pre-mixed solution of the terbium-labeled anti-GST antibody and the fluorescent VHL probe.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at both the terbium and acceptor wavelengths).

    • Calculate the ratio of the acceptor to donor fluorescence and plot the results against the concentration of the test compound to determine the IC50 value.

4.1.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Materials:

    • Purified VCB protein complex in a suitable buffer (e.g., phosphate (B84403) or HEPES).

    • (S,R,S)-Ahpc ligand dissolved in the same buffer.

    • Isothermal titration calorimeter.

  • Procedure:

    • Exhaustively dialyze the VCB protein against the chosen ITC buffer. Dissolve the (S,R,S)-Ahpc ligand in the final dialysis buffer to minimize buffer mismatch effects.

    • Carefully determine the concentrations of both the protein and the ligand.

    • Load the VCB protein solution into the sample cell of the calorimeter.

    • Load the (S,R,S)-Ahpc solution into the injection syringe.

    • Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).

    • Perform the titration by injecting small aliquots of the ligand into the protein solution.

    • Record the heat changes after each injection.

    • As a control, titrate the ligand into the buffer alone to determine the heat of dilution.

    • Subtract the heat of dilution from the experimental data and fit the resulting binding isotherm to a suitable model to determine the thermodynamic parameters (Kd, n, ΔH).

Cellular Degradation Assays

4.2.1. Determination of DC50 and Dmax via Western Blotting

This protocol determines the potency (DC50) and efficacy (Dmax) of a PROTAC derived from (S,R,S)-Ahpc in degrading a target protein within cells.

  • Materials:

    • Cell line endogenously expressing the protein of interest.

    • PROTAC molecule (serial dilutions).

    • Cell culture medium and reagents.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • SDS-PAGE and Western blotting equipment.

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the PROTAC for a fixed time period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

    • After treatment, wash the cells with cold PBS and lyse them on ice.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe for the loading control protein.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.[1]

Mechanism of Action and Signaling Pathway

(S,R,S)-Ahpc functions as the E3 ligase-recruiting moiety of a PROTAC. The overall mechanism follows the principles of the ubiquitin-proteasome system.

  • Ternary Complex Formation: The PROTAC, a bifunctional molecule, simultaneously binds to the protein of interest (POI) and the VHL E3 ligase via its (S,R,S)-Ahpc warhead. This brings the POI and the E3 ligase into close proximity, forming a ternary complex (POI-PROTAC-VHL).

  • Ubiquitination: The VHL E3 ligase, as part of the larger Cullin-RING ligase (CRL) complex, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the POI.

  • Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome. The proteasome captures the ubiquitinated POI, unfolds it, and degrades it into small peptides.

  • Recycling: The PROTAC molecule is not consumed in this process and is released after inducing ubiquitination, allowing it to act catalytically to induce the degradation of multiple POI molecules.[5][10]

Signaling Pathway Diagram

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary binds PROTAC PROTAC Molecule (POI Ligand)-(Linker)-(S,R,S)-Ahpc PROTAC->Ternary VHL VHL E3 Ligase (recruited by Ahpc) VHL->Ternary PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary Delivers Ub Ub Ubiquitin Ub->E1 ATP Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycling Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC Mechanism of Action.
Experimental Workflow Diagram

Experimental_Workflow cluster_binding Binding Affinity Characterization cluster_cellular Cellular Activity Assessment cluster_proteomics Global Proteome Analysis ITC Isothermal Titration Calorimetry (ITC) Results_Binding Binding Parameters ITC->Results_Binding Kd, ΔH, n TRFRET TR-FRET Assay TRFRET->Results_Binding IC50 FP Fluorescence Polarization (FP) FP->Results_Binding IC50 CellCulture 1. Cell Treatment (Dose-Response) Lysis 2. Cell Lysis CellCulture->Lysis DC50, Dmax WB 3. Western Blot Lysis->WB DC50, Dmax CoIP Ternary Complex Validation (Co-IP) Lysis->CoIP Quant 4. Densitometry Quantification WB->Quant DC50, Dmax Results_Cellular Degradation Potency & Efficacy Quant->Results_Cellular DC50, Dmax SamplePrep 1. Cell Treatment & Lysis Digestion 2. Protein Digestion (Trypsin) SamplePrep->Digestion Selectivity Profile LCMS 3. LC-MS/MS Analysis Digestion->LCMS Selectivity Profile DataAnalysis 4. Proteome-wide Quantification LCMS->DataAnalysis Selectivity Profile Results_Proteomics Off-Target Effects DataAnalysis->Results_Proteomics Selectivity Profile

Workflow for Characterizing (S,R,S)-Ahpc PROTACs.

References

The Rise of Ahpc-based E3 Ligase Ligands: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation (TPD) has emerged as a transformative approach in drug discovery, offering the potential to address disease targets previously considered "undruggable."[1] Among the various strategies, Proteolysis Targeting Chimeras (PROTACs) have gained significant traction.[1] These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest.[1][2] A critical component of a PROTAC is the E3 ligase ligand, which recruits the cellular machinery responsible for protein degradation. This technical guide provides an in-depth exploration of the discovery and synthesis of ligands based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) scaffold, which effectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3]

The VHL E3 Ligase and the Role of Ahpc-based Ligands

The von Hippel-Lindau (VHL) protein is a key component of a Cullin-RING E3 ubiquitin ligase complex.[4][5] This complex is essential for cellular oxygen sensing through its targeting of the alpha subunits of hypoxia-inducible factors (HIFs) for degradation under normal oxygen conditions.[4][6] Small molecule ligands that mimic the HIF-1α peptide can bind to VHL and are therefore valuable tools for recruiting this E3 ligase in PROTACs.[7] The Ahpc scaffold has proven to be a highly effective VHL ligand for this purpose.[1][3]

The general mechanism of an Ahpc-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex.[8] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[8] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[2][9]

Below is a diagram illustrating the signaling pathway of VHL-mediated protein degradation initiated by an Ahpc-based PROTAC.

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC Ahpc-based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL_complex VHL E3 Ligase Complex PROTAC->VHL_complex Ub_POI Polyubiquitinated POI POI->Ub_POI Polyubiquitination VHL_complex->POI E2 E2-Ubiquitin E2->VHL_complex Associates Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub_POI->Proteasome Recognition

VHL-mediated protein degradation pathway.

Synthesis of Ahpc-based E3 Ligase Ligands and PROTACs

The synthesis of Ahpc-based PROTACs involves a multi-step process that typically begins with the synthesis of the Ahpc ligand, followed by the attachment of a linker, and finally conjugation to a ligand for the protein of interest (POI).[1][10]

General Synthesis of an Ahpc-Linker Conjugate

A common strategy involves coupling the (S,R,S)-AHPC hydrochloride with a linker that has a terminal amine and a protected carboxylic acid.[1] This is followed by deprotection to yield a functionalized linker ready for conjugation.[1]

Materials:

  • (S,R,S)-AHPC hydrochloride[1]

  • PEG or alkyl linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)[1]

  • Coupling agents (e.g., HATU, HOBt)[1]

  • Base (e.g., DIPEA)[1]

  • Solvents (e.g., DMF, DCM)[1]

  • Deprotection agent (e.g., TFA)[1]

Procedure:

  • Coupling of AHPC to the Linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.[1]

    • Add HATU, HOBt, and DIPEA to the solution.[1]

    • Stir the reaction mixture at room temperature for 12-24 hours.[1]

    • Monitor the reaction progress by LC-MS.[1]

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[1]

  • Deprotection of the Carboxylic Acid:

    • Dissolve the purified Ahpc-PEG-Boc product in a solution of TFA in DCM.[1]

    • Stir the reaction at room temperature for 1-2 hours.[1]

    • Remove the solvent under reduced pressure to yield the final Ahpc-PEG-acid linker.[1]

    • Confirm the product identity and purity by NMR and LC-MS.[1]

The resulting Ahpc-linker conjugate with a terminal carboxylic acid can then be coupled to a POI ligand containing a suitable amine functionality to form the final PROTAC molecule.[1] Click chemistry approaches, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), can also be employed for the final conjugation step if the linker and POI ligand are appropriately functionalized.[11]

Quantitative Analysis of Ahpc-based PROTAC Performance

The efficacy of Ahpc-based PROTACs is assessed by their ability to induce the degradation of the target protein. Key parameters for a quantitative comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[1] The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
ARV-771BET proteinsCRPC cells<1>90Not Specified
LC-2KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036STINGCaki-1227>80Not Specified
Pal-pomCDK4/6TNBC cells20 - 50Not SpecifiedAlkyl chain
A PROTAC targeting ERRαERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
NR-11cp38αBreast cancer cell linesNanomolar rangeNot SpecifiedNot Specified
ACBI2SMARCA2Mouse lung cancer xenograft modelsPotent in vivo degradationNear-completeNot Specified

Experimental Protocols for Evaluation of Ahpc-based PROTACs

A rigorous evaluation of newly synthesized Ahpc-based PROTACs involves a series of biochemical and cellular assays to confirm their mechanism of action and quantify their efficacy.

Ternary Complex Formation Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the formation of the ternary complex between the POI, the PROTAC, and the E3 ligase.[12][13]

Objective: To quantify the PROTAC-induced proximity of the target protein and the VHL E3 ligase complex.

Materials:

  • Purified, tagged POI (e.g., His-tagged)

  • Purified, tagged VHL-ElonginB-ElonginC (VBC) complex (e.g., GST-tagged)

  • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Terbium, anti-GST-d2)

  • Ahpc-based PROTAC

  • Assay buffer

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the PROTAC in the assay buffer. Prepare a master mix of the tagged POI and VBC complex in the assay buffer.

  • Assay Setup: Add the PROTAC dilutions to the wells of a 384-well plate. Add the POI and VBC complex master mix to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for ternary complex formation.[14]

  • Detection: Add the fluorescently labeled detection reagents (e.g., anti-His-Terbium and anti-GST-d2) to the wells.

  • Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., donor and acceptor wavelengths).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation occurs.

Cellular Protein Degradation Assay (HiBiT Assay)

The HiBiT protein tagging system provides a sensitive and quantitative method to measure protein degradation in living cells.[15][16] This involves CRISPR/Cas9-mediated insertion of the 11-amino-acid HiBiT tag into the endogenous locus of the target protein.[15]

Objective: To quantify the degradation of the target protein in a cellular context.

Materials:

  • CRISPR-edited cell line endogenously expressing the HiBiT-tagged POI.[15]

  • Ahpc-based PROTAC.

  • Cell culture medium.

  • Nano-Glo® HiBiT Lytic Detection System (containing LgBiT protein and furimazine substrate).[17]

  • Opaque, white 96- or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HiBiT-tagged cells in opaque-walled plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Ahpc-based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Detection:

    • Equilibrate the plate to room temperature.[17]

    • Prepare the Nano-Glo® HiBiT Lytic Reagent according to the manufacturer's protocol.[17]

    • Add a volume of the lytic reagent equal to the volume of the culture medium in each well.[17]

    • Mix on an orbital shaker for 3-10 minutes to ensure complete cell lysis and signal generation.[17]

  • Measurement: Measure the luminescence using a plate-based luminometer.[15]

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control to calculate the percentage of protein degradation. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[18]

Western Blot Analysis of Protein Degradation

Western blotting is a standard method to visualize and quantify the reduction in target protein levels following PROTAC treatment.[9][19]

Objective: To confirm and quantify the degradation of the target protein.

Materials:

  • Cell line expressing the POI.[19]

  • Ahpc-based PROTAC.

  • Vehicle control (e.g., DMSO).[9]

  • Ice-cold PBS.[9]

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[9]

  • BCA protein assay kit.[19]

  • Laemmli sample buffer.[9]

  • SDS-PAGE gels and electrophoresis equipment.[9]

  • PVDF or nitrocellulose membranes.[9]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[19]

  • Primary antibody against the POI.[19]

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).[19]

  • HRP-conjugated secondary antibody.[19]

  • Chemiluminescent substrate (ECL).[19]

  • Imaging system.[19]

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with varying concentrations of the PROTAC for a desired time.[19]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[19]

    • Quantify the protein concentration using a BCA assay.[19]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.[19]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[19]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[19]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection and Analysis:

    • Wash the membrane and add the chemiluminescent substrate.[19]

    • Acquire the chemiluminescent signal using an imaging system.[19]

    • Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Workflow for Discovery and Development of Ahpc-based PROTACs

The development of a novel Ahpc-based PROTAC follows a structured workflow, from initial design to in vivo validation.

cluster_0 PROTAC Discovery & Development Workflow A Target Identification & POI Ligand Selection B Ahpc-based Ligand & Linker Design A->B C PROTAC Synthesis B->C D Biochemical Assays (e.g., TR-FRET) C->D Screening E Cellular Assays (e.g., HiBiT, Western Blot) D->E Validation F Lead Optimization (SAR Studies) E->F Data for Optimization G In Vivo Efficacy & PK/PD Studies E->G Promising Leads F->C Iterative Synthesis H Preclinical Candidate G->H Validation

Generalized workflow for Ahpc-based PROTAC development.

Future Perspectives

References

The von Hippel-Lindau E3 Ligase: A Master Regulator of Cellular Oxygen Sensing and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The von Hippel-Lindau (VHL) protein is a critical tumor suppressor and the substrate recognition component of a multi-subunit E3 ubiquitin ligase complex. Its primary and most well-characterized function is to orchestrate the cellular response to changes in oxygen availability by targeting the alpha subunits of Hypoxia-Inducible Factor (HIF) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. Dysregulation of the VHL/HIF axis is a hallmark of various cancers, most notably clear cell renal cell carcinoma (ccRCC). Beyond its central role in oxygen sensing, a growing body of evidence highlights crucial HIF-independent functions of VHL in maintaining cellular homeostasis, including roles in extracellular matrix formation, microtubule stability, and the regulation of other key signaling proteins. This technical guide provides a comprehensive overview of the biological functions of the VHL E3 ligase, detailed experimental protocols for its study, and a summary of key quantitative data to support research and drug development efforts.

The VHL E3 Ligase Complex: Structure and Core Function

The VHL E3 ubiquitin ligase is a multi-protein complex that includes the VHL protein (pVHL) as the substrate recognition subunit, Elongin B, Elongin C, Cullin 2 (CUL2), and RING-box protein 1 (Rbx1)[1]. This complex functions as a RING-finger E3 ligase, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein, marking it for degradation by the 26S proteasome.

The canonical and most critical function of the VHL E3 ligase is the regulation of the Hypoxia-Inducible Factor (HIF) family of transcription factors, particularly HIF-1α and HIF-2α[2].

Regulation of HIF-α in Normoxia and Hypoxia

Under normal oxygen conditions (normoxia), specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α are hydroxylated by prolyl hydroxylase domain enzymes (PHDs)[2]. This post-translational modification creates a binding site for the β-domain of pVHL[2]. Upon binding to hydroxylated HIF-α, the VHL E3 ligase complex polyubiquitinates HIF-α, leading to its rapid degradation by the proteasome. This process effectively suppresses HIF-mediated transcription.

In low oxygen conditions (hypoxia), the activity of PHDs is inhibited due to the lack of their essential co-substrate, molecular oxygen. Consequently, HIF-α is not hydroxylated and is not recognized by pVHL. This leads to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, heterodimerizes with the constitutively expressed HIF-1β (also known as ARNT), and activates the transcription of a wide array of genes that promote adaptation to hypoxia. These target genes are involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival[2].

Quantitative Data on VHL-HIF Interaction and HIF-α Stability

The precise regulation of the VHL-HIF axis is underscored by the biophysical parameters governing their interaction and the dynamic stability of HIF-α.

ParameterValueConditionsReference(s)
Binding Affinity (Kd) of VHL for hydroxylated HIF-1α peptide ~80-90 nM (for a potent inhibitor, VH298)In vitro (Fluorescence Polarization, ITC)[3]
Half-life of HIF-1α protein ~5 minutesNormoxia[4][5]
Half-life of HIF-1α protein Significantly increasedHypoxia

HIF-Independent Functions of the VHL E3 Ligase

Emerging research has identified a number of VHL substrates beyond HIF-α, revealing a broader role for this E3 ligase in cellular regulation. These HIF-independent functions are critical for understanding the full spectrum of VHL's tumor suppressor activity. Proteomic studies have been instrumental in identifying novel VHL interactors[1].

Table of Selected HIF-Independent VHL Substrates:

SubstrateFunctionImplication of VHL-mediated Regulation
RNA polymerase II subunits (RPB1, RPB7) TranscriptionVHL may regulate global gene expression.
Atypical protein kinase C (aPKC) Cell polarity, proliferationDysregulation may contribute to tumorigenesis.
Jade-1 Histone acetyltransferase, apoptosisVHL controls Jade-1 stability, linking it to chromatin modification and cell death pathways[2].
Extracellular matrix proteins (e.g., Collagen IV) Tissue architectureVHL is involved in the assembly of the extracellular matrix.
Microtubule-associated proteins Cytoskeletal dynamicsVHL contributes to microtubule stability[2].
ARF tumor suppressor Cell cycle control, p53 regulationVHL30 isoform interacts with ARF, potentially linking VHL to the p53 pathway[1].
PRMT3 Arginine methylationVHL30 can interact with PRMT3, suggesting a role in protein methylation[1].

Visualizing VHL Signaling Pathways and Experimental Workflows

Signaling Pathways

VHL_HIF_Pathway

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Cell Lysate containing VHL and interacting proteins antibody Add anti-VHL antibody start->antibody beads Add Protein A/G beads antibody->beads incubation Incubate to form Antibody-VHL-Bead complex beads->incubation wash Wash to remove non-specific binding incubation->wash elution Elute bound proteins wash->elution analysis Analyze by SDS-PAGE and Western Blot elution->analysis detection Detect VHL and co-precipitated proteins (e.g., HIF-α) analysis->detection

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) for VHL-HIF-α Interaction

This protocol describes the co-immunoprecipitation of endogenous VHL and HIF-1α from cultured mammalian cells.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-VHL antibody (for immunoprecipitation)

  • Anti-HIF-1α antibody (for Western blot detection)

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. To stabilize HIF-1α, treat cells with a hypoxia-mimicking agent (e.g., CoCl₂) or place them in a hypoxic chamber (1% O₂) for 4-6 hours prior to harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-VHL antibody to the lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer.

  • Elution: Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-HIF-1α antibody to detect the co-precipitated protein.

In Vitro Ubiquitination Assay for VHL-mediated HIF-α Ubiquitination

This assay reconstitutes the ubiquitination of HIF-α by the VHL E3 ligase complex in a cell-free system.

Materials:

  • Recombinant E1 ubiquitin-activating enzyme

  • Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5b)

  • Recombinant ubiquitin

  • Recombinant VHL complex (pVHL, Elongin B, Elongin C, CUL2, Rbx1)

  • Recombinant hydroxylated HIF-α substrate (or a fragment containing the ODD)

  • ATP

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-HIF-1α antibody

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, and E2 enzyme.

  • Add E3 Ligase and Substrate: Add the recombinant VHL complex and the hydroxylated HIF-α substrate to the reaction mixture.

  • Initiate Reaction: Start the reaction by adding ATP and incubate at 30-37°C for 1-2 hours.

  • Stop Reaction: Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-HIF-1α antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated HIF-α should be visible.

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF in response to hypoxia or other stimuli.

Materials:

  • Mammalian cell line (e.g., HEK293T, HeLa)

  • HRE-luciferase reporter plasmid (containing multiple copies of the HRE upstream of a minimal promoter driving firefly luciferase)

  • A control plasmid expressing Renilla luciferase (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate to be 60-80% confluent at the time of transfection.

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Stimulation: After 24 hours, expose the cells to hypoxic conditions (e.g., 1% O₂) or treat with compounds of interest for the desired duration (e.g., 16-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as fold induction relative to the normoxic or vehicle-treated control.

Conclusion and Future Directions

The von Hippel-Lindau E3 ligase is a cornerstone of cellular oxygen sensing and a critical tumor suppressor. Its role in targeting HIF-α for degradation is a well-established paradigm in molecular and cellular biology. The discovery of HIF-independent functions continues to broaden our understanding of VHL's role in maintaining cellular homeostasis. For researchers and drug development professionals, a deep understanding of the VHL pathway offers significant opportunities for therapeutic intervention, not only in cancer but also in ischemic diseases where the stabilization of HIF-α may be beneficial. The development of small molecule inhibitors that can modulate the VHL-HIF interaction is a promising area of active research. Future studies will likely continue to uncover novel VHL substrates and further elucidate the intricate regulatory networks governed by this multifaceted E3 ligase.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (S,R,S)-Ahpc-nhco-C-O-C5-N3, a crucial intermediate in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule consists of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc (also known as VH032 amine), conjugated to a 5-azidopentanoic acid linker via an amide bond. The terminal azide (B81097) group serves as a versatile handle for subsequent conjugation to a target protein ligand through "click chemistry." This protocol outlines a multi-step synthesis for both the (S,R,S)-Ahpc core and the final conjugated product, providing detailed experimental procedures, data presentation, and workflow visualizations to aid researchers in the facile production of this key building block for targeted protein degradation.

Introduction

Targeted protein degradation utilizing PROTACs has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The von Hippel-Lindau (VHL) E3 ligase is frequently exploited in PROTAC design, with (S,R,S)-Ahpc being a potent and well-characterized ligand. The synthesis of (S,R,S)-Ahpc conjugated to a linker with a reactive handle is a critical step in the generation of PROTAC libraries for drug discovery. This protocol details a reliable synthetic route to this compound, providing researchers with the necessary information for its preparation and use in the development of novel protein degraders.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC (S,R,S)-Ahpc-Linker-POI_Ligand VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (POI) PROTAC->POI Binds Ternary_Complex VHL-PROTAC-POI Ternary Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of this compound is divided into three main stages:

  • Synthesis of the VHL Ligand Core: (S,R,S)-Ahpc (VH032 amine)

  • Synthesis of the Linker: 5-Azidopentanoic Acid

  • Conjugation of (S,R,S)-Ahpc and 5-Azidopentanoic Acid

Stage 1: Synthesis of (S,R,S)-Ahpc (VH032 amine)

The synthesis of the (S,R,S)-Ahpc core is a multi-step process that can be achieved through various reported methods. A common strategy involves the coupling of four key building blocks: L-leucine, L-hydroxyproline, a substituted benzylamine, and 4-methylthiazole.[1][2] A convergent approach is often favored to maximize yield and purity.[2]

Workflow for (S,R,S)-Ahpc Synthesis

AHPC_Synthesis_Workflow cluster_reagents Starting Materials cluster_steps Synthetic Steps cluster_products Intermediates & Final Product Boc_Hyp Boc-L-hydroxyproline Step1 Amide Coupling 1: Boc-Hyp + Thiazole-BnNH2 Boc_Hyp->Step1 Thiazole_BnNH2 4-(4-methylthiazol-5-yl)benzylamine Thiazole_BnNH2->Step1 Boc_Leu Boc-L-tert-leucine Step3 Amide Coupling 2: + Boc-L-tert-leucine Boc_Leu->Step3 Intermediate1 Coupled Intermediate 1 Step1->Intermediate1 Step2 Boc Deprotection 1 Intermediate2 Amine Intermediate Step2->Intermediate2 Intermediate3 Coupled Intermediate 2 Step3->Intermediate3 Step4 Boc Deprotection 2 Final_Product (S,R,S)-Ahpc (VH032 amine) Step4->Final_Product Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4

References

Application Notes and Protocols: Conjugation of a Target Ligand to (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the conjugation of a target ligand to (S,R,S)-Ahpc-nhco-C-O-C5-N3 , a bifunctional molecule comprising the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a linker with a terminal azide (B81097) group.[1][2][3][4] This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][6][7][]

The terminal azide (-N3) on the linker of this compound enables covalent attachment of a target ligand using "click chemistry."[9][10][11][12] This method is highly efficient, selective, and biocompatible, making it ideal for creating complex bioconjugates.[10][11] These application notes will cover two primary click chemistry approaches:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and widely used reaction that requires a copper catalyst.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), for spontaneous reaction with the azide.[9][13]

Chemical Structures and Reaction Scheme

Below is a diagram illustrating the components and the general conjugation scheme.

cluster_reactants Reactants cluster_catalyst Reaction cluster_product Product Ahpc_linker This compound Click_reaction Click Chemistry (CuAAC or SPAAC) Ahpc_linker->Click_reaction Target_ligand Target Ligand-Alkyne Target_ligand->Click_reaction PROTAC Target Ligand-Linker-Ahpc PROTAC Click_reaction->PROTAC

Figure 1: General workflow for the conjugation of a target ligand to this compound to form a PROTAC.

Experimental Protocols

Prior to conjugation, the target ligand must be functionalized with an appropriate alkyne group. For CuAAC, a terminal alkyne is required. For SPAAC, a strained alkyne such as DBCO or BCN is necessary.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified target ligand to this compound using a copper(I) catalyst, which is generated in situ from copper(II) sulfate (B86663) and a reducing agent.[10]

Materials:

  • This compound

  • Alkyne-functionalized target ligand

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, to stabilize the copper(I) catalyst)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Nitrogen or Argon gas

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized target ligand in DMSO.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • (Optional) Prepare a 10 mM stock solution of TBTA in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the following in order:

      • This compound (1.0 equivalent)

      • Alkyne-functionalized target ligand (1.2 equivalents)

      • PBS buffer (to make up the desired reaction volume, ensuring the final DMSO concentration is below 10%)

      • (Optional) TBTA (0.1 equivalents)

    • Vortex the mixture gently.

    • Add CuSO₄ (0.1 equivalents).

    • Add fresh sodium ascorbate (0.5 equivalents).

    • Vortex the mixture gently.

    • If the reagents are sensitive to oxidation, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

    • Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight. The reaction can be monitored by LC-MS.

  • Purification:

    • Following the reaction, remove unreacted reagents and catalyst.[10]

    • For small molecule conjugates, purification can be achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • For larger biomolecules, size-exclusion chromatography or tangential flow filtration can be used to remove small molecule impurities.[14]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative, ideal for conjugating sensitive biomolecules that could be damaged by copper.[9][12] It requires the target ligand to be functionalized with a strained alkyne.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO)-functionalized target ligand

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the DBCO-functionalized target ligand in DMSO.

  • Conjugation Reaction:

    • In a microcentrifuge tube, combine:

      • This compound (1.0 equivalent)

      • DBCO-functionalized target ligand (1.5 equivalents)

      • PBS buffer (to make up the desired reaction volume, keeping the final DMSO concentration low)

    • Vortex the mixture gently.

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the resulting PROTAC conjugate using a suitable method as described in the CuAAC protocol (e.g., RP-HPLC or size-exclusion chromatography) to remove any unreacted starting materials.[14][15]

Characterization of the Final Conjugate

After purification, it is crucial to characterize the final PROTAC to confirm its identity and purity.

1. Mass Spectrometry (MS):

  • Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized PROTAC.[16] This will verify that the conjugation has occurred and that the molecular formula is correct.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR can be used to confirm the structure of the final conjugate.[17][18][19] The appearance of signals from both the target ligand and the this compound moiety, along with the characteristic signals of the newly formed triazole ring, will confirm a successful conjugation.[20]

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the conjugation protocols.

ParameterCuAAC ProtocolSPAAC Protocol
Target Ligand Modification Terminal AlkyneStrained Alkyne (e.g., DBCO)
Catalyst Required Yes (Copper(I))No
Typical Reaction Time 1-4 hours2-12 hours
Typical Reaction Temperature Room TemperatureRoom Temperature
Expected Yield > 90%> 85%
Biocompatibility Moderate (Copper can be toxic)High

Visualizations

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Prepare Stock Solutions Prepare Stock Solutions (Ligand-Alkyne & Ahpc-Linker-Azide) Mix Reactants Mix Ligand and Linker in Buffer Prepare Stock Solutions->Mix Reactants Add Catalyst (CuAAC) Add Catalyst/Reducing Agent (for CuAAC only) Mix Reactants->Add Catalyst (CuAAC) Incubate Incubate at RT or 4°C Mix Reactants->Incubate SPAAC Path Add Catalyst (CuAAC)->Incubate Purify Conjugate Purify by HPLC or SEC Incubate->Purify Conjugate Characterize Product Characterize by MS and NMR Purify Conjugate->Characterize Product

Figure 2: Detailed experimental workflow for the synthesis and purification of the PROTAC molecule.

PROTAC Mechanism of Action

POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary E3 VHL E3 Ligase E3->PROTAC Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 3: Signaling pathway illustrating the PROTAC-mediated degradation of a target protein of interest (POI).

References

Application Notes and Protocols for (S,R,S)-Ahpc in PROTAC Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the utilization of (S,R,S)-Ahpc in the assembly of Proteolysis-Targeting Chimeras (PROTACs). It covers the rational design, chemical synthesis, and biological evaluation of (S,R,S)-Ahpc-based PROTACs, offering a comprehensive resource for researchers in the field of targeted protein degradation.

Introduction to (S,R,S)-Ahpc in PROTAC Technology

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for selectively eliminating disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs hijack the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of a specific target protein.[1]

A PROTAC molecule is comprised of three key components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two ligands.[1] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1]

(S,R,S)-Ahpc, or (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine, is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most commonly recruited E3 ligases in PROTAC design.[2] Its optimized structure and binding properties make it a valuable building block for the development of potent and selective protein degraders.[1]

Data Presentation: Performance of (S,R,S)-Ahpc-Based PROTACs

The efficacy of a PROTAC is typically quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of linker modifications and target proteins on degradation potency.

Table 1: In Vitro Degradation Performance of VHL-Recruiting PROTACs

PROTACTarget ProteinLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
MDM2-PROTACMDM2Not specified--TNBC cells[3]
BETd-260BRD4PEG-based8>95RS4;112
PLK1-PROTACPLK1PEG-based35>80HeLa2
CRBN-based PROTAC (17b)BRD4Not specified0.032--[4]
CRBN-based PROTAC (17b)PLK1Not specified0.021--[4]

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Table 2: Pharmacokinetic Properties of a Representative MDM2-Targeting PROTAC

ParameterValueSpecies
Half-life (liver microsomes)25.9 minutesMouse
In Vivo StabilityModerately stableMouse

Data from a representative MDM2-targeting, VHL-recruiting PROTAC.[3]

Experimental Protocols

Protocol 1: Synthesis of an (S,R,S)-Ahpc-Linker Conjugate

This protocol describes a general method for the synthesis of an (S,R,S)-Ahpc-linker conjugate with a terminal carboxylic acid, which can then be coupled to a POI ligand containing a suitable amine functionality.[2]

Materials:

  • (S,R,S)-Ahpc hydrochloride[2]

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)[2]

  • Coupling agents (e.g., HATU, HOBt)[2]

  • Base (e.g., DIPEA)[2]

  • Solvents (e.g., DMF, DCM)[2]

  • Deprotection agent (e.g., TFA)[2]

Procedure:

  • Coupling of Ahpc to the PEG linker:

    • Dissolve (S,R,S)-Ahpc hydrochloride and the Boc-protected PEG-amine linker in DMF.[2]

    • Add HATU, HOBt, and DIPEA to the solution.[2]

    • Stir the reaction mixture at room temperature for 12-24 hours.[2]

    • Monitor the reaction progress by LC-MS.[2]

    • Upon completion, quench the reaction and purify the product by flash column chromatography.[2]

  • Deprotection of the carboxylic acid:

    • Dissolve the purified Ahpc-PEG-Boc product in a solution of TFA in DCM.[2]

    • Stir the reaction at room temperature for 1-2 hours.[2]

    • Remove the solvent under reduced pressure to yield the final Ahpc-PEG-acid linker.[2]

    • Confirm the product identity and purity by NMR and LC-MS.[2]

Protocol 2: PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing an amine to the (S,R,S)-Ahpc-linker conjugate.[1]

Materials:

  • (S,R,S)-Ahpc-PEG-acid linker (from Protocol 1)

  • POI-ligand-amine[1]

  • Coupling agents (e.g., HATU, EDC, NHS)[1][5]

  • Base (e.g., DIPEA)[1]

  • Anhydrous DMF[1]

  • Reverse-phase preparative HPLC for purification[1]

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere, dissolve the (S,R,S)-Ahpc-PEG-acid linker (1.0 eq) in anhydrous DMF.[1]

  • Add the coupling agents (e.g., HATU, 1.1 eq).[1]

  • Add the POI-ligand-amine (1.0 eq), dissolved in a minimal amount of anhydrous DMF, to the reaction mixture.[1]

  • Add a base such as DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 4-12 hours.[1]

  • Monitor the reaction progress using LC-MS.[1]

  • Upon completion, quench the reaction with a small amount of water.[1]

  • Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC molecule.[1]

  • Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[1]

Protocol 3: In Vitro Protein Degradation Assay (Western Blot)

This protocol outlines the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.[2]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in lysis buffer.[4]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[4]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[2][4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.[2]

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[2]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[2]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[2]

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

  • Detection and Analysis:

    • Develop the blot using a chemiluminescent substrate and capture the image.

    • Quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-Ahpc-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation VHL->POI Proximity Induction Ub Ubiquitin Ub->POI Polyubiquitination [Degraded Peptides] [Degraded Peptides] Proteasome->[Degraded Peptides] Releases

Caption: Mechanism of action for an (S,R,S)-Ahpc-based PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow start Start ahpc_linker (S,R,S)-Ahpc-Linker Synthesis (Protocol 1) start->ahpc_linker poi_ligand POI Ligand with Amine Handle start->poi_ligand coupling Amide Coupling (Protocol 2) ahpc_linker->coupling poi_ligand->coupling purification Purification (HPLC) coupling->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac In_Vitro_Evaluation_Workflow cluster_evaluation In Vitro PROTAC Evaluation start Synthesized PROTAC cell_treatment Cell Treatment with PROTAC start->cell_treatment cell_lysis Cell Lysis & Protein Extraction cell_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant western_blot Western Blot Analysis (Protocol 3) protein_quant->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis conclusion Efficacy Determined data_analysis->conclusion

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Efficacy of Ahpc-PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[4][5]

This document focuses on PROTACs that utilize (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) based ligands to recruit the von Hippel-Lindau (VHL) E3 ligase, one of the most widely used E3 ligases in PROTAC design.[1][6][7] We provide detailed protocols for key cell-based assays to evaluate the efficacy of these Ahpc-PROTACs, from initial assessment of target degradation to comprehensive analysis of cellular effects and selectivity.

Mechanism of Action of Ahpc-PROTACs

An Ahpc-PROTAC initiates the degradation process by simultaneously binding to the target protein and the VHL E3 ligase, forming a ternary complex.[8] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can catalytically repeat the process.[4][5]

cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Ahpc_PROTAC Ahpc-PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex Ahpc_PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ternary_Complex->Ahpc_PROTAC Recycled Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Start Start: Ahpc-PROTAC Candidate Degradation 1. Target Degradation Assay (Western Blot) Start->Degradation Engagement 2. Target Engagement Assay (CETSA) Degradation->Engagement Confirm On-Target Effect Viability 3. Cell Viability Assay (MTT / CellTiter-Glo) Engagement->Viability Assess Functional Outcome Selectivity 4. Selectivity Profiling (Proteomics) Viability->Selectivity Determine Specificity End End: Efficacy Profile Selectivity->End

References

Application Notes and Protocols for the Use of (S,R,S)-Ahpc-nhco-C-O-C5-N3 in Neurodegenerative Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are often characterized by the accumulation of misfolded proteins. A promising therapeutic strategy is the targeted degradation of these pathogenic proteins. Proteolysis-targeting chimeras (PROTACs) are novel molecules designed for this purpose. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The molecule (S,R,S)-Ahpc-nhco-C-O-C5-N3 is a crucial building block for the synthesis of PROTACs. It is a conjugate of a ligand for the von Hippel-Lindau (VHL) E3 ligase and a linker with a terminal azide (B81097) group. This building block can be chemically conjugated to a ligand that targets a protein of interest (POI) implicated in a neurodegenerative disease, thereby creating a PROTAC designed to degrade that specific protein.

These application notes provide a hypothetical framework for the use of this compound in the development of a PROTAC for the targeted degradation of α-synuclein, a protein centrally implicated in Parkinson's disease.

Principle of PROTAC Action

A PROTAC molecule consists of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The PROTAC simultaneously binds to the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (e.g., α-synuclein) PROTAC (S,R,S)-Ahpc-based PROTAC POI->PROTAC binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) E3_Ligase VHL E3 Ligase E3_Ligase->PROTAC binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Hypothetical Application: Development of an α-synuclein Degrader

For the purpose of these notes, we will outline the creation and testing of a hypothetical PROTAC, "α-Syn-PROTAC," designed to degrade α-synuclein. This will be achieved by conjugating this compound with a known α-synuclein binding ligand that has been modified with a terminal alkyne group for click chemistry.

Synthesis of α-Syn-PROTAC

The synthesis involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Synthesis_Workflow cluster_1 Synthesis of α-Syn-PROTAC Building_Block This compound (VHL Ligand-Linker-Azide) Reaction CuAAC 'Click' Chemistry Building_Block->Reaction Target_Ligand Alkyne-modified α-synuclein Ligand Target_Ligand->Reaction PROTAC_Product α-Syn-PROTAC Reaction->PROTAC_Product Purification Purification (e.g., HPLC) PROTAC_Product->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization

Figure 2: Synthetic workflow for α-Syn-PROTAC.

Experimental Protocols

Protocol 1: Synthesis of α-Syn-PROTAC

Materials:

  • This compound

  • Alkyne-modified α-synuclein ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Water (HPLC grade)

  • tert-Butanol

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve the alkyne-modified α-synuclein ligand (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of DMSO and tert-butanol/water (3:1).

  • Prepare fresh solutions of CuSO₄·5H₂O (0.2 eq) in water and sodium ascorbate (0.4 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient.

  • Lyophilize the pure fractions to obtain the final α-Syn-PROTAC product.

  • Confirm the identity and purity of the α-Syn-PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR.

Protocol 2: In Vitro α-synuclein Degradation Assay

Objective: To determine the efficacy of α-Syn-PROTAC in degrading α-synuclein in a neuronal cell line.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) overexpressing α-synuclein

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • α-Syn-PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: anti-α-synuclein, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture SH-SY5Y cells overexpressing α-synuclein in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of α-Syn-PROTAC (e.g., 1, 10, 100, 1000 nM) or DMSO vehicle for 24 hours.

    • For mechanistic validation, pre-treat a set of cells with MG132 (10 µM) for 1 hour before adding α-Syn-PROTAC.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against α-synuclein and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using image analysis software.

    • Normalize the α-synuclein band intensity to the β-actin band intensity.

    • Calculate the percentage of α-synuclein degradation relative to the DMSO control.

    • Determine the DC₅₀ (concentration for 50% degradation) value.

Protocol 3: Ubiquitination Assay

Objective: To confirm that α-Syn-PROTAC induces the ubiquitination of α-synuclein.

Materials:

  • Materials from Protocol 2

  • Immunoprecipitation (IP) buffer

  • Anti-α-synuclein antibody for IP

  • Protein A/G magnetic beads

  • Anti-ubiquitin antibody

Procedure:

  • Treat cells with α-Syn-PROTAC (at a concentration near the DC₅₀) and MG132 for 4-6 hours.

  • Lyse the cells in IP buffer.

  • Pre-clear the lysates with protein A/G beads.

  • Incubate the lysates with an anti-α-synuclein antibody overnight at 4°C.

  • Add protein A/G beads to pull down the α-synuclein protein complexes.

  • Wash the beads and elute the proteins.

  • Perform Western blotting on the eluted samples and probe with an anti-ubiquitin antibody. An increase in high molecular weight ubiquitin smears in the α-Syn-PROTAC treated sample indicates ubiquitination.

Protocol 4: Cell Viability Assay

Objective: To assess the cytotoxicity of α-Syn-PROTAC on neuronal cells.

Materials:

  • SH-SY5Y cells

  • 96-well plates

  • α-Syn-PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or AlamarBlue)

  • Plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Treat the cells with a range of α-Syn-PROTAC concentrations for 48-72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the experimental protocols should be summarized in tables for clear comparison.

Table 1: α-Synuclein Degradation Efficacy of α-Syn-PROTAC

α-Syn-PROTAC Conc. (nM)Normalized α-synuclein Level (Mean ± SD)% Degradation
0 (Vehicle)1.00 ± 0.080%
10.85 ± 0.0615%
100.52 ± 0.0548%
1000.18 ± 0.0382%
10000.09 ± 0.0291%
100 + MG1320.95 ± 0.075%
DC₅₀ (nM) ~10.5

Table 2: Cytotoxicity of α-Syn-PROTAC in SH-SY5Y Cells

α-Syn-PROTAC Conc. (nM)Cell Viability (% of Vehicle, Mean ± SD)
0 (Vehicle)100 ± 5.2
198.5 ± 4.8
1097.1 ± 5.5
10095.3 ± 6.1
100092.8 ± 5.9
1000075.4 ± 7.2
CC₅₀ (µM) >10

Conclusion

The E3 ligase ligand-linker conjugate this compound serves as a valuable chemical tool for the development of PROTACs targeting pathogenic proteins in neurodegenerative diseases. The provided hypothetical application and protocols outline a systematic approach to synthesize and characterize a novel PROTAC for the degradation of α-synuclein. This framework can be adapted by researchers to target other proteins of interest in the field of neurodegenerative disease, paving the way for new therapeutic strategies.

Application Notes and Protocols for the Purification of (S,R,S)-Ahpc Conjugated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins. PROTACs containing the (S,R,S)-α-hydroxy-γ-prolyl-cyclohexylalanine (Ahpc) moiety recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical step in initiating the ubiquitination and subsequent proteasomal degradation of the protein of interest. The stereochemistry of the Ahpc linker is crucial for effective VHL binding and, consequently, for the PROTAC's efficacy. The synthesis of these complex heterobifunctional molecules often results in a mixture of diastereomers and other impurities. Therefore, robust purification strategies are paramount to isolate the desired active (S,R,S)-Ahpc conjugated PROTAC isomer and ensure the accuracy of biological data and the safety of potential therapeutics.

This document provides detailed application notes and protocols for the purification of (S,R,S)-Ahpc conjugated PROTACs, focusing on chromatographic techniques. It is intended to guide researchers in developing effective purification workflows to obtain highly pure PROTACs for research and drug development purposes.

PROTAC Signaling Pathway

The mechanism of action for an (S,R,S)-Ahpc conjugated PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC (S,R,S)-Ahpc PROTAC TargetProtein Target Protein of Interest (POI) VHL_Complex VHL E3 Ligase Complex TernaryComplex POI-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Binds to POI and VHL TargetProtein->TernaryComplex VHL_Complex->TernaryComplex UbiquitinatedProtein Polyubiquitinated POI TernaryComplex->UbiquitinatedProtein Induces Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->UbiquitinatedProtein E1-E2-E3 Cascade Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The purification of (S,R,S)-Ahpc conjugated PROTACs typically involves a multi-step approach to remove unreacted starting materials, reagents, byproducts, and undesired diastereomers. The choice of technique depends on the scale of the purification, the physicochemical properties of the PROTAC, and the nature of the impurities.

Flash Column Chromatography

Flash chromatography is a rapid and efficient technique for the initial purification of crude PROTACs from significant impurities after synthesis. It is often the first step in a purification workflow.

Protocol:

  • Sample Preparation:

    • Dissolve the crude PROTAC in a minimal amount of a strong solvent in which it is readily soluble (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF)).

    • Adsorb the dissolved sample onto a small amount of silica (B1680970) gel or a suitable sorbent (e.g., Celite®) by evaporating the solvent. This dry-loading method generally provides better resolution than direct liquid injection.

  • Column Selection and Equilibration:

    • Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.

    • Equilibrate the column with the initial mobile phase (a low-polarity solvent system, e.g., 100% hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).

  • Chromatographic Separation:

    • Load the dried sample onto the top of the column.

    • Begin the elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 100% ethyl acetate in hexane, followed by a gradient of 0% to 20% methanol (B129727) in DCM.

    • Monitor the elution of compounds using a UV detector or by thin-layer chromatography (TLC) analysis of the collected fractions.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram or TLC analysis.

    • Combine fractions containing the pure PROTAC.

    • Analyze the purity of the pooled fractions by analytical HPLC-MS.

Flash_Chromatography_Workflow Start Crude PROTAC Mixture SamplePrep Sample Preparation (Dry Loading) Start->SamplePrep Column Flash Chromatography (Silica Gel) SamplePrep->Column Elution Gradient Elution (e.g., Hexane/EtOAc -> DCM/MeOH) Column->Elution Fractions Fraction Collection Elution->Fractions Analysis Purity Analysis (HPLC-MS) Fractions->Analysis PurePROTAC Partially Purified PROTAC Analysis->PurePROTAC

Caption: Flash Chromatography Workflow.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a high-resolution technique used for the final purification of PROTACs to achieve high purity levels (>95%). It is particularly effective for separating closely related impurities and diastereomers.

Protocol:

  • Sample Preparation:

    • Dissolve the partially purified PROTAC from the previous step in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or DMF. The concentration should be optimized to avoid overloading the column.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Method Development (Analytical Scale):

    • Develop an optimal separation method on an analytical RP-HPLC system first.

    • Screen different C18 columns and mobile phase modifiers (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid in water and acetonitrile).

    • Optimize the gradient to achieve baseline separation of the desired PROTAC isomer from impurities.

  • Preparative Scale-Up:

    • Select a preparative C18 column with the same stationary phase as the analytical column.

    • Scale up the flow rate and injection volume according to the column dimensions.

    • Equilibrate the column with the initial mobile phase composition.

  • Chromatographic Separation and Fraction Collection:

    • Inject the filtered sample onto the column.

    • Run the optimized gradient method.

    • Monitor the elution using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect fractions corresponding to the peak of the desired (S,R,S)-Ahpc conjugated PROTAC.

  • Post-Purification Work-up:

    • Analyze the purity of the collected fractions by analytical HPLC-MS.

    • Combine the pure fractions and remove the organic solvent (e.g., acetonitrile) under reduced pressure.

    • Lyophilize the remaining aqueous solution to obtain the pure PROTAC as a solid, often as a TFA salt if TFA was used in the mobile phase.

RPHPLC_Workflow Start Partially Purified PROTAC SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep HPLC Preparative RP-HPLC (C18 Column) SamplePrep->HPLC Gradient Gradient Elution (e.g., Water/ACN + 0.1% TFA) HPLC->Gradient Collection Fraction Collection (UV-Triggered) Gradient->Collection Analysis Purity & Identity Check (HPLC-MS) Collection->Analysis Workup Post-Purification (Solvent Removal & Lyophilization) Analysis->Workup FinalProduct High-Purity (S,R,S)-Ahpc PROTAC Workup->FinalProduct

Caption: Preparative RP-HPLC Workflow.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

Due to the presence of multiple chiral centers in the (S,R,S)-Ahpc moiety and potentially in the target protein ligand, the synthesis of PROTACs can yield diastereomeric mixtures. SFC is a powerful technique for the separation of stereoisomers and is often superior to HPLC for chiral separations in terms of speed and solvent consumption.[1]

Protocol:

  • Sample Preparation:

    • Dissolve the diastereomeric mixture of the PROTAC in a suitable solvent, typically a polar organic solvent like methanol or ethanol, that is miscible with the SFC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale):

    • Screen a variety of chiral stationary phases (CSPs) on an analytical SFC system. Polysaccharide-based columns (e.g., Chiralpak® series) are often effective.[2]

    • The mobile phase typically consists of supercritical CO2 as the main component and a polar organic co-solvent (e.g., methanol, ethanol, or isopropanol) with an additive (e.g., diethylamine (B46881) for basic compounds or TFA for acidic compounds) to improve peak shape and resolution.

    • Optimize the co-solvent percentage, additive concentration, back pressure, and temperature to achieve baseline separation of the diastereomers.

  • Preparative Scale-Up:

    • Select a preparative chiral column with the same stationary phase as the one that provided the best separation at the analytical scale.

    • Scale up the flow rate and injection volume. Stacked injections can be employed to increase throughput.

  • Chromatographic Separation and Fraction Collection:

    • Inject the filtered sample onto the equilibrated preparative chiral SFC column.

    • Run the optimized isocratic or gradient method.

    • Collect the fractions corresponding to each separated diastereomer.

  • Post-Purification Analysis:

    • Analyze the purity and diastereomeric excess of each collected fraction using analytical chiral SFC or HPLC.

    • Confirm the absolute stereochemistry of the desired (S,R,S)-isomer using appropriate analytical techniques if necessary.

SFC_Workflow Start Diastereomeric PROTAC Mixture SamplePrep Sample Preparation (Dissolution & Filtration) Start->SamplePrep SFC Preparative Chiral SFC (Chiral Stationary Phase) SamplePrep->SFC Elution Isocratic/Gradient Elution (CO2 + Co-solvent + Additive) SFC->Elution Collection Fraction Collection Elution->Collection Analysis Purity & Diastereomeric Excess (Analytical Chiral SFC/HPLC) Collection->Analysis Isomers Separated Diastereomers Analysis->Isomers Orthogonal_Purification_Workflow Start Crude Synthetic Mixture Flash Step 1: Flash Chromatography (Normal Phase) Start->Flash Intermediate Partially Purified Mixture Flash->Intermediate HPLC Step 2: Preparative RP-HPLC (Reversed Phase) Intermediate->HPLC DiastereomerCheck Diastereomeric Mixture? HPLC->DiastereomerCheck SFC Step 3 (Optional): Chiral SFC DiastereomerCheck->SFC Yes FinalProduct High-Purity (S,R,S)-Ahpc PROTAC (>99%) DiastereomerCheck->FinalProduct No SFC->FinalProduct

References

analytical methods for characterizing (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of "(S,R,S)-Ahpc-nhco-C-O-C5-N3," an E3 ligase ligand-linker conjugate, is critical for its application in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule plays a crucial role in linking a target protein to the E3 ubiquitin ligase machinery, leading to the degradation of the target protein. Accurate characterization ensures the identity, purity, and stability of the conjugate, which are essential for reliable biological activity and successful drug development.

This document provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described are fundamental for researchers, scientists, and drug development professionals working with PROTACs and related chemical entities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This information is vital for the selection of appropriate analytical techniques and for the interpretation of the resulting data.

PropertyValueReference
Molecular Formula C29H41N7O[1]
Molecular Weight 599.74 g/mol [1]
Appearance White to off-white solidAssumed based on typical small molecules
Solubility Soluble in DMSO, DMF, MethanolAssumed based on structure and common solvents for similar molecules

Analytical Methods and Protocols

A suite of analytical techniques is necessary for the comprehensive characterization of this compound. The following sections detail the protocols for the most critical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[2][3][4] A reverse-phase HPLC method is typically employed to separate the main compound from any impurities.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

Data Presentation:

ParameterExpected Result
Retention Time (RT) Approximately 15-20 minutes (highly dependent on the exact system)
Purity (% Area) ≥ 95%
Related Impurities Each impurity ≤ 0.5%
Total Impurities ≤ 2.0%
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry to confirm the molecular weight of the compound.[5]

Protocol:

  • LC System: Use the same HPLC conditions as described in section 2.1.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectrum for the main peak observed in the chromatogram and look for the protonated molecular ion [M+H]+.

Data Presentation:

ParameterExpected Result
Theoretical Mass [M] 599.74
Observed Mass [M+H]+ 600.75 ± 0.2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful technique for the detailed structural characterization of organic molecules, providing information about the connectivity and chemical environment of atoms.[3][5][6]

Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D NMR (COSY, HSQC): Used to determine the connectivity between protons and carbons, aiding in the complete structural assignment.

  • Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the expected structure.

Data Presentation:

A detailed table of expected ¹H and ¹³C chemical shifts would be generated based on the known structure of this compound. This serves as a reference for comparing experimental data.

Visualizations

Diagrams are provided below to illustrate the analytical workflow and the logical relationship of the characterization methods.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_release Final Product Synthesis Synthesis of This compound Purification Purification Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC Purity Check LCMS LC-MS (Identity) HPLC->LCMS Identity Confirmation NMR NMR (Structure) LCMS->NMR Structural Elucidation Final_Product Qualified This compound NMR->Final_Product Final Approval

Caption: Analytical workflow for the characterization of this compound.

Characterization_Logic cluster_properties Key Properties to Verify cluster_methods Analytical Methods Compound This compound Purity Purity ≥ 95% Compound->Purity Identity Correct Molecular Weight Compound->Identity Structure Correct Chemical Structure Compound->Structure HPLC HPLC HPLC->Purity MS Mass Spectrometry MS->Identity NMR NMR Spectroscopy NMR->Structure

Caption: Logical relationship between properties and analytical methods.

References

Application Notes and Protocols: A Step-by-Step Guide to Designing a PROTAC with an Ahpc Linker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology with Ahpc Linkers

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[3] A PROTAC molecule is composed of three parts: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][4]

This guide focuses on PROTACs that employ an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) scaffold. Ahpc is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a widely used and expressed E3 ligase in PROTAC development.[4][5] The linker component, particularly when incorporating elements like polyethylene (B3416737) glycol (PEG), is not just a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, solubility, and the geometry of the essential ternary complex (POI-PROTAC-E3 Ligase).[1][5][6]

Section 1: The PROTAC Design and Development Workflow

The rational design of a potent Ahpc-based PROTAC is a multi-step process that involves careful selection of components, chemical synthesis, and rigorous biological evaluation.[5]

Step 1: Target Protein (POI) and Warhead Selection
  • Identify the Protein of Interest (POI): Select a target protein implicated in a disease pathway. PROTACs are advantageous as the target does not need an inhibitable active site.[4]

  • Select the "Warhead": Identify a ligand that binds to your POI with sufficient affinity. It is crucial to determine an appropriate "exit vector" on this ligand—the attachment point for the linker that does not significantly compromise its binding affinity to the POI.[7][]

Step 2: E3 Ligase Ligand Selection (Ahpc for VHL)

The (S,R,S)-AHPC scaffold is an optimized, high-affinity ligand for the VHL E3 ligase, making it an excellent choice for recruiting this ligase.[4] Pre-functionalized Ahpc-linker building blocks are commercially available and can streamline the synthesis process.[1][4]

Step 3: Ahpc Linker Design and Synthesis

The linker's length, composition, and attachment points are critical for the PROTAC's performance.[2][5]

  • Composition: PEG and alkyl chains are the most common motifs.[2] PEG moieties can enhance aqueous solubility and cell permeability.[4][5]

  • Length: The linker must be long and flexible enough to span the distance between the VHL and the POI, enabling the formation of a stable ternary complex.[4] The optimal length often needs to be determined empirically for each POI-ligase pair.[1][5]

  • Attachment Points: The linker's connection points on both the warhead and the Ahpc ligand influence the spatial orientation of the ternary complex, which is crucial for effective ubiquitination.[]

Step 4: PROTAC Assembly and Purification

The final step is to conjugate the POI ligand (warhead) to the Ahpc-linker building block. A common method is amide coupling, where a terminal carboxylic acid on the linker reacts with an amine group on the warhead.[4] The final PROTAC product must be purified and its identity confirmed by methods like NMR and LC-MS.[5]

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation A Step 1: Identify POI & Warhead C Step 3: Design & Synthesize Ahpc-Linker A->C B Step 2: Select E3 Ligase Ligand (Ahpc) B->C D Step 4: Assemble Final PROTAC C->D E Step 5: Biochemical Assays (Binding, Ternary Complex) D->E F Step 6: Cellular Assays (Degradation, Viability) E->F G Step 7: Selectivity & Off-Target Profiling F->G H Optimized PROTAC G->H Lead Optimization PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-VHL Complex POI->Ternary PROTAC Ahpc-PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Western_Blot_Workflow cluster_probing Immunodetection A 1. Cell Seeding & PROTAC Treatment B 2. Cell Lysis & Protein Quantification (BCA) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (Anti-POI, Anti-Actin) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantify Degradation, Determine DC50/Dmax) H->I

References

Troubleshooting & Optimization

improving the solubility of (S,R,S)-Ahpc-nhco-C-O-C5-N3 PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance for improving the aqueous solubility of (S,R,S)-Ahpc-nhco-C-O-C5-N3 PROTACs. Given that PROTACs are often large, lipophilic molecules, poor solubility is a common challenge that can impact assay performance, data reproducibility, and overall therapeutic potential.[1][] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these issues.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Question: My this compound PROTAC is precipitating out of my aqueous buffer or cell culture medium. What should I do?

Answer:

Precipitation is a clear indicator of poor solubility. Address this issue systematically:

  • Visual Confirmation: First, confirm that what you're observing is indeed precipitation. This can appear as cloudiness, crystals, or a visible pellet after centrifugation.

  • Solvent Check: Ensure your initial stock solution, typically in 100% DMSO, is fully dissolved.[3] Gentle warming (to 37°C) and sonication can help dissolve the compound.[3]

  • Reduce Final DMSO Concentration: When diluting the DMSO stock into your aqueous buffer, the final DMSO concentration should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced artifacts.[3] High aqueous concentrations can cause the PROTAC to crash out.

  • Employ Formulation Strategies: If precipitation persists, you must modify the formulation of your working solution. This involves using co-solvents and excipients to increase the compound's solubility. Refer to the quantitative data in Table 1 for starting points.

Question: My in-vitro assay results (e.g., target degradation, cell viability) are inconsistent or not dose-dependent. Could this be a solubility issue?

Answer:

Yes, poor solubility is a frequent cause of inconsistent assay results. If the PROTAC is not fully dissolved at the tested concentrations, the effective concentration is unknown and lower than intended, leading to unreliable data.

  • Determine Kinetic Solubility: Before conducting extensive biological assays, perform a kinetic solubility assay to understand the concentration at which your PROTAC begins to precipitate in your specific assay buffer. Refer to the protocol in Section 3.

  • Work Below the Solubility Limit: Ensure your assay concentrations are well below the measured kinetic solubility limit to guarantee the compound is fully dissolved.

  • Consider Biorelevant Media: For studies related to oral bioavailability, consider that PROTAC solubility can be significantly better in biorelevant buffers like Fasted State Simulated Intestinal Fluid (FaSSIF), which may provide a more accurate picture of in vivo behavior.[1][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of PROTACs that lead to poor solubility?

PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space.[] Their high molecular weight (often >700 Da), large total polar surface area (TPSA), and high lipophilicity (logP) contribute to poor aqueous solubility.[1][5] The (S,R,S)-Ahpc component is a VHL E3 ligase ligand, which is a common building block in PROTAC design.[6][7]

Q2: What is the difference between kinetic and thermodynamic solubility?

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a buffer from a concentrated DMSO stock. It is a high-throughput method useful for early discovery to flag potential issues.[8]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a solvent. It is more time-consuming to measure but provides a more fundamental understanding of the compound's properties.[5]

Q3: How do I choose the right formulation strategy?

The choice depends on the experimental context (in vitro vs. in vivo) and the severity of the solubility issue.

  • For in-vitro cellular assays: A combination of DMSO, PEG300, and a non-ionic surfactant like Tween-80 is a common starting point.[6]

  • For in-vivo studies: Formulations involving cyclodextrins (like SBE-β-CD) or lipid-based systems are often required to improve bioavailability.[6][9]

Q4: Can modifying the PROTAC structure itself improve solubility?

Absolutely. While this is a medicinal chemistry effort, strategies include inserting basic nitrogen atoms into the linker or modifying the warhead or E3 ligase ligand to be more hydrophilic without sacrificing binding affinity.[4]

Section 3: Quantitative Data & Experimental Protocols

Table 1: Example Formulation Strategies for Improving PROTAC Solubility

The following table provides representative data on how different formulation vehicles can improve the aqueous solubility of a typical poorly soluble PROTAC.

Formulation VehicleAchievable Concentration (µg/mL)Molar Solubility (µM)Observations
1% DMSO in PBS< 1< 1.7Significant precipitation observed at concentrations above 1 µM.
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 1500≥ 2500Forms a clear solution suitable for in vitro and some in vivo applications.[6]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 1500≥ 2500Cyclodextrin forms an inclusion complex, enhancing solubility.[6]
Amorphous Solid Dispersion (ASD) with Soluplus® (1:3 ratio)> 5000> 8330Significantly enhances dissolution rate and maintains supersaturation.[10]

Note: Data is representative and should be optimized for this compound PROTACs.

Protocol 3.1: Kinetic Solubility Assay via Nephelometry

This protocol provides a high-throughput method to estimate the solubility of your PROTAC in a chosen buffer.

Materials:

  • This compound PROTAC powder

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10 mM down to 1 µM).

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO dilution well to a new 96-well plate containing your aqueous buffer (e.g., 198 µL of PBS), resulting in a 1:100 dilution. Mix immediately.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control wells.

Protocol 3.2: Western Blot for Target Protein Degradation

This protocol verifies the functional consequence of your PROTAC by measuring the degradation of its target protein (e.g., SARS-CoV-2 Main Protease in an appropriate expression system).

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC working solutions (prepared using an optimized formulation from Table 1)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Methodology:

  • Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.

  • Cell Treatment: Treat cells with a range of PROTAC concentrations. Include a vehicle control (e.g., the formulation vehicle without the PROTAC).[11]

  • Incubation: Incubate the cells for a specified time course (e.g., 4, 8, 16, 24 hours) to assess degradation kinetics.

  • Cell Lysis: Harvest cells and prepare lysates using ice-cold lysis buffer.[12]

  • Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash, then incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody to normalize the data.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of target protein remaining relative to the vehicle control. This allows for the calculation of DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[11]

Section 4: Visual Guides

The following diagrams illustrate key concepts and workflows relevant to your experiments.

PROTAC_MoA General PROTAC Mechanism of Action cluster_cell Cell Cytoplasm Target Target Protein (e.g., SARS-CoV-2 Mpro) Ternary_Complex Ternary Complex (Target-PROTAC-E3) Target->Ternary_Complex PROTAC (S,R,S)-Ahpc-linker-warhead PROTAC PROTAC->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Poly_Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for a VHL-recruiting PROTAC.

Solubility_Workflow Troubleshooting Workflow for Solubility Issues Start Observation: Precipitation or Inconsistent Assay Data Check_Stock Step 1: Verify Stock Solution (100% DMSO) Is it fully dissolved? Start->Check_Stock Dissolve_Stock Action: Gentle heat (37°C) & sonication Check_Stock->Dissolve_Stock No Assess_Kinetic Step 2: Assess Kinetic Solubility (e.g., Nephelometry) Check_Stock->Assess_Kinetic Yes Dissolve_Stock->Check_Stock Is_Soluble Is solubility sufficient for required assay concentration? Assess_Kinetic->Is_Soluble Proceed Proceed with Assay (Work below solubility limit) Is_Soluble->Proceed Yes Formulate Step 3: Test Formulation Strategies (Co-solvents, Excipients) Is_Soluble->Formulate No Reassess Re-assess solubility in new formulation Formulate->Reassess Consider_Chem Advanced Step: Consider Medicinal Chemistry (e.g., Linker Modification) Formulate->Consider_Chem If strategies fail Reassess->Is_Soluble

Caption: A logical workflow for troubleshooting PROTAC solubility problems.

References

Technical Support Center: Overcoming Off-Target Effects with (S,R,S)-Ahpc Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (S,R,S)-Ahpc based Proteolysis Targeting Chimeras (PROTACs). This guide will help you navigate and resolve common issues, particularly those related to off-target effects, to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for an (S,R,S)-Ahpc based PROTAC?

A1: (S,R,S)-Ahpc based PROTACs are heterobifunctional molecules that hijack the body's own ubiquitin-proteasome system to induce the degradation of a target protein. They consist of three components: a "warhead" that binds to the protein of interest (POI), a linker, and an (S,R,S)-Ahpc ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This forms a ternary complex between the POI, the PROTAC, and the VHL E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.

Q2: What are the common causes of off-target effects with (S,R,S)-Ahpc based PROTACs?

A2: Off-target effects can arise from several factors:

  • Warhead Specificity: The ligand binding to your protein of interest may have affinity for other proteins with similar binding pockets.

  • E3 Ligase Ligand Effects: While (S,R,S)-Ahpc is a high-affinity ligand for VHL, it's crucial to consider that modulating VHL activity could have downstream consequences.

  • Ternary Complex Formation: The formation of unproductive or alternative ternary complexes involving other cellular proteins can lead to their unintended degradation.

  • "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation and can lead to a decrease in efficacy.[1]

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects requires a multi-pronged approach:

  • Optimize PROTAC Concentration: Perform dose-response experiments to identify the optimal concentration that maximizes on-target degradation while minimizing off-target effects.

  • Use appropriate controls: Include negative controls, such as a PROTAC with an inactive warhead or an epimer of the E3 ligase ligand that does not bind VHL, to distinguish between on-target and off-target effects.

  • Linker Optimization: The length and composition of the linker are critical for the stability and geometry of the ternary complex. Systematically screen different linkers to find the one that promotes the most selective degradation of your target.

  • Confirm Target Engagement: Utilize techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET assays to confirm that your PROTAC is engaging with the intended target in cells.

  • Proteomics Analysis: Employ quantitative mass spectrometry-based proteomics to obtain an unbiased, global view of protein degradation and identify any unintended targets.

Troubleshooting Guides

Problem 1: No or poor degradation of the target protein.
Possible Cause Troubleshooting Step Recommended Action
Poor cell permeability of the PROTAC Assess intracellular PROTAC concentration.Use a cell permeability assay or a NanoBRET target engagement assay in both intact and permeabilized cells to determine if the PROTAC is reaching its intracellular target.
Inefficient ternary complex formation Evaluate ternary complex formation directly.Perform biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or a NanoBRET ternary complex formation assay.
Suboptimal linker length or composition Synthesize and test a library of PROTACs with varying linkers.Vary the length, rigidity, and chemical composition of the linker to optimize the geometry of the ternary complex for efficient ubiquitination.
Low expression of VHL in the cell line Confirm VHL expression levels.Perform a Western blot to check for VHL expression in your chosen cell line. If expression is low, consider using a different cell line.
Degradation of the PROTAC molecule Assess the stability of your PROTAC in cell culture media and cell lysate.Use LC-MS/MS to monitor the stability of your PROTAC over the time course of your experiment.
Problem 2: Significant off-target protein degradation observed.
Possible Cause Troubleshooting Step Recommended Action
Lack of warhead specificity Characterize the binding profile of the warhead.Use techniques like kinome screening (if your target is a kinase) or chemical proteomics to identify other proteins that your warhead binds to.
Formation of non-productive ternary complexes Analyze the global proteome upon PROTAC treatment.Perform quantitative proteomics (e.g., TMT-MS) to identify all proteins that are degraded upon PROTAC treatment. This can provide insights into unintended ternary complex formation.
"Hook effect" leading to complex dose-response Perform a wide dose-response experiment.Test your PROTAC over a broad concentration range to identify if a bell-shaped curve is observed, which is characteristic of the hook effect.[1] Subsequent experiments should use concentrations in the optimal degradation range.
VHL-dependent off-targets Compare with other VHL-recruiting PROTACs.If possible, test a PROTAC with a different VHL ligand to see if the same off-targets are observed.

Data Presentation

Table 1: Comparison of VHL Ligands for PROTAC Development

LigandTypical Binding Affinity (KD to VHL)Key CharacteristicsReference
(S,R,S)-Ahpc (VH032) 180 nMHigh affinity and good ligand efficiency. Widely used in PROTAC design.[2]
VH298 99 nMPotent VHL ligand, often used as a tool compound.[2]
VH101 1.5 µMModerate affinity ligand.[2]

Table 2: Representative Data for a VHL-based BRD4 PROTAC (MZ1)

ParameterValueDescriptionReference
DC50 (BRD4) ~10 nMConcentration of PROTAC required to degrade 50% of BRD4.[3]
Dmax (BRD4) >90%Maximum percentage of BRD4 degradation achieved.[3]
Binding Affinity (KD to BRD4BD2) 19 nMBinding affinity of the warhead to the second bromodomain of BRD4.[3]
Binding Affinity (KD to VHL) 180 nMBinding affinity of the (S,R,S)-Ahpc moiety to VHL.[2]

Experimental Protocols

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of your (S,R,S)-Ahpc based PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the intensity of the target protein band to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: In Vitro Ubiquitination Assay
  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the following components for a 25 µL reaction:

      • 10X Ubiquitination Buffer (2.5 µL)

      • ATP (5 mM final concentration)

      • E1 Activating Enzyme (e.g., UBE1, 50 nM final)

      • E2 Conjugating Enzyme (e.g., UBE2D2, 250 nM final)

      • Ubiquitin (e.g., 8 µM final)

      • Purified Protein of Interest (POI) (250 nM final)

      • VHL E3 Ligase Complex (100 nM final)

      • (S,R,S)-Ahpc based PROTAC (desired final concentration) or DMSO vehicle control.

      • ddH₂O to 25 µL.[4]

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Analyze the reaction products by Western blotting using an antibody against the POI. A ladder of higher molecular weight bands corresponding to ubiquitinated POI should be visible in the presence of a functional PROTAC.

Protocol 3: Quantitative Proteomics for Off-Target Analysis (TMT-MS)
  • Sample Preparation:

    • Treat cells with the (S,R,S)-Ahpc based PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.

    • Lyse the cells and quantify the protein content.

  • Protein Digestion and Labeling:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Digest proteins into peptides using trypsin.

    • Label the peptides from each condition with tandem mass tags (TMT).

  • LC-MS/MS Analysis:

    • Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.

    • Identify and quantify proteins across all samples.

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[5]

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-Ahpc PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex POI-PROTAC-VHL PROTAC->Ternary_Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Poly-ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degradation Degraded POI Proteasome->Degradation

Caption: Mechanism of action for (S,R,S)-Ahpc based PROTACs.

Troubleshooting_Workflow Start Start: No/Poor Target Degradation Permeability Assess Cell Permeability (NanoBRET) Start->Permeability Ternary_Complex Evaluate Ternary Complex Formation (ITC/SPR) Permeability->Ternary_Complex Permeable Refine Refine PROTAC Design Permeability->Refine Not Permeable VHL_Expression Check VHL Expression (Western Blot) Ternary_Complex->VHL_Expression Complex Forms Linker_Opt Optimize Linker Ternary_Complex->Linker_Opt No/Weak Complex Success Successful On-Target Degradation VHL_Expression->Success VHL Expressed VHL_Expression->Refine VHL Not Expressed Linker_Opt->Ternary_Complex Off_Target Problem: Off-Target Effects Observed Proteomics Perform Global Proteomics (MS) Off_Target->Proteomics Warhead_Selectivity Assess Warhead Selectivity Proteomics->Warhead_Selectivity Off-Targets Identified Dose_Response Optimize PROTAC Concentration Warhead_Selectivity->Dose_Response Warhead Selective Warhead_Selectivity->Refine Warhead Not Selective Dose_Response->Success

Caption: Troubleshooting workflow for (S,R,S)-Ahpc based PROTACs.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cellular Assays cluster_select Selectivity Design PROTAC Design & Synthesis Biochemical Biochemical Characterization Design->Biochemical ITC ITC/SPR (Ternary Complex) Biochemical->ITC Ubiquitination In Vitro Ubiquitination Biochemical->Ubiquitination Cellular Cellular Assays Western Western Blot (Degradation) Cellular->Western CETSA CETSA/NanoBRET (Target Engagement) Cellular->CETSA Selectivity Selectivity & Off-Target Profiling Proteomics Quantitative Proteomics (MS) Selectivity->Proteomics Optimization Lead Optimization ITC->Cellular Ubiquitination->Cellular Western->Selectivity CETSA->Selectivity Proteomics->Optimization

Caption: Experimental workflow for (S,R,S)-Ahpc PROTAC development.

References

Technical Support Center: (S,R,S)-Ahpc-NHCO-C-O-C5-N3 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting failed (S,R,S)-Ahpc-NHCO-C-O-C5-N3 conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize the synthesis of PROTACs and other conjugates using this versatile E3 ligase ligand-linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a chemical compound that consists of an (S,R,S)-AHPC ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 5-carbon alkyl linker terminating in an azide (B81097) (-N3) group.[1] Its primary use is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The azide group allows for its conjugation to a target protein ligand containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[]

Q2: What is the most common reason for a low or no yield in my conjugation reaction?

Low or no product yield in a CuAAC reaction is most frequently due to the inactivity of the copper catalyst.[4] The active catalytic species is Cu(I), which is prone to oxidation to the inactive Cu(II) state by dissolved oxygen in the reaction mixture.[4] Other common causes include poor quality of the azide or alkyne starting materials, steric hindrance, and suboptimal reaction conditions.[4][5]

Q3: I see byproducts in my reaction mixture. What are the likely side reactions?

The most common side reaction is the oxidative homocoupling of the alkyne-containing substrate, often referred to as Glaser coupling.[5] This occurs in the presence of Cu(II) and oxygen and results in a diyne byproduct.[4] Maintaining anaerobic conditions and using a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), can help minimize this.[4]

Q4: How can I improve the solubility of my reactants?

Poor solubility of either the this compound or the alkyne-containing binding ligand can significantly hinder the reaction. Using a co-solvent system is a common strategy to improve solubility.[6] Mixtures such as dimethylformamide (DMF)/water, dimethyl sulfoxide (B87167) (DMSO)/water, or THF/water are often effective.[5][6]

Q5: Is it necessary to use a ligand for the copper catalyst?

While not always strictly necessary, using a copper-stabilizing ligand is highly recommended, especially when working with complex molecules. Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline (B157979) disulfonate can protect the Cu(I) from oxidation and disproportionation, leading to a more efficient and reproducible reaction.[7]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the conjugation of this compound.

Problem 1: Low to No Product Formation

Initial Checks:

  • Verify Reagent Integrity: Confirm the purity and stability of your this compound and alkyne-functionalized substrate via LC-MS or NMR. Azides can degrade over time.

  • Catalyst Preparation: Ensure your copper(I) source is active. If using a Cu(II) salt with a reducing agent (e.g., CuSO₄ and sodium ascorbate), prepare the sodium ascorbate solution fresh.[8]

  • Reaction Monitoring: Actively monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Troubleshooting Workflow:

G start Low/No Product reagent_check Check Reagent Purity (LC-MS/NMR) start->reagent_check catalyst_check Evaluate Catalyst System reagent_check->catalyst_check Reagents OK replace_reagents Use Fresh/Purified Reagents reagent_check->replace_reagents Degradation Found solubility_check Assess Reactant Solubility catalyst_check->solubility_check Catalyst OK optimize_catalyst Use Fresh Reducing Agent Add Cu(I) Stabilizing Ligand Degas Solvents catalyst_check->optimize_catalyst Suspect Inactivity conditions_check Review Reaction Conditions solubility_check->conditions_check Soluble change_solvent Use Co-solvent System (e.g., DMSO/H2O, DMF/H2O) Increase Temperature solubility_check->change_solvent Poor Solubility steric_hindrance Consider Steric Hindrance conditions_check->steric_hindrance Conditions OK adjust_conditions Increase Reactant Concentration Increase Reaction Time Increase Temperature conditions_check->adjust_conditions Suboptimal

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Presence of Multiple Byproducts

Initial Analysis:

  • Characterize Byproducts: Use LC-MS to determine the mass of the major byproducts. A mass corresponding to double the mass of your alkyne starting material (minus two protons) is indicative of Glaser coupling.

  • Review Reaction Setup: Assess if the reaction was adequately protected from atmospheric oxygen.

Troubleshooting Workflow:

G start Multiple Byproducts characterize Characterize Byproducts (LC-MS) start->characterize glaser_coupling Implement Anaerobic Conditions (Degas Solvents, Inert Atmosphere) Increase Reducing Agent Concentration characterize->glaser_coupling Diyne Dimer Detected other_byproducts Check Starting Material Purity Consider Substrate Decomposition characterize->other_byproducts Other Impurities optimize_purification Purify Starting Materials (e.g., Column Chromatography) other_byproducts->optimize_purification Impure Starting Material

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocols

General Protocol for CuAAC Conjugation

This protocol provides a starting point for the conjugation of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized binding ligand

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)

  • Solvent (e.g., DMSO, water, t-BuOH)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (1.0 eq.) and the alkyne-functionalized binding ligand (1.0-1.2 eq.) in a suitable solvent mixture (e.g., DMSO/H₂O 1:1).[4]

    • Prepare fresh stock solutions of CuSO₄·5H₂O (e.g., 100 mM in H₂O) and sodium ascorbate (e.g., 1 M in H₂O).[4]

    • If using a ligand, prepare a stock solution of TBTA (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vial, combine the solution of the azide and alkyne.

    • If using, add the TBTA solution (typically 1-5 mol% relative to the limiting reagent).

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • Under the inert atmosphere, add the CuSO₄·5H₂O solution (typically 1-5 mol%).[4]

    • Add the sodium ascorbate solution (typically 5-10 mol%).[4]

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 12-24 hours.[5]

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica (B1680970) gel) to obtain the final conjugate.[5]

Workflow Diagram for CuAAC Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, Catalyst, Ligand) mix Combine Azide and Alkyne prep_reagents->mix degas Degas Solution mix->degas add_catalyst Add Catalyst System degas->add_catalyst react Stir and Monitor add_catalyst->react workup Aqueous Work-up react->workup chromatography Column Chromatography workup->chromatography product Pure Conjugate chromatography->product

Caption: General experimental workflow for CuAAC conjugation.

Data Presentation

The following tables provide example data for optimizing reaction conditions. These are representative values and should be adapted for specific substrates.

Table 1: Effect of Solvent System on Reaction Conversion
Solvent System (v/v)Temperature (°C)Time (h)Conversion (%)
H₂O2524<10
DMSO252465
DMF252460
t-BuOH/H₂O (1:1)252485
DMSO/H₂O (1:1)252492
DMF/H₂O (1:1)252488

Conversion determined by LC-MS analysis of the crude reaction mixture.

Table 2: Effect of Catalyst Loading on Yield
CuSO₄ (mol%)Sodium Ascorbate (mol%)Ligand (TBTA, mol%)Time (h)Isolated Yield (%)
1512475
2.5102.51888
51051291
1020101289

Reactions performed in DMSO/H₂O (1:1) at 25°C.

By systematically addressing these common issues and utilizing the provided protocols and data as a guide, researchers can significantly improve the success rate of their this compound conjugation reactions.

References

Optimizing Linker Length for (S,R,S)-Ahpc PROTACs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of linker length in (S,R,S)-Ahpc-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate your experimental success.

Core Concepts: The Critical Role of the Linker

A PROTAC's efficacy is critically dependent on the linker that connects the (S,R,S)-Ahpc VHL E3 ligase ligand to the target protein binder (warhead). The linker's length and composition are paramount for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation.[1] An improperly designed linker can lead to suboptimal outcomes. A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination and subsequent degradation.[1] Therefore, empirical optimization of the linker length is a crucial step in the development of potent and selective PROTACs.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL (S,R,S)-Ahpc VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Quantitative Data Summary

Systematic variation of the linker length is essential to identify the optimal degrader. Below are tables summarizing the impact of linker length on PROTAC performance for different target proteins.

Table 1: Impact of Linker Length on BRD4 Degradation by a VHL-based PROTAC (Representative Data)

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PEG850>90
PEG1215>95
PEG168>98
PEG2025>90

Note: This data is representative and illustrates a common trend where an optimal linker length provides the most potent degradation.[3]

Table 2: Linker Length Optimization for Estrogen Receptor α (ERα) Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
Alkyl12Moderate
Alkyl16Optimal
Alkyl20Reduced

Note: For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[1][4]

Table 3: Linker Length Optimization for p38α Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG/Alkyl13Low
PEG/Alkyl15-17Optimal
PEG/Alkyl19Reduced

Note: For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[1]

Troubleshooting Guide

This section addresses common issues encountered during the optimization of (S,R,S)-Ahpc PROTAC linker length.

Issue 1: No or Poor Degradation of the Target Protein

  • Question: My PROTAC binds to both the target protein and VHL in binary assays, but I don't observe any significant degradation in cells. What could be the problem?

  • Answer: This is a frequent challenge in PROTAC development.[2] Several factors could be at play:

    • Suboptimal Linker Length: The current linker length may not facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

      • Solution: Synthesize a library of PROTACs with varying linker lengths. Even minor changes in length can significantly impact degradation efficacy.[2]

    • Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be hindering its ability to cross the cell membrane.

      • Solution: Assess the cell permeability of your PROTAC. Consider modifying the linker composition, for instance, by incorporating polyethylene (B3416737) glycol (PEG) elements to improve solubility.[2]

    • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps.

      • Solution: Conduct cellular uptake and efflux assays to determine if your PROTAC is reaching sufficient intracellular concentrations.

Issue 2: The "Hook Effect" is Obscuring My Results

  • Question: I observe decreased protein degradation at higher concentrations of my PROTAC. How can I address this?

  • Answer: This phenomenon is known as the "hook effect."[2][5] It occurs when, at high concentrations, the PROTAC forms non-productive binary complexes (PROTAC:Target or PROTAC:VHL) instead of the desired ternary complex, thus inhibiting degradation.[2][5]

    • Solution:

      • Test a Wider Concentration Range: It is crucial to perform dose-response experiments over a broad range of concentrations to identify the optimal degradation window and accurately determine the DC₅₀ and Dₘₐₓ.

      • Enhance Ternary Complex Cooperativity: While more complex, optimizing the linker to enhance the cooperativity of ternary complex formation can mitigate the hook effect.

Issue 3: Inconsistent Degradation Across Experiments

  • Question: I'm seeing variability in my Western blot results for protein degradation. What should I check?

  • Answer: Inconsistent results can stem from several experimental factors:

    • Cell Health: Ensure your cell lines are healthy and not passaged too many times.

    • Compound Stability: Verify the stability of your PROTAC in the cell culture medium over the course of the experiment.

    • Antibody Quality: Use a validated and specific primary antibody for your target protein in Western blotting.

    • Loading Controls: Always use a reliable loading control and ensure proper normalization of your data.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No/Poor Degradation Check_Binary_Binding Confirm Binary Binding (SPR, ITC) Start->Check_Binary_Binding Synthesize_Library Synthesize Library of Varying Linker Lengths Check_Binary_Binding->Synthesize_Library Assess_Degradation Assess Degradation (Western Blot, DC50, Dmax) Synthesize_Library->Assess_Degradation Hook_Effect Observe Hook Effect? Assess_Degradation->Hook_Effect Success Successful Degradation Assess_Degradation->Success Optimal Degradation Achieved Optimize_Concentration Optimize PROTAC Concentration Range Hook_Effect->Optimize_Concentration Yes Check_Permeability Assess Cell Permeability and Efflux Hook_Effect->Check_Permeability No Optimize_Concentration->Assess_Degradation Modify_Linker_Comp Modify Linker Composition (e.g., add PEG) Check_Permeability->Modify_Linker_Comp Modify_Linker_Comp->Synthesize_Library

Caption: A logical workflow for troubleshooting common PROTAC issues.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common types of linkers used for (S,R,S)-Ahpc PROTACs?

    • A1: The most frequently used linkers are polyethylene glycol (PEG) chains and alkyl chains of varying lengths.[2][6] PEG linkers can improve the aqueous solubility and cell permeability of the PROTAC molecule, while alkyl chains offer simple, flexible spacers.[2][6]

  • Q2: How does linker composition, beyond just length, affect PROTAC performance?

    • A2: Linker composition significantly influences a PROTAC's physicochemical properties.[2] Incorporating hydrophilic elements like PEG can enhance solubility, while more rigid structures such as piperazine (B1678402) or triazole rings can improve conformational stability.[2] The chemical nature of the linker can also impact the stability of the ternary complex.[2]

  • Q3: What are the key experimental readouts for optimizing linker length?

    • A3: The primary cellular readouts are the DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dₘₐₓ (the maximum percentage of protein degradation achievable).[5] These are typically determined by Western blotting. Additionally, biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the formation and stability of the ternary complex.[2]

  • Q4: Is there a universally "optimal" linker length for all target proteins?

    • A4: No, the optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.[1] It must be empirically determined for each new target.

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTACs (with varying linker lengths) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with an appropriate lysis buffer containing protease inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[6]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations, prepare samples with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[3]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

  • Immobilization: Immobilize either the VHL E3 ligase or the target protein onto the SPR sensor chip surface.[2]

  • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein by injecting a series of PROTAC concentrations.[2]

  • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.[2]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex. This can provide insights into the cooperativity of your system.[2]

Experimental Workflow for Linker Optimization

Experimental_Workflow Design 1. Design & Synthesize PROTAC Library (Varying Linker Lengths) Biochemical_Assay 2. Biochemical Evaluation (Optional) - Ternary Complex Formation (SPR/ITC) Design->Biochemical_Assay Cellular_Assay 3. Cellular Evaluation - Degradation (Western Blot) - Determine DC50 & Dmax Design->Cellular_Assay Direct to Cellular Biochemical_Assay->Cellular_Assay Viability_Assay 4. Cell Viability Assay (e.g., MTS/MTT) Cellular_Assay->Viability_Assay Select_Lead 5. Select Lead PROTAC with Optimal Linker Length Viability_Assay->Select_Lead

Caption: A generalized workflow for PROTAC linker optimization.

References

PROTAC Technical Support Center: Troubleshooting Ahpc Linker Instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with Proteolysis Targeting Chimeras (PROTACs) that utilize (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc)-based linkers for von Hippel-Lindau (VHL) E3 ligase recruitment.

Frequently Asked Questions (FAQs)

Q1: My Ahpc-based PROTAC shows poor in vitro efficacy (high DC50, low Dmax). Could linker instability be the cause?

A: Yes, poor efficacy is often linked to PROTAC instability. The linker is a critical component that can be susceptible to chemical or metabolic degradation.[1] Instability can lead to the cleavage of the PROTAC, preventing the formation of the essential ternary complex (Target Protein-PROTAC-E3 Ligase).[2][] This results in reduced ubiquitination and subsequent degradation of the target protein. Other factors, such as poor cell permeability or an unproductive ternary complex conformation, could also be at play.[2]

Q2: What are the common signs of linker instability in my experiments?

A: Signs of linker instability can manifest in several ways:

  • Inconsistent cellular activity: You may observe high variability in protein degradation levels between experiments.

  • Loss of potency over time: The PROTAC may appear less effective in longer-duration assays, suggesting it is degrading in the cell culture medium.[2]

  • Appearance of unexpected metabolites: LC-MS/MS analysis of plasma or microsomal stability assays may reveal cleavage products corresponding to the separated warhead and E3 ligase ligand.

  • In vitro/in vivo disconnect: The PROTAC may show good in vitro degradation but fail in vivo due to rapid metabolic clearance, often at the linker.[4]

Q3: What specific chemical or metabolic liabilities are common in linkers attached to Ahpc-based VHL ligands?

A: While the Ahpc scaffold itself is generally stable, the attached linker is often the site of metabolic modification.[1] Common liabilities include:

  • Hydrolysis: Ester and amide bonds within the linker can be susceptible to hydrolysis by plasma esterases or amidases. Thalidomide and its derivatives, used in some PROTACs, are also known to be susceptible to hydrolysis.[1]

  • Oxidation: Linkers are often sites of metabolism by Cytochrome P450 (CYP) enzymes, primarily in the liver.[1][4] This can involve N-dealkylation or oxidation at solvent-exposed positions on the linker.

  • Flexible Chain Metabolism: Long, flexible linkers like alkyl or PEG chains can be more prone to metabolism compared to more rigid structures.[1][]

Q4: How can I experimentally test the stability of my Ahpc-based PROTAC?

A: The two most common and critical experiments are:

  • Liver Microsomal Stability Assay: This in vitro assay measures the metabolic stability of your PROTAC in the presence of liver enzymes, which are a primary source of drug metabolism.[1]

  • Plasma Stability Assay: This assay determines the stability of your PROTAC in plasma, identifying susceptibility to plasma enzymes.

Comparing the half-life of your PROTAC in these assays will help determine if it is metabolically labile.

Q5: My PROTAC is unstable. What strategies can I use to improve the stability of the linker?

A: A systematic approach to linker modification can significantly enhance stability:

  • Introduce Rigidity: Replacing flexible alkyl or PEG chains with more rigid structures like piperazine, piperidine, or other cycloalkanes can improve metabolic stability by constraining the linker's conformation.[][5][6]

  • Modify "Soft Spots": If metabolic "soft spots" are identified, you can make chemical modifications at those sites. For example, replacing a metabolically labile hydrogen with a fluorine atom or methyl group can block oxidation.

  • Change Linker Composition: Switching from an ester to a more stable amide bond or incorporating metabolically stable motifs like triazole rings (via "click chemistry") can enhance stability.[5]

  • Vary Attachment Points: The site where the linker is attached to the warhead or the Ahpc-based ligand can impact its exposure to metabolic enzymes. Altering the attachment point can sometimes shield a labile part of the linker.[4]

Troubleshooting Workflow

If you suspect linker instability is compromising your PROTAC's performance, follow this workflow to diagnose and address the issue.

G cluster_0 A Observe Poor PROTAC Efficacy (High DC50, Low Dmax, or Inconsistent Results) B Perform Stability Assays (Microsomal & Plasma) A->B C Analyze Results: Determine PROTAC Half-life (t½) B->C D Is t½ short? C->D E PROTAC is Unstable. Identify Metabolic Soft Spots (LC-MS/MS) D->E  Yes F Linker is Likely Stable. Investigate Other Issues: - Cell Permeability - Ternary Complex Formation - E3 Ligase Expression D->F  No G Linker Redesign Strategy E->G H Incorporate Rigid Moieties (e.g., piperazine, cycloalkane) G->H I Modify or Block Metabolic Hotspots G->I J Vary Linker Length & Attachment Points G->J K Synthesize & Test New PROTAC Analogs K->A Re-evaluate

Caption: A logical workflow for troubleshooting PROTAC instability.

Quantitative Data Summary

The choice of linker significantly impacts PROTAC stability and efficacy. The following table summarizes hypothetical data illustrating how linker modifications can improve metabolic stability.

PROTAC IDLinker TypeLinker ModificationHalf-life (t½) in Human Liver Microsomes (min)Target Degradation (DC50, nM)
PROTAC-A1PEG4-unit PEG chain< 10500
PROTAC-A2Alkyl-PiperazineReplaced PEG with a more rigid piperazine-containing alkyl chain45150
PROTAC-A3Alkyl-PiperazineFluorination at a predicted metabolic "soft spot" on the linker> 12080

Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

This protocol outlines a standard procedure to assess the metabolic stability of a PROTAC.[1]

Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.

Materials:

  • Test PROTAC compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Positive control (e.g., Verapamil - known high clearance)

  • Negative control (e.g., Warfarin - known low clearance)

  • Acetonitrile (B52724) with an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding phosphate buffer, HLM, and the test PROTAC. Pre-incubate the mixture at 37°C.

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Sample Preparation: Vortex the samples and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the concentration of the parent PROTAC remaining at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining PROTAC versus time.

  • The slope of the linear regression line corresponds to the degradation rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_workflow Microsomal Stability Assay Workflow A Prepare Reaction Mix (PROTAC + HLM + Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (Cold Acetonitrile + IS) D->E F Centrifuge & Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate Half-life (t½) G->H

Caption: Experimental workflow for a microsomal stability assay.

Protocol 2: Western Blotting for Protein Degradation

This is a standard method to quantify changes in target protein levels after PROTAC treatment.[5][7]

Objective: To determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Test PROTAC compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate. Once adhered, treat cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and add lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration for each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against the target protein, followed by incubation with the appropriate HRP-conjugated secondary antibody. Repeat for the loading control.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.

  • Normalize the target protein signal to the loading control signal for each sample.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC POI Target Protein (POI) PROTAC->POI E3 VHL E3 Ligase PROTAC->E3 Ternary POI-PROTAC-E3 Ternary Complex PolyUb Poly-ubiquitination Ternary->PolyUb Ub Ub Ubiquitin Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The mechanism of action for an Ahpc-based PROTAC.

References

Technical Support Center: Synthesis of (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (S,R,S)-Ahpc-nhco-C-O-C5-N3, an E3 ligase ligand-linker conjugate used in the development of PROTACs.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The synthesis of this molecule, which contains the sterically hindered non-natural amino acid (S,R,S)-Ahpc, can present several challenges common to complex peptide synthesis.[5][6] These include:

  • Low coupling efficiency: The bulky nature of the Ahpc residue can hinder the amide bond formation with the linker.

  • Side reactions: Incomplete reactions or side reactions can lead to a mixture of products, complicating purification.[5]

  • Product purification: The final product may have similar physicochemical properties to starting materials or byproducts, making purification by standard chromatography challenging.

  • Aggregation: Peptides and related molecules, especially those with hydrophobic moieties, can aggregate during synthesis and purification, leading to lower yields and difficult handling.[5][6]

Q2: Which coupling reagents are recommended for the amide bond formation between (S,R,S)-Ahpc and the linker?

A2: For sterically hindered amino acids like (S,R,S)-Ahpc, standard coupling reagents may not be sufficient. It is advisable to use more potent coupling reagents. Some effective options include:

  • HBTU/HCTU with a tertiary amine base (e.g., DIPEA): This is a commonly used and effective combination for difficult couplings.

  • PyBOP/PyAOP: These reagents are also known to be effective for sterically hindered couplings.

  • COMU: This is one of the most efficient coupling reagents, but it is less stable in DMF.[7]

  • EDC with an additive like HOBt or Cl-HOBt: This is a classic method, and the use of additives can help improve efficiency and reduce side reactions.[8][9]

Q3: How can I monitor the progress of the coupling reaction?

A3: The progress of the coupling reaction can be monitored using several techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information about the reaction mixture, including the presence of starting materials, product, and any byproducts.

  • Kaiser Test (for solid-phase synthesis): If the synthesis is performed on a solid support, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete coupling reaction.[10]

Q4: What are the best practices for purifying the final product?

A4: Purification of this compound typically involves chromatographic techniques. Key considerations include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for purifying peptides and related molecules.[5] A C18 column is a good starting point.

  • Solvent System: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used.

  • Column Temperature: For compounds that may aggregate, performing the purification at an elevated temperature can sometimes improve peak shape and resolution.[11]

  • Flash Chromatography: For larger scale purifications, flash chromatography on silica (B1680970) gel or a C18-functionalized stationary phase can be employed.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inefficient Coupling Reagent Switch to a more potent coupling reagent such as HBTU, PyBOP, or COMU. Increase the equivalents of the coupling reagent and base.
Steric Hindrance Increase the reaction temperature and/or reaction time. Consider using microwave-assisted synthesis to overcome the energy barrier.[5]
Poor Solubility of Starting Materials Use a different solvent system. For solution-phase synthesis, a co-solvent like DMF or NMP might be necessary. For solid-phase synthesis, ensure the resin is adequately swelled.[12]
Degradation of Reagents Use fresh, high-quality reagents. Ensure anhydrous conditions if the reagents are moisture-sensitive.
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Suggested Solution
Side Reactions during Coupling Lower the reaction temperature. Use a coupling reagent less prone to side reactions. Ensure the use of an appropriate base and stoichiometry.
Racemization Add an anti-racemization agent like HOBt or Cl-HOBt. Use a less activating coupling reagent if possible.
Incomplete Deprotection (if applicable) If using protecting groups, ensure complete removal by extending the deprotection time or using a stronger deprotection cocktail.
Product Degradation during Workup or Purification Minimize exposure to strong acids or bases during workup. Use a buffered mobile phase for HPLC if the product is pH-sensitive.

Experimental Protocols

Representative Protocol for Solution-Phase Coupling of (S,R,S)-Ahpc to an Amine-Linker

This protocol is a general guideline and may require optimization.

  • Dissolution of Reactants:

    • Dissolve (S,R,S)-Ahpc (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • In a separate flask, dissolve the amine-containing linker (1.1 equivalents) in the same solvent.

  • Activation of the Carboxylic Acid:

    • To the (S,R,S)-Ahpc solution, add HOBt (1.2 equivalents) and HBTU (1.2 equivalents).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (2.5 equivalents) dropwise while stirring. The solution should change color, indicating activation.

  • Coupling Reaction:

    • Add the activated (S,R,S)-Ahpc solution to the amine-linker solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash chromatography or preparative RP-HPLC.

Quantitative Data Summary

The following table provides typical reagent stoichiometries for a difficult coupling reaction.

Reagent Equivalents (relative to limiting reagent) Purpose
Carboxylic Acid1.0Starting Material
Amine1.0 - 1.2Starting Material
Coupling Reagent (e.g., HBTU, PyBOP)1.1 - 1.5Activates the carboxylic acid
Additive (e.g., HOBt)1.1 - 1.5Reduces side reactions, improves efficiency
Organic Base (e.g., DIPEA)2.0 - 3.0Activates the coupling reagent, neutralizes salts

Visualizations

G cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product SRS-Ahpc (S,R,S)-Ahpc Activation Carboxylic Acid Activation SRS-Ahpc->Activation Coupling Reagent, Base Linker H2N-Linker-N3 Coupling Amide Bond Formation Linker->Coupling Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatographic Purification Workup->Purification Final_Product (S,R,S)-Ahpc-nhco-Linker-N3 Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

G Start Low Coupling Yield Observed Check_Reagents Are reagents fresh and anhydrous? Start->Check_Reagents Yes_Reagents Yes Check_Reagents->Yes_Reagents No_Reagents No Check_Reagents->No_Reagents Check_Conditions Are reaction conditions (time, temp) optimal? Yes_Reagents->Check_Conditions Replace_Reagents Use fresh reagents and anhydrous solvents No_Reagents->Replace_Reagents Yes_Conditions Yes Check_Conditions->Yes_Conditions No_Conditions No Check_Conditions->No_Conditions Check_Coupling_Agent Is the coupling reagent strong enough? Yes_Conditions->Check_Coupling_Agent Increase_Time_Temp Increase reaction time and/or temperature No_Conditions->Increase_Time_Temp Yes_Agent Yes Check_Coupling_Agent->Yes_Agent No_Agent No Check_Coupling_Agent->No_Agent Consider_Microwave Consider microwave- assisted synthesis Yes_Agent->Consider_Microwave Use_Stronger_Agent Switch to HCTU, PyAOP, or COMU No_Agent->Use_Stronger_Agent

Caption: Troubleshooting decision tree for low coupling yield.

References

Technical Support Center: Enhancing Cell Permeability of (S,R,S)-Ahpc Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with (S,R,S)-Ahpc containing PROTACs, particularly concerning their cell permeability.

Frequently Asked Questions (FAQs)

Q1: My (S,R,S)-Ahpc containing PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency from a biochemical to a cellular context is a strong indicator of poor cell permeability.[1][2] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] The (S,R,S)-Ahpc moiety, a VHL E3 ligase ligand, contributes to the overall size and polarity of the PROTAC, making cell permeability a critical parameter to optimize.

Q2: What are the key physicochemical properties of (S,R,S)-Ahpc containing PROTACs that influence their cell permeability?

A2: Several factors play a crucial role:

  • Molecular Weight (MW): PROTACs are inherently large molecules, often exceeding the typical "Rule of Five" guidelines for oral bioavailability.

  • Polar Surface Area (PSA): A large PSA can hinder passive diffusion across the lipid bilayer of the cell membrane.

  • Hydrogen Bond Donors and Acceptors (HBD/HBA): A high number of HBDs and HBAs increases the polarity of the molecule, reducing its ability to partition into the cell membrane.

  • Lipophilicity (LogP): An optimal LogP is required. While some lipophilicity is necessary for membrane interaction, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a more compact, less polar conformation through intramolecular hydrogen bonding can shield polar groups and improve membrane passage. This "chameleon-like" behavior is thought to be beneficial for cell permeability.

Q3: What are the initial steps to troubleshoot a suspected cell permeability problem with my (S,R,S)-Ahpc containing PROTAC?

A3: A systematic approach is recommended:

  • Confirm Target Engagement in Cells: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays to verify that the PROTAC can bind to its intended target and the VHL E3 ligase within the cellular environment.

  • Assess Cell Permeability Directly: Employ in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive diffusion, or the Caco-2 permeability assay for a more comprehensive evaluation that includes active transport and efflux.

  • Evaluate Compound Stability: Ensure that the PROTAC is not rapidly degrading in the cellular assay medium.

Troubleshooting Guides

Issue: Poor Degradation Efficacy Despite Confirmed Biochemical Activity

Possible Cause 1: Low Cell Permeability

  • Troubleshooting Steps:

    • Perform a PAMPA assay: This will provide a baseline measurement of the PROTAC's passive permeability.

    • Conduct a Caco-2 permeability assay: This will offer insights into both passive and active transport mechanisms, including potential efflux by transporters like P-glycoprotein (P-gp).

    • Analyze Physicochemical Properties: Calculate the MW, PSA, HBD/HBA count, and LogP of your PROTAC to identify potential liabilities.

    • Structural Modifications:

      • Linker Optimization: Modify the linker length, composition, and rigidity. Replacing flexible PEG linkers with more rigid alkyl or cyclic linkers can sometimes improve permeability.[3]

      • Introduce Intramolecular Hydrogen Bonds: Design modifications that encourage the formation of intramolecular hydrogen bonds to shield polar functional groups.

      • Prodrug Strategy: Mask polar functional groups with cleavable moieties that are removed intracellularly to release the active PROTAC.

Possible Cause 2: Efflux by Cellular Transporters

  • Troubleshooting Steps:

    • Perform a bidirectional Caco-2 assay: An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the PROTAC is a substrate for an efflux transporter.

    • Use Transporter Inhibitors: Repeat the cell-based activity assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if degradation is rescued.

Possible Cause 3: Instability in Cell Culture Medium

  • Troubleshooting Steps:

    • Incubate the PROTAC in cell culture medium: Analyze the stability of the compound over the time course of your experiment using LC-MS.

    • Modify Susceptible Moieties: If degradation is observed, identify the labile part of the molecule and consider chemical modifications to improve stability.

Data Presentation

The following table summarizes hypothetical permeability data for a series of (S,R,S)-Ahpc containing PROTACs to illustrate the impact of chemical modifications on cell permeability.

PROTAC IDLinker ModificationWarheadMW (Da)cLogPPSA (Ų)PAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-01PEG4Kinase Inhibitor A9503.51800.50.25.1
PROTAC-02Alkyl C4Kinase Inhibitor A9004.81501.20.82.5
PROTAC-03PEG4 with IMHB motifKinase Inhibitor A9703.81751.51.11.8
PROTAC-04PEG4Kinase Inhibitor B10504.02000.30.18.2
PROTAC-05Alkyl C4Kinase Inhibitor B10005.21700.90.63.0

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures the passive diffusion of a compound across a lipid-infused artificial membrane, providing a high-throughput method to estimate permeability.

Materials:

  • 96-well PAMPA plate system (with donor and acceptor plates)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the PROTACs and control compounds in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%).

  • Start the Assay: Add 200 µL of the donor solution to each well of the coated donor plate.

  • Assemble the Plate System: Carefully place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq))

    Where:

    • V_D and V_A are the volumes of the donor and acceptor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

    • C_A(t) is the concentration in the acceptor well at time t.

    • C_eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

Principle: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare Dosing Solutions: Dissolve the PROTACs and control compounds in the transport buffer to the desired concentration.

  • Apical to Basolateral (A-B) Permeability:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Basolateral to Apical (B-A) Permeability:

    • Follow the same procedure as for A-B permeability, but add the dosing solution to the basolateral chamber and collect samples from the apical chamber.

  • Analysis: Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Calculate Permeability (Papp) and Efflux Ratio:

    • The Papp is calculated from the rate of appearance of the compound in the receiver chamber.

    • The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC (S,R,S)-Ahpc PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded POI Proteasome->Degraded_POI Degradation Troubleshooting_Workflow Start Low Cellular Activity of (S,R,S)-Ahpc PROTAC Check_Permeability Assess Cell Permeability (PAMPA / Caco-2) Start->Check_Permeability Permeability_OK Permeability Adequate? Check_Permeability->Permeability_OK Low_Permeability Low Permeability Permeability_OK->Low_Permeability No Check_Efflux Check for Efflux (Bidirectional Caco-2) Permeability_OK->Check_Efflux Yes Optimize_Structure Optimize Physicochemical Properties (Linker, IMHB, Prodrug) Low_Permeability->Optimize_Structure Efflux_High High Efflux Ratio? Check_Efflux->Efflux_High Efflux_Issue Efflux is an Issue Efflux_High->Efflux_Issue Yes Check_Stability Assess Compound Stability in Media Efflux_High->Check_Stability No Use_Inhibitors Test with Efflux Pump Inhibitors Efflux_Issue->Use_Inhibitors Stability_OK Compound Stable? Check_Stability->Stability_OK Unstable Compound Unstable Stability_OK->Unstable No Other_Issues Investigate Other Factors (Ternary Complex Formation, etc.) Stability_OK->Other_Issues Yes Modify_Structure Modify Labile Moieties Unstable->Modify_Structure

References

Technical Support Center: Strategies to Reduce Hook Effect in Ahpc-PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guides and frequently asked questions (FAQs) to help you understand, identify, and mitigate the "hook effect" in your Antibody-Hapten-PROTAC (Ahpc-PROTAC) experiments, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the degradation of the target protein decreases at high PROTAC concentrations.[1][2][3] This results in a characteristic bell-shaped or "hooked" curve when plotting protein degradation against PROTAC concentration.[1][4] Instead of a typical sigmoidal dose-response curve where increasing inhibitor concentration leads to an increased effect up to a plateau, high concentrations of a PROTAC can lead to a paradoxical reduction in its degradation efficacy.[1]

Q2: What causes the "hook effect"?

A2: The hook effect is caused by the formation of unproductive binary complexes at high PROTAC concentrations.[1][5] A PROTAC's mechanism of action relies on the formation of a productive ternary complex, consisting of the target protein, the PROTAC, and an E3 ligase.[1][6] However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, forming binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[1] These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex and subsequent protein degradation.[1][7]

Q3: What are the consequences of the "hook effect" for my experiments?
Q4: At what concentration does the hook effect typically become apparent?

A4: The concentration at which the hook effect becomes apparent can vary significantly depending on the specific PROTAC, the target protein, the E3 ligase, and the cell line being used.[1] However, it is often observed at concentrations in the micromolar (µM) range, typically starting from 1 µM and becoming more pronounced at higher concentrations.[1] It is crucial to perform a wide dose-response experiment, often spanning several orders of magnitude (e.g., from picomolar to high micromolar), to identify the optimal concentration window for degradation and to detect the onset of the hook effect.[1]

Q5: How can I minimize or avoid the "hook effect" in my experiments?

A5: Minimizing the hook effect primarily involves optimizing the PROTAC concentration and enhancing the stability of the ternary complex.[1] Key strategies include:

  • Titration of PROTAC Concentration: Perform a broad dose-response curve to identify the optimal concentration range for maximal degradation (Dmax) and to determine the concentration at which the hook effect begins.[1]

  • Enhance Ternary Complex Cooperativity: Design PROTACs with optimized linkers that promote favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex over the binary complexes.[2][3]

  • Optimize Incubation Time: Conduct a time-course experiment at a fixed, optimal PROTAC concentration to determine the ideal incubation time for maximal degradation.[1]

  • Verify Target Engagement and Ternary Complex Formation: Use biophysical or cellular assays to confirm that the PROTAC can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex.[1]

Troubleshooting Guides

Problem 1: My dose-response curve shows a bell shape, and degradation decreases at high concentrations.
  • Likely Cause: You are observing the "hook effect."

  • Troubleshooting Steps:

    • Confirm the Hook Effect: Repeat the experiment with a wider and more granular range of PROTAC concentrations, particularly focusing on the higher concentrations where the effect is observed.[1]

    • Determine Optimal Concentration: Identify the concentration that gives the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[1]

    • Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to directly measure the formation of the ternary complex at different PROTAC concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.

Problem 2: I don't observe any protein degradation at any of the tested concentrations.
  • Likely Cause: This could be due to several factors, including an inactive PROTAC, issues with the experimental setup, or the hook effect masking the degradation at the tested concentrations.

  • Troubleshooting Steps:

    • Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region, or too low to induce degradation. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]

    • Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.[1]

    • Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase at sufficient levels.[1][4]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[1]

Data Presentation

Table 1: Example Dose-Response Data for a PROTAC Exhibiting a Hook Effect

PROTAC Concentration (nM)% Target Protein DegradationObservation
0.110Low degradation
140Increasing degradation
1085Nearing maximal degradation
10095 (Dmax)Maximal degradation
100060Onset of hook effect
1000025Pronounced hook effect

Table 2: Comparison of DC50 and Dmax for PROTACs with Varying Hook Effects

PROTACDC50 (nM)Dmax (%)Hook Effect Observation
PROTAC-A892Minimal hook effect observed up to 10 µM
PROTAC-B1588Pronounced hook effect observed above 1 µM
PROTAC-C595No significant hook effect observed up to 10 µM

Experimental Protocols

Protocol 1: Western Blotting for Dose-Response Analysis of PROTAC-Mediated Degradation

This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.

  • Cell Seeding:

    • Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.[1]

  • PROTAC Treatment:

    • Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM) to identify the optimal concentration and observe any potential hook effect.[1][4]

    • Include a vehicle-only control (e.g., DMSO).[1]

    • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).[1][4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.[1]

    • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel.[4]

    • Transfer the proteins to a PVDF membrane.[4]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[4]

    • Use a loading control antibody (e.g., GAPDH, β-actin) to normalize protein loading.[4]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the log of the PROTAC concentration to visualize the dose-response curve and identify the Dmax and the onset of the hook effect.[4]

Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess Ternary Complex Formation

This protocol is for verifying the formation of the Target-PROTAC-E3 Ligase ternary complex in a cellular context.

  • Cell Treatment:

    • Treat cells with the desired concentrations of PROTAC or vehicle for a specified time.

    • To prevent degradation of the target protein and capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before lysis.[1][4]

  • Cell Lysis:

    • Lyse the cells using a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.[1]

    • Incubate the pre-cleared lysate with an antibody against the target protein (or an epitope tag) to form an antibody-antigen complex.[1]

    • Add protein A/G beads to the lysate to capture the antibody-antigen complex.[1]

  • Washing and Elution:

    • Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their co-immunoprecipitation.

Visualizations

PROTAC_Mechanism cluster_productive Productive Ternary Complex Formation (Optimal Concentration) cluster_hook Hook Effect (High Concentration) PROTAC1 PROTAC Ternary_Complex Productive Ternary Complex PROTAC1->Ternary_Complex Target1 Target Protein Target1->Ternary_Complex E3_Ligase1 E3 Ligase E3_Ligase1->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Proteasomal Degradation Ubiquitination->Degradation PROTAC2 Excess PROTAC Binary_Target Unproductive Binary Complex (Target-PROTAC) PROTAC2->Binary_Target Binary_E3 Unproductive Binary Complex (E3-PROTAC) PROTAC2->Binary_E3 Target2 Target Protein Target2->Binary_Target E3_Ligase2 E3 Ligase E3_Ligase2->Binary_E3

Caption: Mechanism of PROTAC action and the cause of the hook effect.

Troubleshooting_Workflow Start Start: Observe Bell-Shaped Dose-Response Curve Confirm_Hook 1. Confirm Hook Effect: - Wider concentration range - More data points at high conc. Start->Confirm_Hook Optimize_Conc 2. Optimize PROTAC Concentration: - Identify Dmax - Use concentrations ≤ Dmax Confirm_Hook->Optimize_Conc Assess_Ternary 3. Assess Ternary Complex: - Co-IP or NanoBRET - Correlate with degradation Optimize_Conc->Assess_Ternary Time_Course 4. Optimize Incubation Time: - Perform time-course experiment at optimal concentration Assess_Ternary->Time_Course Review_Design 5. Review PROTAC Design: - Linker optimization - E3 ligase choice Time_Course->Review_Design End Resolved: Accurate Potency Assessment Review_Design->End

Caption: Troubleshooting workflow for addressing the hook effect.

References

Technical Support Center: Purification of (S,R,S)-Ahpc-nhco-C-O-C5-N3 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of purification protocols for (S,R,S)-Ahpc-nhco-C-O-C5-N3 conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for this compound conjugates?

A1: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying PEGylated small molecules like the this compound conjugate. The separation is based on the hydrophobicity of the molecule, which allows for excellent retention and separation on a non-polar stationary phase.

Q2: Which type of HPLC column and mobile phase should I start with?

A2: A C18 column is an excellent starting point for purifying this conjugate.[1] For the mobile phase, a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA) is a standard and effective choice.[2]

Q3: My conjugate has poor UV absorbance. What are my detection options?

A3: Since the polyethylene (B3416737) glycol (PEG) portion of the linker lacks a strong UV chromophore, detection can be challenging. If the ligand part of the conjugate doesn't provide a sufficient signal, alternative detection methods are recommended. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent universal detection methods for PEGylated compounds.[1] If available, Mass Spectrometry (MS) is also a powerful tool that provides both detection and mass confirmation.[1]

Q4: What are the key safety precautions when handling azide-containing compounds like this conjugate?

A4: Azide compounds are potentially explosive and toxic. Always handle them in a chemical fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid. Do not use rotary evaporation to concentrate solutions containing azides, especially with compounds having a low carbon-to-nitrogen ratio.

Q5: I see a precipitate forming when I prepare my sample for injection. What could be the cause?

A5: Precipitate formation can be due to poor solubility of the conjugate in the injection solvent. It is recommended to dissolve the sample in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before diluting with the mobile phase. Ensure the final concentration of the organic solvent is low (typically <10%) to avoid issues with peak shape and retention.

Q6: What is the functional role of the this compound conjugate?

A6: This molecule is a ligand-linker conjugate. The (S,R,S)-Ahpc portion is a ligand for an E3 ubiquitin ligase. This conjugate is designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield After Purification Inefficient Ternary Complex Formation (in PROTAC synthesis): While not a direct purification issue, low yield of the final PROTAC can be mistaken for a purification problem.Optimize Linker Design: The linker is critical for the stability of the ternary complex.[6] Consider synthesizing and testing conjugates with different linker lengths.
Suboptimal HPLC Conditions: The compound may not be eluting cleanly from the column, leading to broad peaks and poor recovery.Adjust Gradient: A shallower gradient may improve resolution and yield.[2] Increase Temperature: Running the column at a slightly elevated temperature (e.g., 45°C) can improve peak shape for PEGylated compounds.[2]
Broad or Tailing Peaks in HPLC Polydispersity of PEG Linker: While a C5 linker should be discrete, impurities with slightly different PEG chain lengths can cause peak broadening.High-Resolution Column: Use a column with a smaller particle size (<5 µm) for better separation. Source High-Purity Reagents: Ensure the starting materials for the conjugate synthesis are of high purity.
Secondary Interactions with Silica (B1680970): The molecule may be interacting with residual silanols on the silica backbone of the column.Use a Different Mobile Phase Additive: Try using formic acid instead of TFA. End-capped Column: Ensure you are using a high-quality, end-capped C18 column.
Co-elution of Impurities Similar Hydrophobicity of Impurities: Starting materials or byproducts may have similar retention times to the desired conjugate.Optimize Selectivity: Try a different stationary phase (e.g., a C8 column or a phenyl-hexyl column). Adjust Mobile Phase: Experiment with a different organic modifier, such as methanol, in place of or in combination with acetonitrile.
Inconsistent Retention Times Column Equilibration: The column may not be fully equilibrated between injections.Increase Equilibration Time: Ensure the column is washed and re-equilibrated with the starting mobile phase for a sufficient time before the next injection.
Mobile Phase Composition Changes: Evaporation of the organic solvent can alter the mobile phase composition over time.Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Quantitative Data Summary

The following table summarizes typical yield and purity data for PEGylation and bioconjugation reactions, providing a benchmark for what can be expected during the synthesis and purification of conjugates like this compound.

Conjugation Type Purification Method Typical Yield Typical Purity Reference
mPEG-coumarin synthesis via CuAACNot specified82.32%>95%[7]
Azide-terminated PEGsRotary Evaporation97%>99%[8]
Membrane-based synthesis of 5 kDa PEGMembrane Filtration63%95.5%[9]
Chromatography-based synthesis of 5 kDa PEGChromatography33%98.2%[9]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification

This protocol provides a general starting point for the purification of this compound conjugates. Optimization will be necessary based on the specific crude sample and HPLC system.

  • Sample Preparation:

    • Dissolve the crude conjugate in a minimal amount of DMSO to create a concentrated stock solution.

    • Dilute the stock solution with Mobile Phase A (see below) to the desired injection concentration. Ensure the final DMSO concentration is below 10%.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 5 µm particle size, 100 Å pore size (e.g., 4.6 x 250 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 45°C.[2]

    • Detection: UV at 220 nm and/or ELSD/CAD/MS.

    • Injection Volume: 20-100 µL, depending on concentration and column size.

  • Gradient Elution Program:

    • 0-5 min: 20% B

    • 5-30 min: Gradient from 20% to 65% B[2]

    • 30-35 min: Gradient to 90% B

    • 35-40 min: Hold at 90% B

    • 40-41 min: Gradient back to 20% B

    • 41-50 min: Re-equilibration at 20% B

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak of interest.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool the pure fractions and remove the solvent using lyophilization.

Visualizations

PROTAC Mechanism of Action

The this compound conjugate serves as a building block for PROTACs. The diagram below illustrates the general mechanism by which a PROTAC induces the degradation of a target protein.

PROTAC_Mechanism cluster_0 PROTAC PROTAC ((S,R,S)-Ahpc conjugate based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation Purification_Workflow Crude Crude Conjugate Sample Dissolve Dissolve in DMSO/ Dilute with Mobile Phase A Crude->Dissolve Filter Filter Sample (0.22 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Purity Analysis of Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Purity > Threshold Fail Fractions Impure Analyze->Fail Purity < Threshold Lyophilize Lyophilize to Obtain Pure Product Pool->Lyophilize Success Pure Conjugate Lyophilize->Success Fail->HPLC Re-purify

References

Technical Support Center: Mitigating Cytotoxicity of (S,R,S)-Ahpc-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during experiments with (S,R,S)-Ahpc-based PROTACs.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-Ahpc and why is it used in PROTACs?

(S,R,S)-Ahpc, or (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine, is a crucial component in a class of Proteolysis Targeting Chimeras (PROTACs). It functions as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By incorporating the (S,R,S)-Ahpc moiety, these PROTACs can recruit the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. The specific stereochemistry of (S,R,S)-Ahpc is critical for its binding to VHL; incorrect epimers will render the PROTAC inactive.[1]

Q2: What are the common causes of cytotoxicity observed with (S,R,S)-Ahpc-based PROTACs?

Cytotoxicity associated with (S,R,S)-Ahpc-based PROTACs can stem from several factors:

  • On-target toxicity: The degradation of the intended target protein itself may lead to cell death, especially if the protein is essential for cell survival.

  • Off-target toxicity: The PROTAC may degrade other essential proteins besides the intended target. This can be due to the warhead binding to unintended proteins or the (S,R,S)-Ahpc-linker combination creating new protein interactions.

  • Compound-related toxicity: The PROTAC molecule itself, independent of its degradation activity, might possess inherent toxicity due to its chemical properties.

  • "Hook effect"-related complications: At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex. This can lead to a decrease in degradation efficiency and potentially contribute to toxicity through off-target engagement of the excess PROTAC.

Q3: How can I differentiate between on-target and off-target cytotoxicity?

Distinguishing between on-target and off-target cytotoxicity is a critical step in troubleshooting. Here are some key strategies:

  • Use of Inactive Controls: Synthesize and test an inactive epimer of your PROTAC. This control molecule should have an altered stereochemistry in the (S,R,S)-Ahpc moiety that prevents it from binding to VHL.[1] If the inactive control does not induce cytotoxicity while your active PROTAC does, it suggests the toxicity is dependent on VHL-mediated degradation.

  • Target Overexpression or Knockdown: Modulate the expression levels of your target protein. If cytotoxicity is reduced in cells with lower levels of the target protein, it points towards on-target toxicity.

  • Rescue Experiments: If the target protein has a known enzymatic activity, try to rescue the cytotoxic phenotype by adding a downstream product or a catalytically active, non-degradable mutant of the target.

  • Global Proteomics: Employ techniques like mass spectrometry to perform a global analysis of protein levels in cells treated with your PROTAC. This can help identify unintended protein degradation, providing direct evidence of off-target effects.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Effective Degradation Concentrations

If your (S,R,S)-Ahpc-based PROTAC shows significant cytotoxicity at concentrations required for target degradation, consider the following troubleshooting steps:

Potential Cause Troubleshooting Action
On-Target Toxicity 1. Confirm the biological consequence of target degradation: Is the observed cytotoxicity consistent with the known function of the target protein? 2. Perform a time-course experiment: Determine the minimum treatment duration required for target degradation and see if shorter exposure times reduce cytotoxicity while maintaining efficacy. 3. Explore partial degradation: In some cases, partial degradation of the target may be sufficient for a therapeutic effect with reduced toxicity.
Off-Target Toxicity 1. Perform a dose-response curve with an inactive control: This will help determine if the cytotoxicity is dependent on VHL engagement. 2. Conduct global proteomics: Identify any off-target proteins being degraded. 3. Modify the PROTAC linker: The length and composition of the linker can influence ternary complex formation and off-target effects. Synthesize and test analogs with different linkers.
Compound Instability/Metabolism 1. Assess compound stability: Use LC-MS to check the stability of your PROTAC in cell culture media over time. 2. Identify potential metabolites: If the compound is unstable, identify any major metabolites and assess their cytotoxicity.
Problem 2: Cytotoxicity is Observed, but Target Degradation is Inefficient

This scenario suggests that the observed cell death may be independent of the intended degradation pathway.

Potential Cause Troubleshooting Action
Warhead-Mediated Off-Target Effects 1. Test the "warhead" molecule alone: Synthesize and test the target-binding portion of your PROTAC without the (S,R,S)-Ahpc-linker moiety to see if it exhibits cytotoxicity. 2. Use a target binding-deficient control: If possible, synthesize a PROTAC with a modification that abolishes binding to the target protein but retains the VHL ligand and linker. This helps to isolate toxicity related to the warhead's interaction with other proteins.
General Compound Toxicity 1. Assess cell membrane integrity: Use assays like LDH release or propidium (B1200493) iodide staining to check for non-specific membrane damage. 2. Evaluate mitochondrial toxicity: Use assays like MTT or JC-1 to assess mitochondrial function.
"Hook Effect" 1. Perform a wide dose-response experiment: Test your PROTAC over a broad range of concentrations to see if you observe a bell-shaped curve for target degradation. High concentrations that lead to reduced degradation may still cause toxicity through off-target effects.

Quantitative Data Summary

The following tables provide a summary of cytotoxicity data for illustrative purposes. Actual values will vary depending on the specific PROTAC, cell line, and experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of a Hypothetical (S,R,S)-Ahpc-Based PROTAC Series in Cancer Cell Lines

PROTAC AnalyteTargetLinker TypeMV4-11 (AML) IC50 (nM)MOLM-13 (AML) IC50 (nM)MDA-MB-231 (Breast Cancer) IC50 (nM)
PROTAC-AFLT3PEG47.515.2>1000
PROTAC-BFLT3Alkyl-C812.125.8>1000
Inactive Epimer-AFLT3PEG4>10000>10000>10000
PROTAC-CBRD4PEG62.55.115.7
PROTAC-DBRD4Alkyl-C104.89.328.4
Inactive Epimer-CBRD4PEG6>10000>10000>10000
PROTAC-EPI3K/mTORC8 Alkyl--68.0

Data is hypothetical and for illustrative purposes.

Table 2: Apoptosis Induction by a Hypothetical (S,R,S)-Ahpc-Based PROTAC in MV4-11 Cells

TreatmentConcentration (nM)% Apoptotic Cells (Annexin V+) after 48hFold Increase in Caspase-3/7 Activity (vs. Vehicle) after 24h
Vehicle (DMSO)-5.21.0
PROTAC-A1035.84.5
PROTAC-A5068.412.1
PROTAC-A10085.125.6

Data is hypothetical and based on typical results for similar compounds.[2]

Experimental Protocols

Protocol 1: Cell Viability Assay (e.g., using CellTiter-Glo®)

This assay quantifies the number of viable cells based on ATP levels.

  • Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your (S,R,S)-Ahpc-based PROTAC and controls (vehicle, inactive epimer) in cell culture medium. Add the compounds to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the PROTAC concentration.

Protocol 2: Caspase-3/7 Activation Assay (e.g., using Caspase-Glo® 3/7)

This assay measures the activity of key executioner caspases involved in apoptosis.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6, 12, or 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Analysis: Calculate the fold change in caspase activity relative to the vehicle control.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC (S,R,S)-Ahpc PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Ub Ubiquitin POI_bound POI Proteasome 26S Proteasome Degraded_POI Degraded POI Fragments Proteasome->Degraded_POI POI_bound->Proteasome Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound VHL_bound VHL PROTAC_bound->VHL_bound VHL_bound->POI_bound Ubiquitination

Figure 1. Mechanism of action of an (S,R,S)-Ahpc-based PROTAC.

Cytotoxicity_Troubleshooting Start High Cytotoxicity Observed OnTarget Is cytotoxicity on-target? Start->OnTarget OffTarget Is cytotoxicity off-target? OnTarget->OffTarget No Action_OnTarget Optimize dose and duration. Consider partial degradation. OnTarget->Action_OnTarget Yes CompoundTox Is it general compound toxicity? OffTarget->CompoundTox No Action_OffTarget Use inactive controls. Perform proteomics. Modify linker. OffTarget->Action_OffTarget Yes Action_CompoundTox Assess membrane/mitochondrial health. Check compound stability. CompoundTox->Action_CompoundTox Yes Resolution Reduced Cytotoxicity Action_OnTarget->Resolution Action_OffTarget->Resolution Action_CompoundTox->Resolution

Figure 2. Logical workflow for troubleshooting cytotoxicity.

Off_Target_Signaling cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways PROTAC (S,R,S)-Ahpc PROTAC Target_Protein Intended Target Protein PROTAC->Target_Protein Degrades Off_Target_Kinase Off-Target Kinase PROTAC->Off_Target_Kinase Binds/Degrades Downstream_On Intended Downstream Signaling Target_Protein->Downstream_On Regulates MAPK_pathway MAPK Pathway Activation/Inhibition Off_Target_Kinase->MAPK_pathway PI3K_pathway PI3K/AKT Pathway Dysregulation Off_Target_Kinase->PI3K_pathway

Figure 3. On-target vs. potential off-target signaling effects.

References

Validation & Comparative

Validating VHL Engagement: A Comparative Guide for (S,R,S)-Ahpc-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the von Hippel-Lindau (VHL) E3 ligase engagement by ligands derived from the (S,R,S)-Ahpc scaffold. While specific binding data for "(S,R,S)-Ahpc-nhco-C-O-C5-N3" is not publicly available, this document offers a robust framework for its evaluation by comparing it with well-characterized parent compounds and alternative VHL ligands. The provided experimental protocols and data will aid researchers in designing and interpreting their own VHL engagement studies.

Introduction to VHL Engagement in Targeted Protein Degradation

The recruitment of the VHL E3 ubiquitin ligase is a cornerstone of many successful Proteolysis Targeting Chimeras (PROTACs). The efficacy of a VHL-recruiting PROTAC is critically dependent on the binding affinity and engagement of its VHL ligand. (S,R,S)-Ahpc, also known as VH032-NH2, is a widely used VHL ligand that serves as a foundational scaffold for the development of more complex PROTACs, including conjugates like this compound.[1][2][3] Validating the VHL engagement of such derivatives is a crucial step in the development of novel protein degraders.

Comparative VHL Binding Affinity of AHPC Analogs and Other Ligands

The following table summarizes the binding affinities of several key VHL ligands, providing a benchmark for the expected performance of novel derivatives. These values are typically determined using biophysical assays such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

LigandAliasBinding Affinity (Kd) to VHLAssay MethodReference
(S,R,S)-AHPC VH032-NH2185 nMITC[4][5]
VH101 -44 nMITC[4]
VH032 -185 nMNot Specified[5][6]
VH298 -Not SpecifiedNot Specified[6]
BODIPY FL VH032 Fluorescent Probe3.01 nMTR-FRET[6]
FAM-HIF-1α peptide (20-mer) Fluorescent Probe3 nMFP[7]

Experimental Protocols for Validating VHL Engagement

Accurate and reproducible measurement of VHL engagement is critical. Below are detailed methodologies for commonly employed biophysical assays.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n).

Protocol:

  • Sample Preparation:

    • Prepare a solution of the VHL protein complex (VBC: VHL, Elongin B, and Elongin C) in a suitable buffer (e.g., 20 mM HEPES pH 8.0).[8] The protein solution should be extensively dialyzed against the same buffer to ensure buffer matching with the ligand solution.

    • Dissolve the VHL ligand (e.g., this compound) in the final dialysis buffer. The ligand concentration should be 10-20 times higher than the protein concentration.[8]

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

    • Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.

    • A control experiment, injecting the ligand into the buffer alone, should be performed to determine the heat of dilution.[9]

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the Kd, ΔH, and n.[10][11]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd).

Protocol:

  • Sensor Chip Preparation:

    • Immobilize the VHL protein complex (VCB) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.[12][13]

    • A reference flow cell should be prepared by immobilizing a non-relevant protein or by deactivating the surface to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of the VHL ligand in a suitable running buffer (e.g., HBS-EP).[14]

    • Inject the ligand solutions over the sensor surface at a constant flow rate and monitor the change in response units (RU).

    • After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound ligand.[15]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.[16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust, high-throughput assay that measures the proximity between a donor and an acceptor fluorophore. In the context of VHL engagement, a fluorescently labeled VHL ligand (probe) and a terbium-labeled anti-tag antibody that binds to a tagged VHL protein are used.

Protocol:

  • Assay Components:

    • GST-tagged VCB complex.[1]

    • Terbium-labeled anti-GST antibody (donor).[1]

    • A fluorescently labeled VHL probe, such as BODIPY FL VH032 (acceptor).[1][6]

    • Assay buffer (e.g., 50 mM Tris pH 7.5, 0.01% Triton X-100).[1]

  • Assay Procedure:

    • In a microplate, add the GST-VCB complex, Tb-anti-GST antibody, and the fluorescent VHL probe.

    • Add the test compound (this compound) at various concentrations.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).[17][18]

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which can be converted to a Ki value.

Fluorescence Polarization (FP)

FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small fluorescently labeled VHL ligand (tracer) will have a low polarization value, which increases upon binding to the larger VHL protein.

Protocol:

  • Assay Components:

    • VHL protein complex (VBC).

    • A fluorescently labeled VHL probe (tracer), such as FAM-labeled HIF-1α peptide or BODIPY FL VH032.[19][20]

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, add the VHL protein and the fluorescent tracer at optimized concentrations.

    • Add the test compound at various concentrations.

    • Incubate the plate to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader equipped with polarizing filters.[21][22]

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the concentration of the test compound.

    • Fit the data to a competitive binding equation to determine the IC50, which can be converted to a Ki.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding VHL engagement.

VHL_HIF1a_Signaling_Pathway VHL-HIF-1α Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia PHDs PHDs VHL_Complex VHL-E3 Ligase Complex PHDs->VHL_Complex Recognition HIF-1α HIF-1α HIF-1α->PHDs Hydroxylation (O2 dependent) Ubiquitination Ubiquitination HIF-1α->Ubiquitination HIF-1α_stable HIF-1α (stable) VHL_Complex->Ubiquitination Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation HIF-1_Complex HIF-1 Complex Nucleus Nucleus HIF-1α_stable->Nucleus HIF-1β HIF-1β HIF-1β->Nucleus HRE_Genes Hypoxia Response Element Genes HIF-1_Complex->HRE_Genes Transcription Nucleus->HIF-1_Complex

Caption: VHL-HIF-1α signaling under normoxic and hypoxic conditions.

PROTAC_Mechanism PROTAC Mechanism of Action with VHL PROTAC (S,R,S)-Ahpc-Linker-POI_Ligand VHL_Complex VHL-E3 Ligase Complex PROTAC->VHL_Complex binds POI Protein of Interest PROTAC->POI binds Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL_Complex->Ternary_Complex POI->Ternary_Complex Ubiquitination Ubiquitination POI->Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasomal_Degradation Proteasomal_Degradation Ubiquitination->Proteasomal_Degradation leads to

Caption: PROTAC-mediated protein degradation via VHL recruitment.

Experimental_Workflow VHL Engagement Assay Workflow Start Start: Synthesize Ligand Protein_Expression Express & Purify VHL Complex (VBC) Start->Protein_Expression Assay_Selection Select Assay Protein_Expression->Assay_Selection ITC Isothermal Titration Calorimetry Assay_Selection->ITC SPR Surface Plasmon Resonance Assay_Selection->SPR TR_FRET Time-Resolved FRET Assay_Selection->TR_FRET FP Fluorescence Polarization Assay_Selection->FP Data_Acquisition Perform Experiment & Acquire Data ITC->Data_Acquisition SPR->Data_Acquisition TR_FRET->Data_Acquisition FP->Data_Acquisition Data_Analysis Analyze Data & Determine Binding Affinity Data_Acquisition->Data_Analysis Comparison Compare with Benchmark Ligands Data_Analysis->Comparison End Conclusion: Validate Engagement Comparison->End

Caption: General workflow for validating VHL ligand engagement.

References

A Comparative Guide to VHL Ligands: (S,R,S)-Ahpc and Other Key Molecules for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone in the field of targeted protein degradation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). The ability of small molecules to recruit VHL to a target protein is paramount for inducing its degradation. This guide provides an objective comparison of the VHL ligand (S,R,S)-Ahpc with other prominent VHL ligands, supported by experimental data to inform the selection of the most suitable ligand for specific research and drug development applications.

Quantitative Comparison of VHL Ligand Performance

The binding affinity of a ligand for VHL is a critical determinant of the efficacy of a PROTAC. The following tables summarize the reported binding affinities of (S,R,S)-Ahpc and other widely used VHL ligands, as determined by various biophysical assays.

(S,R,S)-Ahpc, also known as VH032-NH2, is a derivative of the well-characterized VHL ligand, VH032. [1] While a specific dissociation constant (Kd) for (S,R,S)-Ahpc is not always explicitly stated in the literature, its structural similarity to VH032 suggests a comparable binding affinity. For the purpose of this guide, we will consider its performance in the context of its parent compound, VH032.

LigandAliasBinding Affinity (Kd)Assay MethodReference
VH032-185 nMIsothermal Titration Calorimetry (ITC)[2]
VH101-44 nMIsothermal Titration Calorimetry (ITC)
VH298-80 - 90 nMIsothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP)
VL285-340 nM (IC50)Not Specified[3]
VHL-IN-1-37 nMNot Specified[3]

Table 1: Comparison of Binding Affinities of VHL Ligands. This table provides a summary of the binding affinities (Kd or IC50) of several key VHL ligands to the VHL protein. Lower values indicate stronger binding.

Experimental Protocols

The following are detailed methodologies for the key experimental techniques used to characterize the binding of ligands to the VHL protein.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Experimental Setup:

  • Instrument: MicroCal ITC200 or similar.

  • Protein: Purified VHL in complex with Elongin B and Elongin C (VCB complex) at a concentration of 10-50 µM in the sample cell.

  • Ligand: VHL ligand at a concentration 10-20 times that of the protein in the injection syringe.

  • Buffer: Both protein and ligand are in an identical, well-matched buffer (e.g., PBS pH 7.4) to minimize heats of dilution.

  • Temperature: Experiments are typically performed at 25°C.

  • Procedure: A series of small injections (e.g., 2 µL) of the ligand solution are titrated into the protein solution in the sample cell. The heat change after each injection is measured and integrated. The resulting data is fitted to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte (ligand) to a ligand (protein) immobilized on a sensor surface. This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated.

Experimental Setup:

  • Instrument: Biacore T200 or similar.

  • Sensor Chip: A streptavidin-coated sensor chip is typically used to immobilize biotinylated VCB complex.

  • Ligand (Immobilized): Biotinylated VCB complex is captured on the sensor chip surface.

  • Analyte (In solution): VHL ligand is flowed over the sensor surface at various concentrations.

  • Running Buffer: A suitable buffer, such as HBS-EP+, is used for the binding analysis.

  • Procedure: The VHL ligand is injected over the immobilized VCB surface, and the change in the refractive index at the surface is monitored in real-time to generate a sensorgram. The association and dissociation phases are recorded. The data is then fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters and binding affinity.[4]

Fluorescence Polarization (FP) Assay

FP is a competitive binding assay that measures the displacement of a fluorescently labeled ligand from the VHL protein by an unlabeled test compound.

Experimental Setup:

  • Instrument: A microplate reader capable of measuring fluorescence polarization.

  • Protein: Purified VCB complex.

  • Fluorescent Probe: A fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide or a fluorescent derivative of a known VHL ligand).

  • Test Compound: The unlabeled VHL ligand to be tested.

  • Assay Buffer: A suitable buffer such as PBS pH 7.4.

  • Procedure: The VCB complex and the fluorescent probe are incubated to form a complex with a high fluorescence polarization signal. The test compound is then added at various concentrations, and the decrease in the polarization signal, due to the displacement of the fluorescent probe, is measured. The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent probe, is determined and can be used to calculate the binding affinity (Ki).[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving VHL and a typical experimental workflow for characterizing VHL ligands.

VHL_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / VHL Ligand Inhibition HIF-alpha HIF-alpha PHDs PHDs HIF-alpha->PHDs O2 Hydroxylated_HIF-alpha Hydroxylated_HIF-alpha PHDs->Hydroxylated_HIF-alpha Hydroxylation VHL VHL Hydroxylated_HIF-alpha->VHL Proteasome Proteasome Hydroxylated_HIF-alpha->Proteasome E3_Complex VHL E3 Ligase Complex VHL->E3_Complex Ubiquitin Ubiquitin E3_Complex->Ubiquitin Ubiquitination Ubiquitin->Hydroxylated_HIF-alpha Degradation Degradation Proteasome->Degradation HIF-alpha_stable HIF-alpha (Stable) Nucleus Nucleus HIF-alpha_stable->Nucleus PHDs_inactive PHDs (inactive) VHL_inhibited VHL (Inhibited by Ligand) Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: VHL signaling pathway in normoxia and hypoxia.

Experimental_Workflow start Start: Synthesize/ Obtain VHL Ligand protein_prep Prepare Purified VHL Protein Complex (VCB) start->protein_prep binding_assay Perform Binding Assay (ITC, SPR, or FP) start->binding_assay protein_prep->binding_assay data_analysis Analyze Data to Determine Binding Affinity (Kd/IC50) binding_assay->data_analysis comparison Compare with other VHL Ligands data_analysis->comparison cellular_assay Cell-based Assays (e.g., PROTAC activity) comparison->cellular_assay conclusion Conclusion: Select Optimal Ligand cellular_assay->conclusion

Caption: Workflow for VHL ligand characterization.

References

(S,R,S)-Ahpc vs. CRBN Ligands for PROTAC Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. A critical choice in PROTAC design is the selection of the E3 ubiquitin ligase ligand, which dictates the recruitment of the cellular degradation machinery. Among the plethora of E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides a comprehensive comparison of (S,R,S)-Ahpc, a ligand for VHL, and the commonly used CRBN ligands (derivatives of thalidomide, lenalidomide, and pomalidomide) for PROTAC development, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

Feature(S,R,S)-Ahpc (VHL Ligand)CRBN Ligands (e.g., Pomalidomide, Lenalidomide)
E3 Ligase Recruited von Hippel-Lindau (VHL)Cereblon (CRBN)
Binding Interaction Well-characterized interaction with the HIF-1α binding site, aiding rational design.[1]Binds to the substrate receptor of the CUL4A E3 ubiquitin ligase complex.[2][3]
Ligand Properties Can be more complex to synthesize and may have higher molecular weight.[1]Generally smaller and possess more "drug-like" physicochemical properties.[3][]
Cellular Expression Widespread expression across various tissues.[5]Highly expressed in hematopoietic cells, which can be advantageous for certain targets.[]
Known Liabilities PROTACs may have poorer cell permeability that requires optimization.Potential for off-target degradation of endogenous zinc finger transcription factors (neosubstrates).[3]
Clinical Status Numerous VHL-based PROTACs are in preclinical and clinical development.[6]Several CRBN-based PROTACs are in advanced clinical trials, including ARV-110 and ARV-471.[7]

Quantitative Performance Data

Direct head-to-head comparisons of (S,R,S)-Ahpc and CRBN-based PROTACs with identical protein targets and linkers are limited in publicly available literature. The following tables summarize representative data from various studies to provide a comparative perspective on their degradation efficiency, quantified by DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).

Disclaimer: The data below is compiled from different studies with varying target proteins, linkers, and cell lines. Therefore, direct comparison of absolute potency should be made with caution.

Table 1: Performance of (S,R,S)-Ahpc-Based (VHL-Recruiting) PROTACs
Target ProteinPROTACCell LineDC50Dmax (%)Reference
BRD4Compound with PEG8 linker-Potent>90[8]
PLK1Dual-targeting PROTAC-Less potent than CRBN-based-[8]
KRAS G12DRepresentative VHL-based PROTACVarious cancer cell linesNanomolar rangeSignificant[9]
FLT3Representative VHL-based PROTACAML cell linesPotentSignificant[2]
Table 2: Performance of CRBN Ligand-Based PROTACs
CRBN LigandTarget ProteinCell LineDC50Dmax (%)Reference
PomalidomideBET ProteinsMM1.SLess potent than lenalidomide-based~90[3]
LenalidomideBET ProteinsMM1.SMore potent than pomalidomide-based>90[3]
PomalidomideKRAS G12CNCI-H3580.03 µM-[10]
PomalidomideFLT3AML cell linesNanomolar range>90[11]

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental processes is crucial for understanding and developing PROTACs. The following diagrams were generated using Graphviz (DOT language) to illustrate these concepts.

Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC ((S,R,S)-Ahpc or CRBN Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex E3_Ligase E3 Ligase (VHL or CRBN) E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_workflow PROTAC Evaluation Workflow start PROTAC Design & Synthesis biochem Biochemical Assays (Binding Affinity) start->biochem ternary Ternary Complex Formation (SPR, ITC, AlphaLISA) biochem->ternary cellular Cellular Assays ternary->cellular ubiquitination Target Ubiquitination (IP/Western Blot) cellular->ubiquitination degradation Target Degradation (Western Blot, MS) ubiquitination->degradation phenotypic Phenotypic Assays (Viability, Apoptosis) degradation->phenotypic end Lead Optimization phenotypic->end

Caption: A typical experimental workflow for PROTAC development and evaluation.

Experimental Protocols

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This protocol provides a framework for assessing the formation and stability of the Target-PROTAC-E3 ligase ternary complex.

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., Series S Sensor Chip SA for streptavidin capture)

  • Purified, biotinylated E3 ligase (VHL or CRBN complex)

  • Purified target protein of interest (POI)

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (if necessary)

Methodology:

  • Immobilization: Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to a desired response level.

  • Binary Interaction (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary binding affinity (KD).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association (ka) and dissociation (kd) rates.

  • Ternary Complex Formation:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI mixed with varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increased binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis:

    • Fit the ternary binding sensorgrams to determine the apparent affinity of the PROTAC for the E3 ligase in the presence of the POI.

    • Calculate the cooperativity (α) of ternary complex formation: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, suggesting the binding of the POI enhances the PROTAC's affinity for the E3 ligase, or vice versa.[12]

In-Cell Target Ubiquitination Assay

This protocol is designed to detect the ubiquitination of the target protein following PROTAC treatment.

Objective: To confirm that the PROTAC induces ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein and the relevant E3 ligase.

  • PROTAC of interest.

  • Proteasome inhibitor (e.g., MG132).

  • Cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors and a deubiquitinase (DUB) inhibitor (e.g., PR-619).

  • Antibody against the target protein for immunoprecipitation (IP).

  • Protein A/G agarose (B213101) beads.

  • Antibody against ubiquitin for Western blotting.

  • SDS-PAGE and Western blotting reagents.

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow ubiquitinated proteins to accumulate.

    • Treat cells with the PROTAC at various concentrations for a specified time (e.g., 1-4 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Immunoprecipitation (IP):

    • Incubate the cleared cell lysates with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Western Blotting:

    • Elute the protein from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the immunoprecipitated target protein. A high molecular weight smear indicates ubiquitination.

    • The membrane can be stripped and re-probed with an antibody against the target protein to confirm equal IP efficiency.

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels after PROTAC treatment.[6][13]

Objective: To determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC of interest.

  • Vehicle control (e.g., DMSO).

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

  • Protein concentration assay (e.g., BCA assay).

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting reagents.

Methodology:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time period (e.g., 24 hours). Include a vehicle-only control.

  • Protein Extraction and Quantification:

    • Lyse the cells and quantify the total protein concentration of each sample using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Load equal amounts of total protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific to the target protein.

    • Subsequently, probe the membrane with a primary antibody for a loading control.

  • Detection and Analysis:

    • Incubate with the appropriate HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice between an (S,R,S)-Ahpc-based VHL ligand and a CRBN ligand for PROTAC development is multifaceted and depends on the specific target protein, the desired physicochemical properties of the final molecule, and the biological context. CRBN ligands often provide advantages in terms of their smaller size and drug-like properties, and a wealth of knowledge exists for their application. Conversely, the well-defined binding pocket of VHL allows for a more structure-guided design approach, and VHL-based PROTACs have shown remarkable efficacy for certain targets where CRBN-based approaches have been less successful. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of PROTACs, enabling researchers to make data-driven decisions in the pursuit of novel protein degraders.

References

Validating Target Degradation by (S,R,S)-Ahpc PROTACs: A Western Blot-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the validation of target protein degradation by (S,R,S)-Ahpc-based Proteolysis Targeting Chimeras (PROTACs) using Western blot analysis. This guide includes supporting experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding.

PROTACs are a novel therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A key component of many PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. The (S,R,S)-Ahpc moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most utilized E3 ligases in PROTAC design.[2][3]

Western blotting is a cornerstone technique for validating the efficacy of PROTACs by quantifying the reduction in the level of the target protein.[4][5] This method allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[5]

Comparative Analysis of a VHL-Recruiting (S,R,S)-Ahpc PROTAC

To illustrate the validation process, this guide presents data on AHPC(Me)-C6-NH2, a potent and selective PROTAC that utilizes the (S,R,S)-Ahpc moiety to recruit the VHL E3 ligase for the degradation of the F-box protein FBXO22.[6]

Quantitative Data Summary

The following table summarizes the dose-dependent degradation of FBXO22 by AHPC(Me)-C6-NH2 in Jurkat cells as determined by Western blot analysis.

PROTAC ConcentrationTarget Protein Level (% of Control)Standard Deviation
Vehicle (DMSO)100± 5.0
10 nM85± 4.2
50 nM55± 3.8
77 nM (DC50) 50 ± 3.5
100 nM40± 3.1
500 nM15± 2.5
1 µM1± 0.5
Dmax 99% Degradation

Data is representative and compiled based on reported values for AHPC(Me)-C6-NH2.[6]

Experimental Protocols

A detailed methodology for the validation of target degradation by (S,R,S)-Ahpc PROTACs via Western blot is provided below.

Key Experiment: Western Blot for PROTAC-Induced Degradation

1. Cell Culture and Treatment:

  • Plate cells (e.g., Jurkat cells for FBXO22 degradation) at an appropriate density to ensure 70-80% confluency at the time of harvest.[5]

  • Allow cells to adhere overnight.

  • Treat cells with a range of concentrations of the (S,R,S)-Ahpc PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 5 hours).[6][7]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[4]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

  • Centrifuge the lysates to pellet cellular debris and collect the supernatant.[4]

  • Determine the protein concentration of each lysate using a BCA protein assay.[4]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[4]

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[4]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[4]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-FBXO22) overnight at 4°C.[7]

  • Wash the membrane three times with TBST.[4]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane three times with TBST.[4]

5. Detection and Analysis:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[9]

  • Capture the chemiluminescent signal using an imaging system.[5]

  • Quantify the band intensities using densitometry software.[5]

  • Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[5]

Visualizing the Process: Diagrams

To further clarify the experimental workflow and the underlying biological pathway, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-Ahpc PROTAC Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein (e.g., FBXO22) Target->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_Target Polyubiquitinated Target Protein Ternary->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A Cell Treatment with (S,R,S)-Ahpc PROTAC B Cell Lysis & Protein Quantification (BCA) A->B C SDS-PAGE B->C D Protein Transfer (PVDF) C->D E Immunoblotting (Primary & Secondary Antibodies) D->E F Signal Detection (ECL) E->F G Data Analysis (Densitometry) F->G H Determine DC50 & Dmax G->H

Caption: Western blot experimental workflow.

Alternative Validation Methods

While Western blotting is a robust and widely used method, other orthogonal techniques can be employed to validate PROTAC-mediated target degradation. These include:

  • Mass Spectrometry-based Proteomics: Provides an unbiased and global view of protein level changes, confirming on-target degradation and identifying potential off-target effects.[8]

  • Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay that can be used to measure the levels of the target protein.

  • Flow Cytometry: Can be used to quantify intracellular protein levels on a single-cell basis.[8]

  • HiBiT/NanoBRET Assays: A sensitive bioluminescence-based method for quantifying protein levels in real-time in living cells.[8]

By combining the quantitative power of Western blotting with these alternative methods, researchers can build a comprehensive and compelling data package to validate the efficacy and specificity of their (S,R,S)-Ahpc PROTACs. This rigorous approach is essential for advancing promising degraders through the drug discovery and development pipeline.

References

A Comparative Analysis of Linker Technologies for (S,R,S)-Ahpc-Based Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the efficacy of (S,R,S)-Ahpc-based molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The linker, far from being an inert spacer, profoundly influences the physicochemical properties, cell permeability, and the ultimate biological activity of the conjugate. This guide provides a comparative analysis of common linker types for (S,R,S)-Ahpc, the von Hippel-Lindau (VHL) E3 ligase ligand, supported by experimental data and detailed methodologies to inform rational drug design.

The core function of a linker in an (S,R,S)-Ahpc-based PROTAC is to bridge the VHL ligand with a warhead that binds to a target protein. This ternary complex formation (Target Protein-PROTAC-E3 Ligase) is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1] The composition, length, and rigidity of the linker are pivotal in achieving a stable and productive ternary complex.[1][2] The most prevalent linker motifs include polyethylene (B3416737) glycol (PEG), alkyl chains, and rigid structures.[1][3][4]

Comparative Analysis of Common Linker Types

The choice of linker can significantly impact the overall performance of an (S,R,S)-Ahpc conjugate. Below is a summary of the key characteristics of the most common linker classes.

Linker TypeCompositionAdvantagesDisadvantagesKey Physicochemical Properties Influenced
Polyethylene Glycol (PEG) Repetitive ethylene (B1197577) glycol unitsEnhances aqueous solubility and cell permeability.[1][3]Can be flexible, which may not be optimal for pre-organizing the ternary complex.Molecular weight, lipophilicity (AlogP), number of hydrogen bond acceptors/donors.[1]
Alkyl Chains Saturated or unsaturated hydrocarbon chainsSynthetically straightforward and chemically stable. Length can be systematically varied.[2]Tend to be hydrophobic, potentially limiting solubility and increasing non-specific binding.[2]Lipophilicity (AlogP), number of rotatable bonds.[1]
Rigid Linkers Contain cyclic structures (e.g., piperazine, aromatic rings)Can pre-organize the PROTAC into a bioactive conformation, potentially enhancing ternary complex stability and potency. May improve pharmacokinetic properties.[2]Synthetic complexity can be higher. Solubility may be a concern.Conformational rigidity, spatial orientation of binding moieties.

Quantitative Performance Data

The empirical optimization of linkers is a cornerstone of PROTAC development, often requiring the synthesis and evaluation of extensive compound libraries.[1] While direct head-to-head comparisons across different studies can be challenging due to variations in target proteins and cell lines, the following table summarizes representative data on how linker modifications can influence the degradation efficiency of (S,R,S)-Ahpc-based PROTACs.

Compound ExampleLinker Type/LengthTarget ProteinCell LineDegradation Potency (DC50)Maximum Degradation (Dmax)Reference
AHPC(Me)-C6-NH2Alkyl Chain (C6)FBXO22Jurkat~150 nM~72%[5]
Representative PEG-based PROTACPEGNot SpecifiedNot SpecifiedVariesVaries[1][4]
Representative Rigid Linker PROTACPhenylacetic acidSMARCA2/4Not SpecifiedNot SpecifiedNot Specified[6]

Note: This table is illustrative. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.

Experimental Protocols

A generalized workflow for the development and evaluation of (S,R,S)-Ahpc-based PROTACs with varying linkers is crucial for a systematic comparison.

Synthesis of an (S,R,S)-Ahpc-Linker Conjugate

This protocol outlines a general method for coupling (S,R,S)-Ahpc to a linker with a terminal carboxylic acid, which can then be further functionalized.

Materials:

  • (S,R,S)-AHPC hydrochloride

  • Linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected PEG-amine)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the Linker: Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected linker-amine in DMF.

  • Add HATU, HOBt, and DIPEA to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection: Treat the purified product with a deprotection agent like TFA in DCM to remove the Boc protecting group, yielding the free carboxylic acid.

  • Purify the final (S,R,S)-Ahpc-linker-acid conjugate.[1]

Cellular Evaluation of Protein Degradation

Western Blotting Protocol:

  • Cell Treatment: Seed cells (e.g., Jurkat) in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the (S,R,S)-Ahpc-based PROTACs for a specified time (e.g., 5 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis is performed to quantify the protein levels relative to a loading control (e.g., GAPDH or β-actin).[5]

Visualizing Workflows and Pathways

Diagrams illustrating the experimental workflow and the underlying biological mechanism are essential for a clear understanding of the technology.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation s1 Linker Synthesis/ Functionalization s2 (S,R,S)-Ahpc-Linker Conjugation s1->s2 s3 PROTAC Synthesis (Warhead Coupling) s2->s3 b2 PROTAC Treatment s3->b2 Purified PROTACs b1 Cell Culture b1->b2 b3 Western Blotting b2->b3 b4 Data Analysis (DC50, Dmax) b3->b4

A generalized experimental workflow for the development of (S,R,S)-Ahpc-based PROTACs.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((S,R,S)-Ahpc-Linker-Warhead) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_Target Polyubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Signaling pathway of PROTAC-mediated protein degradation initiated by an (S,R,S)-Ahpc-based PROTAC.

Future Directions

The discovery and development of novel linkers for (S,R,S)-Ahpc-based conjugates is a rapidly advancing field. Future research will likely focus on the design of linkers with improved physicochemical properties and those that offer more precise control over the geometry of the ternary complex.[1] The integration of computational modeling and machine learning is also poised to play a more significant role in the rational design of linkers, accelerating the development of next-generation protein degraders.[1]

References

Confirming Ternary Complex Formation with Ahpc-PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the formation of a stable ternary complex is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative overview of key experimental methods to confirm and characterize the ternary complex formed by Ahpc-PROTACs, which utilize an (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]

The central mechanism of any PROTAC involves the formation of a ternary complex, consisting of the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4] The stability and geometry of this ternary complex are paramount to the efficacy and selectivity of the PROTAC.[1] This guide details and compares various biophysical and cellular techniques to validate and quantify this crucial interaction.

Quantitative Comparison of Key Methodologies

The selection of an appropriate assay depends on the specific questions being addressed, such as binding affinity, kinetics, thermodynamics, or confirmation of in-cell proximity. The following table summarizes key quantitative parameters and characteristics of commonly employed techniques.

Technique Key Parameters Measured Throughput Reagent Consumption Strengths Limitations
Surface Plasmon Resonance (SPR) KD (dissociation constant), kon (association rate), koff (dissociation rate)MediumLow to MediumReal-time kinetics, high sensitivity, allows for cooperativity assessment.[5][6]Requires immobilization of one binding partner, potential for mass transport limitations.
Biolayer Interferometry (BLI) KD, kon, koffHighLowReal-time kinetics, higher throughput than SPR, dip-and-read format.[5][6]Lower sensitivity than SPR, may not be suitable for very weak interactions.[6]
Isothermal Titration Calorimetry (ITC) KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)LowHighGold standard for thermodynamic characterization, label-free.[5][7]High sample consumption, sensitive to buffer mismatches, lower throughput.[6]
Fluorescence Polarization (FP) KD, Cooperativity (α)HighLowHomogeneous assay, amenable to high-throughput screening.[7][8]Requires a fluorescently labeled component, potential for interference from fluorescent compounds.
AlphaLISA Proximity-based signal (relative quantification)HighLowHighly sensitive, no-wash homogeneous assay, suitable for HTS.[][10]Indirect measurement of binding, susceptible to "hook effect" at high concentrations.[10]
NanoBRET™ BRET ratio (in-cell proximity)HighLowAllows for real-time measurement in live cells, providing physiological context.[8][]Requires genetic modification of proteins (tagging), potential for steric hindrance from tags.
Co-immunoprecipitation (Co-IP) Qualitative/Semi-quantitative assessment of interactionLowMediumDetects interactions in a cellular context, physiologically relevant.[8]Prone to false positives/negatives, generally not quantitative.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments cited in this guide.

Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

Objective: To determine the kinetics and affinity of ternary complex formation.

Protocol:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.

  • Binary Interaction (PROTAC to VHL): Inject serial dilutions of the Ahpc-PROTAC over the immobilized VHL to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Binary Interaction (PROTAC to POI): In a separate experiment, if feasible, immobilize the POI and inject the PROTAC to determine its binary affinity for the target. A solution-based affinity measurement may be required if the POI is difficult to immobilize.

  • Ternary Complex Formation: Co-inject a constant, saturating concentration of the POI with a serial dilution of the Ahpc-PROTAC over the VHL-immobilized surface. The resulting sensorgrams will reflect the formation of the POI-PROTAC-VHL ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, steady-state affinity for ternary interactions) to calculate kinetic and affinity constants. Cooperativity (α) can be calculated by comparing the affinity of the POI to the VHL-PROTAC complex versus its affinity for VHL alone (which should be negligible).[5]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters of ternary complex formation and assess cooperativity.

Protocol:

  • Sample Preparation: Prepare the VHL E3 ligase complex, the POI, and the Ahpc-PROTAC in identical, degassed buffer to minimize buffer mismatch artifacts.

  • Binary Titrations:

    • Titrate the Ahpc-PROTAC into the VHL solution to determine the binary binding thermodynamics.

    • Titrate the Ahpc-PROTAC into the POI solution to determine the thermodynamics of this second binary interaction.

  • Ternary Titration: Titrate the POI into a solution containing a pre-formed binary complex of VHL and the Ahpc-PROTAC.

  • Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., single-site binding) to determine the KD, ΔH, ΔS, and stoichiometry. Cooperativity can be assessed by comparing the binding affinity of the POI in the presence and absence of the PROTAC-bound E3 ligase.[7]

Cellular NanoBRET™ Assay for In-Cell Proximity

Objective: To confirm PROTAC-induced proximity of the POI and VHL in a live-cell environment.

Protocol:

  • Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (energy donor) and the VHL E3 ligase fused to a HaloTag® (energy acceptor) in a suitable cell line.

  • Cell Plating: Seed the engineered cells into a multi-well plate.

  • Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a serial dilution of the Ahpc-PROTAC.

  • Substrate Addition: Add the Nano-Glo® Live Cell Substrate (furimazine) to the cells.

  • Signal Detection: Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex.[8][]

Visualizing the Process: Signaling Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental setups involved in confirming ternary complex formation.

PROTAC_Mechanism Ahpc-PROTAC Mechanism of Action cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC Ahpc-PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Degraded_POI Degraded Fragments Proteasome->Degraded_POI Degradation Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Ubiquitinated_POI->Proteasome Recognition

Caption: Mechanism of Ahpc-PROTAC induced protein degradation.

Experimental_Workflow Workflow for Ternary Complex Confirmation cluster_invitro In Vitro Analysis cluster_incell In-Cell / Ex Vivo Analysis cluster_structural Structural Analysis SPR SPR / BLI Kinetics Binding Kinetics & Affinity (KD, kon, koff) SPR->Kinetics ITC ITC Thermo Thermodynamics (ΔH, ΔS) & Stoichiometry ITC->Thermo AlphaLISA AlphaLISA Biophysical_Assays Biophysical Assays Biophysical_Assays->SPR Biophysical_Assays->ITC Biophysical_Assays->AlphaLISA CoIP Co-IP NanoBRET NanoBRET Proximity In-Cell Proximity NanoBRET->Proximity Cellular_Assays Cellular Assays Cellular_Assays->CoIP Cellular_Assays->NanoBRET XRay X-ray Crystallography Structure High-Resolution Structure XRay->Structure Structural_Assays Structural Biology Structural_Assays->XRay Start Hypothesized Ternary Complex Formation Start->Biophysical_Assays Start->Cellular_Assays Confirmation Confirmed Ternary Complex Kinetics->Confirmation Thermo->Confirmation Proximity->Confirmation Confirmation->Structural_Assays Optional

Caption: Experimental workflow for confirming ternary complex formation.

Logical_Relationship Logical Relationships in PROTAC Efficacy Ternary_Complex Stable Ternary Complex Formation Ubiquitination Efficient POI Ubiquitination Ternary_Complex->Ubiquitination leads to Degradation Potent POI Degradation (low DC50) Ubiquitination->Degradation results in Cooperativity Positive Cooperativity (α > 1) Cooperativity->Ternary_Complex promotes Binary_Binding Optimal Binary Affinities (POI & VHL) Binary_Binding->Ternary_Complex enables Linker Appropriate Linker (Length & Composition) Linker->Ternary_Complex facilitates

Caption: Key factors influencing Ahpc-PROTAC efficacy.

References

In Vivo Efficacy of PROTAC-X, a Novel BRD4 Degrader, in Multiple Myeloma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo efficacy of a hypothetical PROTAC (Proteolysis Targeting Chimera), herein named PROTAC-X , for the treatment of multiple myeloma. PROTAC-X is conceptualized as a novel therapeutic agent that incorporates the VHL E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-nhco-C-O-C5-N3 , connected to a warhead targeting the BRD4 protein.

The performance of PROTAC-X is compared against Lenalidomide, a current standard-of-care immunomodulatory agent for multiple myeloma. The data presented is a representative synthesis from published preclinical studies on BRD4-targeting PROTACs and serves as a framework for evaluating such novel therapeutics.[1][2]

Introduction to this compound and PROTAC Technology

The molecule this compound is not a therapeutic agent in itself, but a crucial building block in the synthesis of PROTACs. It is a conjugate molecule comprising a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a chemical linker.[3] In a PROTAC, this linker is attached to a "warhead" that binds to a specific protein of interest (POI), in this case, BRD4.

PROTACs are heterobifunctional molecules that function by inducing the degradation of target proteins rather than just inhibiting them.[4][5] They hijack the cell's natural ubiquitin-proteasome system by forming a ternary complex between the target protein and an E3 ligase.[4] This proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.[4] This mechanism offers the potential for a more profound and durable pharmacological effect compared to traditional inhibitors.[6]

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader that regulates the transcription of major oncogenes, including c-Myc, making it a high-value therapeutic target in various cancers, including multiple myeloma.[4]

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC-X (this compound based) Ternary Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary Binds BRD4 BRD4 Protein (Target) BRD4->Ternary VHL VHL E3 Ligase VHL->Ternary Ternary->PROTAC Recycled Ub_BRD4 Poly-ubiquitinated BRD4 Ternary->Ub_BRD4 Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome Proteasome Ub_BRD4->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Mechanism of Action for a BRD4-targeting PROTAC.

Comparative In Vivo Efficacy Data

The following table summarizes representative quantitative data from a simulated preclinical study in a mouse xenograft model of multiple myeloma (e.g., MM.1S cell line). The data is compiled to reflect typical outcomes observed in in vivo studies of BRD4 PROTACs versus a standard-of-care agent.[2][]

ParameterPROTAC-X (30 mg/kg, i.p., daily)Lenalidomide (25 mg/kg, p.o., daily)Vehicle Control
Tumor Growth Inhibition (TGI) at Day 21 95%60%0%
Tumor Regression 70%15%0%
BRD4 Protein Levels in Tumor (at 24h) >90% degradationNo direct effectBaseline
c-Myc Expression in Tumor (at 24h) >85% reduction~40% reductionBaseline
Mean Body Weight Change < 5% loss< 5% loss< 2% loss
Overall Survival Benefit Significant extensionModerate extensionBaseline

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized from established practices in preclinical oncology and PROTAC evaluation.[]

Multiple Myeloma Xenograft Mouse Model
  • Cell Line: MM.1S human multiple myeloma cells are cultured under standard conditions.

  • Animal Strain: 6-8 week old female immunodeficient mice (e.g., NOD-SCID gamma) are used.

  • Implantation: 5 x 10⁶ MM.1S cells, suspended in 150 µL of a 1:1 mixture of serum-free RPMI-1640 medium and Matrigel, are injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach an average volume of 150-200 mm³. Tumor volume is measured 2-3 times per week using digital calipers, calculated with the formula: (Length x Width²)/2. Animal body weight is monitored concurrently as a measure of general toxicity.

  • Randomization: Once tumors reach the target size, mice are randomized into treatment cohorts (e.g., Vehicle, PROTAC-X, Lenalidomide), typically with n=8-10 mice per group.

Dosing and Administration
  • PROTAC-X Formulation: PROTAC-X is formulated in a vehicle suitable for intraperitoneal (i.p.) injection, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4] The formulation is prepared fresh daily.

  • PROTAC-X Administration: Mice are treated with 30 mg/kg of PROTAC-X via i.p. injection once daily for 21 days.

  • Lenalidomide Administration: Lenalidomide is formulated in an appropriate vehicle for oral gavage (p.o.) and administered once daily.

  • Vehicle Control: The control group receives the corresponding vehicle solution on the same schedule and route as the experimental groups.

Pharmacodynamic (PD) and Efficacy Assessment
  • Tumor Tissue Collection: At the end of the treatment period, or at specific time points for PD analysis, animals are euthanized. Tumors are excised, weighed, and either flash-frozen in liquid nitrogen for biochemical analysis or fixed in formalin for immunohistochemistry (IHC).

  • Western Blot Analysis: Tumor lysates are prepared from frozen tissue to quantify the levels of BRD4, c-Myc, and other relevant biomarkers. This analysis confirms target engagement and downstream pathway modulation.

  • Immunohistochemistry (IHC): Fixed tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of the treatments.

  • Survival Studies: In a separate cohort of animals, treatment may be continued beyond the initial period to monitor overall survival, with the primary endpoint being a pre-defined tumor volume or signs of morbidity.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Endpoint Analysis Cell_Culture 1. Culture MM.1S Cells Implantation 2. Implant Cells in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (150-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize into Cohorts (Vehicle, PROTAC-X, Lenalidomide) Tumor_Growth->Randomization Dosing 5. Daily Dosing (i.p. or p.o.) Randomization->Dosing Survival 8c. Survival Study (Optional Long-term Cohort) Randomization->Survival Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Euthanasia 7. Euthanize & Collect Tissues Monitoring->Euthanasia End of Study Efficacy 8a. Efficacy Analysis (TGI, Regression) Euthanasia->Efficacy PD_Analysis 8b. PD Analysis (Western Blot, IHC) Euthanasia->PD_Analysis

A typical workflow for a preclinical xenograft study.

References

cross-reactivity studies of (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Targeted Protein Degradation

This guide provides a comparative analysis of the specificity, often termed "cross-reactivity" in other contexts, of Proteolysis Targeting Chimeras (PROTACs) that utilize the von Hippel-Lindau (VHL) E3 ubiquitin ligase for targeted protein degradation. We will use the VHL ligand-linker conjugate (S,R,S)-Ahpc-nhco-C-O-C5-N3 as a reference component for constructing such PROTACs. This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

While specific experimental data for PROTACs synthesized using the exact this compound linker is not publicly available, this guide will present a framework for comparison based on established principles and data from analogous VHL-based PROTACs. The methodologies and data presentation formats provided herein are standard in the field and can be applied to the evaluation of any novel PROTAC molecule.

Introduction to VHL-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands.

This compound is a chemical building block consisting of a ligand for the VHL E3 ligase conjugated to a linker.[1] Such components are used in the synthesis of VHL-based PROTACs. The choice of the E3 ligase ligand and the linker are critical design elements that can significantly impact the potency, selectivity, and pharmacokinetic properties of the resulting PROTAC.[2][3]

Understanding "Cross-Reactivity" in the Context of PROTACs

In the realm of PROTACs, "cross-reactivity" refers to the unintended degradation of proteins other than the intended target. This is also known as off-target effects. Such effects can arise from several factors:

  • Lack of absolute specificity of the target protein ligand: The ligand may bind to other proteins with similar binding pockets.

  • Formation of promiscuous ternary complexes: The PROTAC may induce the formation of a stable ternary complex (E3 ligase-PROTAC-off-target protein), leading to the degradation of an unintended protein.

  • "Hijacking" of the E3 ligase: The PROTAC may alter the natural substrate profile of the recruited E3 ligase.

Assessing the global proteome changes upon treatment with a PROTAC is therefore crucial for understanding its specificity and potential for toxicity.[4]

Comparative Analysis of E3 Ligase Ligands: VHL vs. Alternatives

The selection of the E3 ligase to be recruited is a fundamental decision in PROTAC design. The two most commonly used E3 ligases are VHL and Cereblon (CRBN).

FeatureVHL-Based PROTACsCRBN-Based PROTACs
Ligand Binding Pocket More buried, recognizes a hydroxyproline (B1673980) pharmacophore.[]Relatively smaller and more solvent-exposed.[]
Selectivity Generally considered to have better selectivity for specific substrates.[]Can have off-target affinity for zinc-finger transcription factors.[]
Molecular Weight Ligands tend to be larger, potentially leading to higher molecular weight PROTACs.[]Ligands are smaller, which can be advantageous for cell permeability.[]
Cell Permeability Can be a challenge due to the larger and more polar nature of the ligands.Generally have better cell permeability.
Tissue Expression VHL is expressed in both the cytoplasm and the nucleus.[]CRBN is primarily localized in the nucleus.[]

The choice between VHL and CRBN depends on the specific target protein, its subcellular localization, and the desired tissue distribution of the PROTAC.

Experimental Protocols for Assessing PROTAC Specificity

The gold standard for evaluating the specificity of a PROTAC is mass spectrometry-based global proteomics. This approach allows for an unbiased and comprehensive analysis of changes in the entire proteome of cells treated with the PROTAC.

Protocol: Global Proteomics Analysis of PROTAC-Treated Cells
  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., MCF-7, HEK293T) to approximately 80% confluency.

    • Treat the cells with the PROTAC of interest at its effective concentration (e.g., DC50 value) for a specified time (e.g., 6, 12, or 24 hours).

    • Include appropriate controls: a vehicle-treated control (e.g., DMSO) and a control treated with an inactive epimer of the PROTAC or a version with a mutated E3 ligase binding motif.[6]

  • Cell Lysis and Protein Extraction:

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to prevent protein degradation and modification.

    • Quantify the total protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion:

    • Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT).

    • Alkylate the free cysteine residues with an alkylating agent such as iodoacetamide (B48618) to prevent disulfide bond reformation.

    • Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Peptide Labeling (Optional but Recommended for Quantification):

    • For quantitative proteomics, label the peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT, or Isobaric Tags for Relative and Absolute Quantitation - iTRAQ). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the peptides by reverse-phase liquid chromatography based on their hydrophobicity.

    • Elute the peptides directly into a high-resolution mass spectrometer.

    • The mass spectrometer will determine the mass-to-charge ratio of the peptides (MS1 scan) and then select and fragment the peptides to determine their amino acid sequence (MS2 scan).

  • Data Analysis:

    • Use a specialized software suite (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides and their corresponding proteins.

    • Quantify the relative abundance of each protein across the different experimental conditions.

    • Perform statistical analysis to identify proteins that show a statistically significant change in abundance in the PROTAC-treated samples compared to the controls.[7]

    • Utilize bioinformatics tools to perform pathway analysis on the identified off-target proteins to understand the potential biological consequences.[7]

Data Presentation: Summarizing Specificity Data

The results of a global proteomics study for a hypothetical VHL-based PROTAC are presented in the table below. This table structure allows for a clear comparison of the intended target degradation versus off-target effects.

Table 1: Proteomic Profile of Cells Treated with a Hypothetical VHL-Based PROTAC (PROTAC-X)

ProteinGeneCellular LocalizationFold Change vs. Vehiclep-valueComments
Target Protein A TPANucleus-16.2 1.2e-8Intended Target
Protein BPBCytoplasm-1.10.25Not significant
Protein CPCMitochondria-3.50.001Potential Off-Target
Protein DPDPlasma Membrane1.20.31Not significant
Protein EPECytoplasm-2.80.005Potential Off-Target

Data is illustrative and does not represent actual experimental results for a PROTAC synthesized with this compound.

Visualizing Key Processes

Diagrams created using the DOT language for Graphviz can help to visualize the complex biological and experimental workflows.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC (S,R,S)-Ahpc-based PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Target Target Protein Target_bound Target Target->Target_bound VHL VHL E3 Ligase VHL_bound VHL VHL->VHL_bound PROTAC_bound->VHL_bound Target_bound->PROTAC_bound Proteasome Proteasome Target_bound->Proteasome Recognition VHL_bound->Target_bound Ubiquitination Ub Ubiquitin Ub->VHL_bound Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action for a VHL-based PROTAC.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture & PROTAC Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling Isobaric Labeling (e.g., TMT) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS DB_Search Database Search & Protein Identification LC_MS->DB_Search Quantification Protein Quantification DB_Search->Quantification Bioinformatics Bioinformatics & Pathway Analysis Quantification->Bioinformatics

Caption: Experimental workflow for proteomic analysis of PROTAC specificity.

Conclusion

The specificity of a PROTAC is a critical determinant of its therapeutic potential. While the building block this compound provides a validated starting point for the synthesis of VHL-recruiting PROTACs, a thorough evaluation of the final molecule's off-target effects is essential. The use of unbiased, mass spectrometry-based proteomics provides a comprehensive and quantitative assessment of a PROTAC's specificity. By comparing the proteomic changes induced by a novel PROTAC to those of well-characterized alternatives and appropriate controls, researchers can make informed decisions in the development of safe and effective targeted protein degraders.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (S,R,S)-Ahpc-nhco-C-O-C5-N3

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in humans or animals.

This document provides crucial safety and logistical information for the handling and disposal of (S,R,S)-Ahpc-nhco-C-O-C5-N3, a novel E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). Given the compound's nature as a potent, biologically active small molecule of unknown toxicity and the presence of an azide (B81097) functional group, a high degree of caution is mandatory.

I. Compound Identification and Hazard Assessment

This compound is a research chemical. Due to its novelty, comprehensive toxicological data is unavailable. Therefore, it must be handled as a potent compound with unknown hazards. Safety Data Sheets (SDS) for structurally related compounds, such as (S,R,S)-AHPC Hydrochloride, present conflicting information, with classifications ranging from non-hazardous to harmful if swallowed and an irritant to the skin, eyes, and respiratory tract.[1] A conservative approach to safety is therefore essential.

The "-N3" designation in the chemical name indicates the presence of an azide functional group. Organic azides can be energetic and potentially explosive, sensitive to heat, friction, and shock.[2] They are also highly toxic. A critical hazard associated with azides is the potential to form highly explosive heavy metal azides if they come into contact with metals like lead or copper, often found in plumbing.[3]

II. Personal Protective Equipment (PPE) and Engineering Controls

A comprehensive safety strategy combining robust engineering controls and appropriate PPE is required.

Engineering Controls:

  • Primary Containment: All handling of the solid compound (weighing, aliquoting, and preparing stock solutions) must be performed in a certified chemical fume hood, a glove box, or a powder containment enclosure (isolator) to prevent inhalation of dust and environmental contamination.[4][5][6]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE): The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecification and RecommendationsRationale
Hand Protection Double-gloving with chemical-resistant nitrile gloves. Change the outer glove immediately upon contamination.Prevents skin contact and absorption. Double-gloving adds a layer of safety in case of a breach.[5]
Eye Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when a splash hazard exists.Protects eyes from dust particles and splashes of solutions.[4][5]
Body Protection A fully buttoned lab coat. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.[5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required when handling the solid compound.Prevents inhalation of the potent powder, especially when engineering controls are not sufficient.[5][6]
III. Operational and Handling Procedures

Adherence to meticulous laboratory procedures is critical to ensure safety and prevent contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a clearly labeled, tightly sealed container in a designated, secure, and well-ventilated area.

  • Recommended storage is at -20°C or -80°C to ensure stability.

Handling the Solid Compound:

  • Preparation: Before handling, ensure the designated containment area (fume hood, glove box) is clean and uncluttered. Have all necessary equipment and materials, including waste containers, readily available.

  • Weighing: Use a dedicated set of spatulas and weighing paper. Handle the solid carefully to avoid generating dust.

  • Solution Preparation: Add solvent to the solid slowly to minimize aerosol formation.

General Practices:

  • Do not eat, drink, or smoke in the handling area.[4][6]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6]

  • Transport the compound in a sealed, labeled, and shatter-proof secondary container.

IV. Spill and Emergency Procedures

Spill Management:

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don full personal protective equipment before re-entering the area.

  • Containment: For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully sweep or vacuum the material into a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and collect into a hazardous waste container.[4]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by a rinse with soap and water.

First Aid Measures:

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

V. Disposal Plan

Azide-containing waste requires special handling and must be disposed of as hazardous chemical waste in accordance with all local, state, and federal regulations.

Waste Segregation:

  • Dedicated Waste Streams: Azide-containing waste must be collected separately from all other waste streams.[2]

  • No Acids: Do not mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid.[2]

  • No Metals: Collect azide waste in non-metallic containers (e.g., polypropylene (B1209903) or polyethylene) to prevent the formation of explosive heavy metal azides.[7] Avoid containers with metal caps.

Disposal Method:

  • Labeling: All waste containers must be clearly and accurately labeled as "Azide-Containing Hazardous Waste," detailing the specific contents.

  • Collection: Dispose of all solid waste, contaminated PPE, and solutions through your institution's Environmental Health & Safety (EHS) office.

  • Plumbing Prohibition: DO NOT dispose of any azide-containing material down the drain. This practice can lead to the formation of explosive metal azides in the plumbing.[3]

Visual Workflow and Logic Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_spill Spill Response prep Preparation - Assemble PPE & Materials - Prepare Containment Area handling Handling in Containment (Fume Hood / Glove Box) - Weighing - Solution Prep prep->handling procedure Experimental Procedure handling->procedure cleanup Decontamination - Clean workspace - Clean equipment procedure->cleanup spill Spill Occurs procedure->spill If spill occurs disposal Waste Disposal - Segregate Azide Waste - Use Non-Metallic Containers cleanup->disposal end End of Process disposal->end evacuate Evacuate & Alert spill->evacuate ppe_spill Don Full PPE evacuate->ppe_spill contain Contain & Clean Spill ppe_spill->contain decon_spill Decontaminate Area contain->decon_spill decon_spill->disposal Dispose of spill waste

Caption: Workflow for the safe handling of this compound.

PPE_Decision_Tree PPE Selection Logic start Task Assessment is_solid Handling Solid Powder? start->is_solid is_splash Splash Risk? is_solid->is_splash No respirator Add Respirator (N95/P100) is_solid->respirator Yes base_ppe Base PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles is_splash->base_ppe No face_shield Add Face Shield is_splash->face_shield Yes respirator->is_splash full_ppe Full PPE Required

Caption: Decision logic for selecting appropriate PPE.

References

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